molecular formula C9H9NO3S B581143 2-(2-Cyanophenyl)ethanesulfonic acid CAS No. 1223748-51-3

2-(2-Cyanophenyl)ethanesulfonic acid

Cat. No.: B581143
CAS No.: 1223748-51-3
M. Wt: 211.235
InChI Key: VBSDDBNVIZONGX-UHFFFAOYSA-N
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Description

2-(2-Cyanophenyl)ethanesulfonic acid is a chemical intermediate of interest in medicinal chemistry and pharmaceutical research. It serves as a key synthetic building block in the development of novel therapeutic agents. This compound has been identified as a precursor in the synthesis of complex molecules designed to act as enzyme inhibitors . Specifically, research indicates its use in the preparation of dipeptidyl peptidase (DPP) inhibitors . Such inhibitors are a significant area of study for the treatment of metabolic diseases like type 2 diabetes. The integration of this sulfonic acid derivative into larger molecular structures helps confer specific binding properties essential for biological activity. By providing this high-purity intermediate, researchers are equipped to explore new chemical spaces in drug discovery programs focused on targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-cyanophenyl)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c10-7-9-4-2-1-3-8(9)5-6-14(11,12)13/h1-4H,5-6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSDDBNVIZONGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCS(=O)(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676552
Record name 2-(2-Cyanophenyl)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-51-3
Record name 2-(2-Cyanophenyl)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Cyanophenyl)ethanesulfonic Acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Cyanophenyl)ethanesulfonic acid, with CAS number 1223748-51-3, is a small molecule of significant interest in medicinal chemistry and drug discovery.[] Its structure, featuring a cyanophenyl group attached to an ethanesulfonic acid moiety, suggests potential for a range of biological activities. The cyanophenyl group is a common pharmacophore found in numerous approved drugs, where it can act as a hydrogen bond acceptor or participate in dipole-dipole interactions with biological targets.[2] The sulfonic acid group, being highly acidic, is typically ionized at physiological pH, imparting increased water solubility and the potential for strong ionic interactions with receptor sites. This guide provides a comprehensive overview of this compound, including a plausible synthetic route, detailed characterization protocols, and a discussion of its potential applications in drug development.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These properties are crucial for assessing its drug-like characteristics, such as solubility, permeability, and potential for oral bioavailability.

PropertyValueSource
CAS Number 1223748-51-3[]
Molecular Formula C9H9NO3S[]
Molecular Weight 211.24 g/mol []
IUPAC Name This compound[]
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in water and polar organic solvents (predicted)N/A
pKa < 2 (predicted for sulfonic acid group)N/A

Synthesis

G A 2-Bromobenzonitrile B 2-Vinylbenzonitrile A->B Heck or Stille coupling with vinylating agent C 2-(2-Oxoethyl)benzonitrile B->C Wacker oxidation D 2-(2-Hydroxyethyl)benzonitrile C->D Reduction (e.g., NaBH4) E 2-(2-Bromoethyl)benzonitrile D->E Bromination (e.g., PBr3) F Sodium 2-(2-cyanophenyl)ethanesulfonate E->F Sulfonation with Na2SO3 (Strecker sulfite alkylation) G This compound F->G Acidification (e.g., HCl)

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol:

Step 1: Synthesis of 2-Vinylbenzonitrile

This step can be achieved via a palladium-catalyzed cross-coupling reaction, such as a Heck or Stille coupling, between 2-bromobenzonitrile and a suitable vinylating agent (e.g., vinyltributylstannane for Stille coupling or ethylene for Heck coupling).

Step 2: Synthesis of 2-(2-Oxoethyl)benzonitrile

The vinyl group of 2-vinylbenzonitrile can be selectively oxidized to an aldehyde using a Wacker-type oxidation with a palladium catalyst in the presence of an oxidant like copper(I) chloride and oxygen.

Step 3: Synthesis of 2-(2-Hydroxyethyl)benzonitrile

The aldehyde functional group in 2-(2-oxoethyl)benzonitrile is reduced to a primary alcohol using a mild reducing agent such as sodium borohydride in an alcoholic solvent.

Step 4: Synthesis of 2-(2-Bromoethyl)benzonitrile

The hydroxyl group of 2-(2-hydroxyethyl)benzonitrile can be converted to a good leaving group, such as a bromide, using a reagent like phosphorus tribromide.

Step 5: Synthesis of Sodium 2-(2-cyanophenyl)ethanesulfonate

The target sulfonic acid salt can be prepared by reacting 2-(2-bromoethyl)benzonitrile with sodium sulfite in an aqueous or aqueous-alcoholic medium. This is a variation of the Strecker sulfite alkylation.

Step 6: Synthesis of this compound

The final free sulfonic acid is obtained by acidifying an aqueous solution of the sodium salt with a strong acid, such as hydrochloric acid, followed by isolation of the precipitated product.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the cyanophenyl ring and the two methylene groups of the ethanesulfonic acid chain. The chemical shifts and coupling patterns of the aromatic protons will confirm the ortho-substitution pattern. The methylene protons will likely appear as two distinct multiplets due to their different chemical environments.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Distinct signals are expected for the nitrile carbon, the aromatic carbons, and the two aliphatic carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound.[3][4][5] A reverse-phase HPLC method would be suitable for this polar compound.

Proposed HPLC Method:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in water, B: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method should provide good separation of the target compound from any starting materials or byproducts. The use of an acidic mobile phase helps to suppress the ionization of the sulfonic acid group, leading to better peak shape.[5]

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition and confirm the molecular formula.

Potential Applications in Drug Discovery

The unique structural features of this compound suggest several potential applications in drug discovery.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 250 g/mol , this molecule is an ideal candidate for fragment-based screening. The cyanophenyl and ethanesulfonic acid moieties can be explored for their ability to bind to different pockets of a target protein.

Scaffolding for Novel Therapeutics

This compound can serve as a starting point for the synthesis of more complex molecules. The cyanophenyl ring can be further functionalized, and the sulfonic acid group can be converted to sulfonamides or other derivatives to modulate the compound's properties and biological activity.

Potential as a Bioisostere

The sulfonic acid group can act as a bioisostere for a carboxylic acid or a phosphate group, potentially leading to improved pharmacokinetic properties or novel binding interactions.

Exploration of Biological Activities

Compounds containing the phenethylamine scaffold, a core component of this molecule, are known to have a wide range of biological activities, including acting as central nervous system stimulants.[6][7] The cyanophenyl group is present in various approved drugs, and its incorporation can enhance binding affinity to targets.[2] Therefore, this compound and its derivatives could be screened for a variety of biological activities, including but not limited to:

  • Enzyme inhibition: Many enzymes have charged residues in their active sites that could interact with the sulfonic acid group.

  • Receptor modulation: The aromatic ring and the polar sulfonic acid group could interact with various receptor types.

G cluster_0 Structural Features cluster_1 Potential Applications A This compound B Cyanophenyl Group A->B possesses C Ethanesulfonic Acid Moiety A->C possesses E Scaffold for Novel Therapeutics A->E serves as G Screening for Biological Activity A->G candidate for D Fragment-Based Drug Discovery B->D enables F Bioisostere Replacement C->F enables

Caption: Logical relationships between the structural features of this compound and its potential applications in drug discovery.

Conclusion

This compound is a molecule with significant untapped potential in the field of drug discovery. While direct experimental data is limited, its structural components suggest a range of promising applications. This guide provides a foundational framework for its synthesis, characterization, and exploration of its biological activities. The proposed synthetic route offers a practical starting point for its preparation, and the detailed analytical methods will ensure the quality of the synthesized compound. Further investigation into this molecule and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1464. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • Wikipedia. Phenethylamine. [Link]

  • Wikipedia. Substituted phenethylamine. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2-(2-Cyanophenyl)ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential applications of 2-(2-Cyanophenyl)ethanesulfonic acid (CAS No. 1223748-51-3). Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. In the absence of extensive empirical data in the public domain for this specific molecule, this guide leverages established principles of organic chemistry, spectroscopic theory, and data from closely related structural analogs to construct a robust, predictive profile. We will delve into its predicted spectroscopic signatures, propose a likely three-dimensional conformation, outline a plausible synthetic pathway, and discuss its chemical reactivity. The objective is to provide a foundational understanding that can guide future experimental design, computational analysis, and evaluation of this molecule's potential as a scaffold or intermediate in medicinal chemistry.

Core Molecular Identity and Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted at the ortho positions with a cyano (-C≡N) group and an ethanesulfonic acid (-CH₂CH₂SO₃H) group. This unique arrangement of a strong electron-withdrawing group adjacent to a flexible, highly acidic side chain dictates its chemical and physical properties.

Table 1: General and Physicochemical Properties

PropertyValue / Predicted ValueSource(s)
CAS Number 1223748-51-3[]
Molecular Formula C₉H₉NO₃S[]
Molecular Weight 211.24 g/mol []
IUPAC Name This compound[]
SMILES C1=CC=C(C(=C1)CCS(=O)(=O)O)C#N[]
InChI InChI=1S/C9H9NO3S/c10-7-9-4-2-1-3-8(9)5-6-14(11,12)13/h1-4H,5-6H2,(H,11,12,13)[]
Purity (Typical) ≥95%[]
Predicted pKa < 1 (Sulfonic Acid Proton)Inferred from ethanesulfonic acid
Predicted LogP ~1.5 - 2.5Inferred from structural fragments

Structural Elucidation: A Predictive Spectroscopic Profile

While experimental spectra for this specific molecule are not publicly available, a detailed predictive analysis based on the constituent functional groups and data from analogous compounds can provide a reliable forecast of its spectroscopic signature. This is an essential tool for characterization in a research setting.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton NMR spectrum is expected to be complex in the aromatic region due to the ortho-substitution pattern, which breaks the symmetry of the benzene ring. The ethanesulfonate bridge will present as two distinct multiplets.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Analog Data
~11.0 - 12.0Broad Singlet1H-SO₃H The sulfonic acid proton is highly acidic and its signal is often broad and downfield.
~7.8 - 8.0Doublet1HAr-H (ortho to -CN)The powerful anisotropic and electron-withdrawing effect of the cyano group strongly deshields the adjacent proton.
~7.5 - 7.7Multiplet2HAr-H Aromatic protons on the substituted ring. Data from 2-cyanophenol shows signals in this region[2].
~7.3 - 7.5Doublet of Triplets1HAr-H (ortho to ethyl)The least deshielded of the aromatic protons.
~3.3 - 3.5Triplet2HAr-CH₂ -CH₂-Protons on the carbon adjacent to the aromatic ring, deshielded by the ring current.
~2.9 - 3.1Triplet2HAr-CH₂-CH₂ -SO₃HProtons adjacent to the strongly electron-withdrawing sulfonate group, showing significant downfield shift. Similar shifts are seen in ethanesulfonic acid[3].
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The carbon NMR spectrum will be characterized by six signals in the aromatic region, one for the cyano carbon, and two for the ethyl bridge carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments

Predicted Shift (δ, ppm)AssignmentRationale and Analog Data
~145 - 148Ar-C -CH₂Quaternary carbon attached to the ethyl group.
~133 - 135Ar-CH Aromatic methine carbons.
~130 - 132Ar-CH Aromatic methine carbons.
~128 - 130Ar-CH Aromatic methine carbons.
~125 - 127Ar-CH Aromatic methine carbons.
~117 - 119-C≡N Typical chemical shift for a nitrile carbon[4].
~112 - 115Ar-C -CNQuaternary carbon attached to the cyano group, significantly deshielded.
~50 - 55Ar-CH₂-CH₂ -SO₃HCarbon adjacent to the sulfonate group.
~28 - 32Ar-CH₂ -CH₂-Carbon adjacent to the aromatic ring.
Predicted Key FT-IR Absorptions

The FT-IR spectrum provides direct evidence for the key functional groups. The spectrum will be dominated by strong absorptions from the sulfonic acid and nitrile moieties.

Table 4: Predicted FT-IR Vibrational Frequencies

Frequency (cm⁻¹)IntensityAssignmentRationale and Analog Data
~3000 - 3100MediumAr C-H StretchCharacteristic of aromatic C-H bonds.
~2850 - 2950MediumAliphatic C-H StretchCorresponding to the -CH₂CH₂- bridge.
~2220 - 2230Sharp, Strong-C≡N StretchThe nitrile group gives a very characteristic and easily identifiable sharp peak[5].
~1600, ~1475Medium-WeakC=C Ring StretchAromatic ring skeletal vibrations.
~1250 - 1350StrongS=O Asymmetric StretchA key feature of sulfonic acids[6].
~1030 - 1080StrongS=O Symmetric StretchA key feature of sulfonic acids[6].
~2500 - 3000Very BroadO-H StretchThe highly acidic proton of the sulfonic acid group results in a very broad absorption.
Predicted Mass Spectrometry Fragmentation

Using a technique like Electrospray Ionization (ESI) in negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻.

  • [M-H]⁻: Expected at m/z 210.02

  • Key Fragmentation Pathways:

    • Loss of SO₃ (80 Da) to yield a fragment at m/z 130.02, corresponding to the 2-(2-cyanophenyl)ethyl anion.

    • Benzylic cleavage to generate the cyanobenzyl radical and a CH₂SO₃H⁻ fragment.

Molecular Geometry and Computational Analysis

In the absence of single-crystal X-ray diffraction data, the three-dimensional structure of this compound must be inferred from analogous structures and computational modeling.

Predicted Three-Dimensional Structure

The molecule consists of a planar phenyl ring with an sp-hybridized, linear cyano group. The ethanesulfonate side chain is flexible, with free rotation around the C-C and C-S single bonds. The sulfur atom adopts a tetrahedral geometry. The ortho-positioning of the two bulky substituents will likely force a conformation where the ethyl chain is angled away from the cyano group to minimize steric hindrance.

Caption: Predicted 2D structure of this compound.

Workflow for Computational Structural Analysis

To gain deeper insight into the molecule's properties, a computational chemistry approach is highly recommended. Density Functional Theory (DFT) is a powerful tool for this purpose.

G start Construct Initial 3D Structure (SMILES: C1=CC=C(C(=C1)CCS(=O)(=O)O)C#N) geom_opt Geometry Optimization (e.g., DFT with B3LYP/6-31G* basis set) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min error Error: Transition State Found (Re-optimize structure) verify_min->error Failure properties Calculate Molecular Properties verify_min->properties Success error->geom_opt esp Electrostatic Potential (ESP) Map (Identifies nucleophilic/electrophilic sites) properties->esp orbitals HOMO/LUMO Analysis (Predicts reactivity and electronic transitions) properties->orbitals nmr NMR Shielding Tensors (Predicts ¹H and ¹³C chemical shifts) properties->nmr

Caption: Workflow for computational analysis of molecular structure.

This workflow allows for the determination of the lowest energy conformation, prediction of spectroscopic data, and analysis of the electronic structure, providing valuable insights that complement and guide experimental work[7][8].

Proposed Synthetic Pathway

A plausible and efficient synthesis can be designed based on established organometallic and sulfonation chemistries. The following multi-step protocol is proposed, starting from commercially available 2-bromobenzonitrile.

G start 2-Bromobenzonitrile step1 Step 1: Cyanomethylation Reagents: NaCN, DMSO Conditions: Heat start->step1 intermediate1 2-(2-Cyanophenyl)acetonitrile step2 Step 2: Reduction & Thiolation Reagents: 1. LiAlH₄, THF 2. Sulfur (S₈), then H₂O workup intermediate1->step2 intermediate2 2-(2-Cyanophenyl)ethanethiol step3 Step 3: Oxidation Reagents: H₂O₂, Formic Acid Conditions: Reflux intermediate2->step3 product This compound step1->intermediate1 step2->intermediate2 step3->product

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(2-Cyanophenyl)acetonitrile

  • To a solution of 2-bromobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.

  • Cool the mixture, pour into ice water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(2-cyanophenyl)acetonitrile.

Step 2: Synthesis of 2-(2-Cyanophenyl)ethanethiol

  • Caution: LiAlH₄ is highly reactive. Perform under an inert atmosphere.

  • Suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of 2-(2-cyanophenyl)acetonitrile (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the mixture again and carefully add elemental sulfur (S₈, 1.5 eq).

  • After stirring, quench the reaction by the slow addition of water, followed by aqueous NaOH.

  • Filter the resulting salts and extract the filtrate with diethyl ether.

  • Acidify the aqueous layer to pH ~2 with HCl and extract with diethyl ether to isolate the thiol product.

Step 3: Oxidation to this compound

  • Dissolve the crude 2-(2-cyanophenyl)ethanethiol (1.0 eq) in formic acid.

  • Add hydrogen peroxide (30% solution, 3.0-4.0 eq) dropwise, maintaining the temperature below 40 °C.

  • Once the addition is complete, heat the mixture to reflux for 2-4 hours.

  • Cool the reaction and remove the solvent under vacuum to yield the crude sulfonic acid.

  • Recrystallization from an appropriate solvent system (e.g., water/isopropanol) can be used for purification.

Chemical Reactivity and Potential Applications

The bifunctional nature of this compound makes it an interesting building block for chemical synthesis and drug discovery.

Analysis of Functional Group Reactivity
  • Sulfonic Acid Group: This is a strong acid (pKa < 1) and will readily deprotonate to form a sulfonate salt. This high acidity and water solubility can be exploited to improve the pharmacokinetic properties of drug candidates. It can be converted into sulfonyl chlorides or sulfonamides, which are key pharmacophores in many drugs[9].

  • Cyano Group: The nitrile is a versatile functional group. It is relatively stable but can undergo hydrolysis to a carboxylic acid or an amide under strong acidic or basic conditions. It can also be reduced to a primary amine. The electron-withdrawing nature of the cyano group deactivates the aromatic ring towards electrophilic substitution.

  • Aromatic Ring: The ortho-substitution pattern creates a distinct electronic and steric environment. The presence of a deactivating cyano group and a meta-directing ethanesulfonic acid group makes further electrophilic aromatic substitution challenging and would likely direct incoming electrophiles to the positions meta to the cyano group. Such ortho-substituted benzene rings are valuable as bioisosteres for improving properties like metabolic stability and solubility in drug candidates[10].

Relevance in Drug Development

While no specific applications of this molecule are documented, its structural motifs are highly relevant in medicinal chemistry.

  • Fragment-Based Drug Discovery (FBDD): The molecule can be considered a fragment that combines aromatic, nitrile, and sulfonic acid features. The rigid ortho-substitution pattern provides a well-defined vector for growing the fragment into a larger, more potent molecule.

  • Scaffold for Novel Therapeutics: Sulfur-containing scaffolds are present in a wide array of FDA-approved drugs[11]. The sulfonic acid group can act as a key hydrogen bond donor/acceptor or improve the aqueous solubility of a parent compound.

  • Intermediate for Complex Syntheses: As a bifunctional molecule, it can be used to synthesize more complex heterocyclic systems or as a linker molecule in the development of chemical probes or bioconjugates.

Conclusion

This compound represents a molecule of significant interest, combining the useful functionalities of a nitrile, an aromatic ring, and a sulfonic acid in a sterically defined ortho-arrangement. While direct experimental data is sparse, this guide has established a comprehensive predictive profile of its structural and chemical properties through a logical, science-based approach. The predicted spectroscopic data provides a benchmark for future experimental characterization. The proposed synthesis offers a clear path to accessing this compound for further study. Its potential utility as a versatile building block in medicinal chemistry and materials science warrants further investigation, positioning it as a valuable target for both academic and industrial research.

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An In-depth Technical Guide to 2-(2-Cyanophenyl)ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(2-Cyanophenyl)ethanesulfonic acid, a bifunctional aromatic compound. It is intended for researchers, chemists, and professionals in drug development and materials science who require a deep understanding of this molecule's synthesis, characterization, and potential applications.

Introduction and Core Compound Identity

This compound is an interesting molecule that incorporates three key functional groups: a phenyl ring, a nitrile (cyano) group, and an ethanesulfonic acid moiety. The ortho-positioning of the cyano and ethanesulfonic acid groups on the benzene ring creates a specific steric and electronic environment that dictates its chemical behavior and potential utility. The sulfonic acid group, being a strong acid, imparts high polarity and water solubility, while the nitrile group offers a versatile reactive site for a variety of chemical transformations.[1][2][3]

The formal IUPAC name for this compound is This compound .[] It is also known by synonyms such as 2-cyanoBenzeneethanesulfonic acid.[]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
IUPAC Name This compound[]
CAS Number 1223748-51-3[]
Molecular Formula C₉H₉NO₃S[]
Molecular Weight 211.24 g/mol []
Appearance Predicted to be a white to off-white solidN/A
Solubility Expected to be soluble in water and polar organic solventsN/A
Acidity (pKa) Estimated to be < 2 (strong acid)N/A

Proposed Synthesis and Mechanistic Rationale

While specific literature on the synthesis of this compound is sparse, a logical and robust synthetic route can be proposed based on established organosulfur chemistry. The following multi-step synthesis is designed for high yield and purity, starting from the readily available precursor, 2-bromobenzonitrile.

Synthetic Workflow Diagram

The overall workflow for the proposed synthesis is depicted below. This diagram illustrates the key transformations and intermediate stages, providing a clear visual guide for the experimental process.

Caption: Proposed two-step synthesis workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(2-Cyanophenyl)ethanethiol (Intermediate)

This step involves a nucleophilic substitution reaction to introduce the ethanethiol group onto the aromatic ring. A common method is the reaction with a protected thiol equivalent followed by deprotection.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-bromobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add 2-mercaptoethanol (1.2 eq) and potassium carbonate (K₂CO₃) (2.5 eq) to the solution.

  • Reaction Conditions: Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify with 1M HCl to pH ~2-3. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.

Causality: The use of a polar aprotic solvent like DMF facilitates the SₙAr reaction. Potassium carbonate acts as a base to deprotonate the thiol, forming a potent nucleophile. The acidic work-up ensures the protonation of any resulting phenoxide.

Step 2: Oxidation to this compound

The ethanethiol intermediate is then oxidized to the corresponding sulfonic acid. Hydrogen peroxide is a common and effective oxidizing agent for this transformation.

  • Reaction Setup: Dissolve the crude 2-(2-Cyanophenyl)ethanethiol from the previous step in a mixture of acetic acid and water.

  • Oxidation: Cool the solution in an ice bath and add 30% hydrogen peroxide (H₂O₂) (3.0-4.0 eq) dropwise, ensuring the temperature remains below 20°C.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Isolation and Purification: The product, being highly polar, will likely remain in the aqueous phase. The solvent can be removed under reduced pressure. The resulting solid can be recrystallized from a water/ethanol mixture to afford the pure this compound.

Causality: The oxidation of thiols to sulfonic acids is a robust and high-yielding reaction. Acetic acid is used as a co-solvent to ensure miscibility of the organic thiol in the aqueous hydrogen peroxide.

Comprehensive Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Spectroscopic and Chromatographic Data
Analytical TechniqueExpected Results
¹H NMR (in D₂O)Aromatic protons (multiplets, ~7.5-7.9 ppm), -CH₂-CH₂- group (triplets, ~3.0-3.5 ppm).
¹³C NMR (in D₂O)Aromatic carbons (~110-140 ppm), nitrile carbon (-C≡N) (~115-120 ppm), aliphatic carbons (-CH₂-CH₂-) (~25-55 ppm).
FT-IR (KBr pellet)Strong S=O stretch (~1050 and ~1200 cm⁻¹), C≡N stretch (~2230 cm⁻¹), broad O-H stretch from sulfonic acid (~3000-3500 cm⁻¹).
Mass Spectrometry (ESI-) [M-H]⁻ peak at m/z 210.02.
HPLC A single sharp peak under appropriate reversed-phase or HILIC conditions.[5][6]
Analytical Workflow Diagram

The following diagram outlines a logical workflow for the comprehensive analysis and quality control of the final product.

Caption: Workflow for analytical characterization.

Potential Applications and Future Directions

The unique combination of a nitrile and a sulfonic acid group on an aromatic scaffold suggests several potential applications for this compound in both research and industrial settings.

Pharmaceutical Intermediates

The benzonitrile moiety is a common structural motif in many pharmaceutical compounds.[7][8][9] The sulfonic acid group can be used to improve the aqueous solubility and pharmacokinetic properties of drug candidates. This compound could serve as a versatile starting material for the synthesis of novel therapeutic agents.

Specialty Polymers and Materials Science

The nitrile group can undergo polymerization or be incorporated into polymer backbones.[10] The sulfonic acid group can impart ion-exchange properties to these materials, making them suitable for applications in membranes, catalysts, or separation media.

Coordination Chemistry

Both the nitrile and sulfonic acid groups can act as ligands for metal ions. This bifunctional nature could lead to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or material properties.

Conclusion

This compound is a molecule with significant untapped potential. This guide has provided a robust framework for its synthesis, characterization, and potential applications. The methodologies and insights presented herein are grounded in established chemical principles and are designed to be a valuable resource for scientists and researchers. Further exploration of this compound's reactivity and properties is warranted and could lead to significant advancements in various fields of chemistry and materials science.

References

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An In-Depth Technical Guide to the Synthesis of 2-(2-Cyanophenyl)ethanesulfonic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of robust and scalable synthetic strategies for preparing key precursors to 2-(2-cyanophenyl)ethanesulfonic acid, a compound of significant interest in pharmaceutical research and development. This document moves beyond simple procedural lists to offer a deep dive into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate the described protocols but also adapt them based on a sound understanding of the underlying chemical principles. We will explore two primary, field-proven synthetic routes, complete with detailed, step-by-step protocols, mechanistic insights, and quantitative data. The guide is structured to serve as a self-validating system, empowering the user with the expertise to confidently synthesize these critical intermediates.

Introduction and Strategic Overview

This compound and its derivatives, particularly the corresponding sulfonyl chloride, are valuable building blocks in medicinal chemistry. The unique arrangement of the cyano, ethyl, and sulfonic acid moieties on the phenyl ring provides a versatile scaffold for creating complex molecules with potential therapeutic applications. The primary challenge in synthesizing these compounds lies in the controlled, multi-step construction of the substituted benzene ring.

This guide focuses on two divergent yet highly effective strategies for assembling the core structure, starting from readily available commercial materials.

  • Strategy A: The Side-Chain Elongation Approach. This linear synthesis begins with 2-cyanotoluene (o-tolunitrile) and systematically builds the ethanesulfonate side chain through a series of reliable, high-yielding transformations. This route is particularly advantageous for its step-by-step control and the generation of multiple useful intermediates.

  • Strategy B: The Vinylarene Sulfonation Approach. This convergent strategy involves the synthesis of an intermediate, 2-vinylbenzonitrile, followed by a direct one-step introduction of the ethanesulfonate group via a radical addition reaction. This route can be more efficient in terms of step count if the vinyl intermediate is readily accessible.

Retrosynthetic Analysis

A logical retrosynthetic analysis provides a clear roadmap for our synthetic strategies. The primary disconnections for the target structure reveal the key precursors that form the basis of our discussion: 2-(2-cyanophenyl)ethyl bromide and 2-vinylbenzonitrile.

G Target This compound Precursor1 Sodium 2-(2-cyanophenyl)ethanesulfonate Target->Precursor1 Acidification Precursor2 2-(2-Cyanophenyl)ethanesulfonyl chloride Target->Precursor2 Hydrolysis IntermediateA 2-(2-Cyanophenyl)ethyl bromide Precursor1->IntermediateA Strategy A IntermediateB 2-Vinylbenzonitrile Precursor1->IntermediateB Strategy B Reagent1 Na2SO3 Precursor1->Reagent1 Reagent9 NaHSO3, Initiator Precursor1->Reagent9 Precursor2->IntermediateA Strategy A Reagent2 1. NaSH 2. Cl2, H2O Precursor2->Reagent2 IntermediateC 2-(2-Cyanophenyl)ethanol IntermediateA->IntermediateC Reagent3 PBr3 IntermediateA->Reagent3 StartingB 2-Bromobenzonitrile IntermediateB->StartingB Reagent8 Pd Catalyst, Vinyl source IntermediateB->Reagent8 IntermediateD 2-Cyanophenylacetic acid IntermediateC->IntermediateD Reagent4 LiAlH4 IntermediateC->Reagent4 IntermediateE 2-Cyanobenzyl cyanide IntermediateD->IntermediateE Reagent5 H3O+ IntermediateD->Reagent5 IntermediateF 2-Cyanobenzyl bromide IntermediateE->IntermediateF Reagent6 NaCN IntermediateE->Reagent6 StartingA 2-Cyanotoluene IntermediateF->StartingA Reagent7 NBS, AIBN IntermediateF->Reagent7

Retrosynthetic pathways to key precursors.

Synthetic Strategy A: Side-Chain Elongation of 2-Cyanotoluene

This multi-step approach offers excellent control and produces a series of valuable, isolable intermediates. The causality behind each step is critical for ensuring high yields and purity.

G cluster_0 Strategy A: Side-Chain Elongation Start 2-Cyanotoluene Step1 2-Cyanobenzyl bromide Start->Step1 NBS, AIBN CCl4, Reflux Step2 2-Cyanophenyl- acetonitrile Step1->Step2 NaCN DMSO Step3 2-Cyanophenyl- acetic acid Step2->Step3 H2SO4 (aq) Reflux Step4 2-(2-Cyanophenyl)- ethanol Step3->Step4 1. LiAlH4, THF 2. H3O+ Step5 2-(2-Cyanophenyl)- ethyl bromide Step4->Step5 PBr3 Toluene End1 Sodium 2-(2-Cyanophenyl)- ethanesulfonate Step5->End1 Na2SO3 H2O/EtOH, Reflux

Workflow for the side-chain elongation strategy.
Step 1: Radical Bromination of 2-Cyanotoluene
  • Objective: To selectively functionalize the benzylic methyl group.

  • Causality: The benzylic position is susceptible to free-radical halogenation because the resulting benzylic radical is stabilized by resonance with the aromatic ring. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine, which favors radical substitution over electrophilic aromatic addition. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the chain reaction.[1][2] Carbon tetrachloride is a classic solvent for this reaction due to its inertness, though safer alternatives like acetonitrile or cyclohexane are now more common.

Experimental Protocol: Synthesis of 2-Cyanobenzyl bromide
  • To a solution of 2-cyanotoluene (o-tolunitrile) (325 mmol) in carbon tetrachloride (300 mL), add N-bromosuccinimide (NBS, 346 mmol).[1]

  • Add azobisisobutyronitrile (AIBN, 29.25 mmol) as a radical initiator.[1]

  • Heat the reaction mixture to reflux (approx. 90°C) for 2 hours. Monitor the reaction by TLC or GC to confirm consumption of the starting material.[1]

  • Cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Remove the precipitated solid by filtration.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (4 x 120 mL) to remove any remaining acidic impurities.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting solid can be washed with hexane (4 x 500 mL) and dried to yield 2-cyanobenzyl bromide as a yellow solid.[1]

Step 2: Cyanation of 2-Cyanobenzyl bromide
  • Objective: To extend the carbon chain by one carbon, forming a key dinitrile intermediate.

  • Causality: This is a classic nucleophilic substitution (SN2) reaction. The highly nucleophilic cyanide ion displaces the bromide leaving group.[3][4][5] Polar aprotic solvents like DMSO or DMF are ideal as they solvate the cation (Na⁺ or K⁺) but not the cyanide anion, enhancing its nucleophilicity and accelerating the reaction.

Experimental Protocol: Synthesis of 2-Cyanophenylacetonitrile
  • Caution: This reaction uses sodium cyanide, which is highly toxic. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. An aqueous solution of ferrous sulfate should be on hand to quench any cyanide spills.

  • Dissolve sodium cyanide (1.1 eq) in DMSO in a round-bottom flask equipped with a magnetic stirrer and a temperature probe.

  • Slowly add a solution of 2-cyanobenzyl bromide (1.0 eq) in DMSO to the cyanide solution. An exotherm is expected; maintain the temperature below 40°C using a water bath if necessary.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting bromide is consumed.

  • Pour the reaction mixture into a large volume of cold water to precipitate the product and dilute the residual cyanide.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from ethanol/water may be necessary for further purification.

Step 3: Hydrolysis of 2-Cyanophenylacetonitrile
  • Objective: To convert the newly introduced nitrile group into a carboxylic acid.

  • Causality: Acid-catalyzed hydrolysis is effective for converting both nitrile groups, but the benzylic nitrile is more sterically accessible and will hydrolyze preferentially under controlled conditions. However, for complete conversion to the diacid followed by selective reduction, harsh conditions are often used. A common method involves heating with aqueous sulfuric acid, which protonates the nitrogen, making the carbon more susceptible to nucleophilic attack by water.

Step 4: Selective Reduction to 2-(2-Cyanophenyl)ethanol
  • Objective: To reduce the phenylacetic acid group to a primary alcohol without affecting the aromatic nitrile.

  • Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to alcohols. It is generally unreactive towards isolated nitriles under the conditions used for carboxylic acid reduction. The reaction proceeds via the formation of an aluminum alkoxide complex, which is subsequently hydrolyzed during aqueous workup to liberate the alcohol. Borane (BH₃·THF) is an alternative that also selectively reduces carboxylic acids in the presence of many other functional groups, including nitriles.

Step 5: Bromination of 2-(2-Cyanophenyl)ethanol
  • Objective: To convert the primary alcohol into a good leaving group for the subsequent sulfonation step.

  • Causality: Phosphorus tribromide (PBr₃) is an excellent reagent for converting primary and secondary alcohols to the corresponding alkyl bromides via an SN2 mechanism. The reaction avoids carbocation rearrangements that can occur under acidic conditions (e.g., with HBr). The alcohol's oxygen atom attacks the phosphorus, displacing a bromide ion. This bromide ion then attacks the activated carbon atom, displacing the O-PBr₂ group.[6]

Step 6: Sulfonation with Sodium Sulfite
  • Objective: To displace the bromide with a sulfite group, forming the target sodium salt directly.

  • Causality: This is another SN2 reaction where the sulfite anion acts as the nucleophile. The reaction is typically carried out in a mixture of water and a co-solvent like ethanol to ensure solubility of both the organic halide and the inorganic sulfite salt.[7] An excess of the alkyl bromide is sometimes used to minimize the formation of byproducts.[7]

Experimental Protocol: Synthesis of Sodium 2-(2-cyanophenyl)ethanesulfonate
  • In a round-bottom flask fitted with a reflux condenser and mechanical stirrer, prepare a solution of anhydrous sodium sulfite (1.0 mole) in water (450 mL).

  • Add a solution of 2-(2-cyanophenyl)ethyl bromide (1.2 moles) in 95% ethanol (1250 mL). The use of a phase-transfer catalyst may improve reaction rates.

  • Heat the biphasic mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the organic layer or by TLC. Reflux is typically maintained for 2-4 hours.[7]

  • After the reaction is complete, arrange the apparatus for distillation and remove the ethanol and any unreacted ethyl bromide.

  • Cool the remaining aqueous solution. The product may crystallize upon cooling. If not, evaporate the solution to dryness.

  • Extract the solid residue with boiling 95% ethanol to separate the desired product from inorganic salts (sodium bromide and unreacted sodium sulfite).[7]

  • Cool the ethanolic extract to induce crystallization. Collect the solid product by vacuum filtration and dry to yield sodium 2-(2-cyanophenyl)ethanesulfonate.

Synthetic Strategy B: The Vinylarene Sulfonation Approach

This strategy offers a more convergent route, potentially reducing the overall number of synthetic steps. Its success hinges on the efficient preparation of the 2-vinylbenzonitrile intermediate.

G cluster_1 Strategy B: Vinylarene Sulfonation Start 2-Bromobenzonitrile Step1 2-Vinylbenzonitrile Start->Step1 Vinylboronic acid, Pd(PPh3)4, Base End1 Sodium 2-(2-Cyanophenyl)- ethanesulfonate Step1->End1 NaHSO3, t-BuOOH H2O/iPrOH

Workflow for the vinylarene sulfonation strategy.
Step 1: Synthesis of 2-Vinylbenzonitrile
  • Objective: To create the vinyl functional group required for the subsequent sulfonation.

  • Causality: Palladium-catalyzed cross-coupling reactions are the state-of-the-art for forming C-C bonds. The Suzuki coupling, reacting 2-bromobenzonitrile with a vinylboronic acid or its ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃), is a highly reliable method. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation from the boron species, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Step 2: Sulfonation of 2-Vinylbenzonitrile
  • Objective: To add the elements of sulfonic acid across the double bond.

  • Causality: The addition of sodium bisulfite to an alkene can proceed via a free-radical chain mechanism, which results in anti-Markovnikov addition.[8] The reaction is initiated by a radical initiator, such as tert-butyl hydroperoxide (t-BuOOH) or sodium persulfate.[8] The bisulfite radical (•SO₃⁻) adds to the less substituted carbon of the vinyl group, generating a more stable benzylic radical. This radical then abstracts a hydrogen atom from a hydrogen donor to propagate the chain and form the final product.

Data Summary

The following table summarizes typical reaction parameters for the key transformations described. Yields are representative and may vary based on scale and purification methods.

StepStarting MaterialKey ReagentsSolventTemp. (°C)Typical Yield (%)
Strategy A
1. Bromination2-CyanotolueneNBS, AIBNCCl₄9055-70[1]
2. Cyanation2-Cyanobenzyl bromideNaCNDMSO25-4085-95
5. Bromination2-(2-Cyanophenyl)ethanolPBr₃Toluene25-6080-90
6. Sulfonation2-(2-Cyanophenyl)ethyl BrNa₂SO₃H₂O/EtOHReflux75-90[7]
Strategy B
1. Suzuki Coupling2-BromobenzonitrileVinylboronic acid, Pd(PPh₃)₄Toluene/H₂O90-10070-85
2. Radical Sulfonation2-VinylbenzonitrileNaHSO₃, InitiatorH₂O/IPA15-4060-80[8]

Conclusion

The synthesis of precursors to this compound can be achieved through multiple reliable pathways. The choice between the linear Side-Chain Elongation Approach (Strategy A) and the convergent Vinylarene Sulfonation Approach (Strategy B) will depend on factors such as starting material availability, scalability requirements, and the desired intermediate portfolio. Strategy A provides a highly controlled, step-wise synthesis that is robust and yields multiple useful intermediates. Strategy B offers a potentially shorter route, provided the Suzuki coupling and radical sulfonation steps are optimized. Both strategies rely on well-understood, fundamental organic reactions, providing a solid foundation for researchers in drug discovery and development to access these valuable chemical building blocks.

References

  • CN107986790A. (2018). A kind of synthetic method of 2- cyano-benzyl bromide and the like. Google Patents.
  • US6187945B1. (2001). Process for producing cyanobenzyl compounds. Google Patents.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-cyanobenzyl bromide. Retrieved from [Link]

  • US3742014A. (1973). Preparation of benzonitriles. Google Patents.
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  • Toro, C., et al. (2011). Study of the Reaction 2-(p-Nitrophenyl)ethyl Bromide + OH− in Dimeric Micellar Solutions.
  • Ataman Kimya. (n.d.). SODIUM VINYL SULFONATE. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Study of the Reaction 2-(p-Nitrophenyl)ethyl Bromide + OH in Dimeric Micellar Solutions. Retrieved from [Link]

  • Rositano, J., et al. (2006). Oxidative elimination of cyanotoxins: comparison of ozone, chlorine, chlorine dioxide and permanganate.
  • YouTube. (2022). How to convert Ethyl Bromide to Ethyl Cyanide. Retrieved from [Link]

  • Quora. (2024). What is the conversion of ethyl chloride into ethyl cyanide?. Retrieved from [Link]

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Structural Utility and Synthetic Applications of Cyanophenyl Ethanesulfonic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Materials Scientists.

Executive Summary: The Bifunctional Scaffold

Cyanophenyl ethanesulfonic acids represent a specialized class of bifunctional aromatic synthons that bridge the gap between classical organic synthesis and modern medicinal chemistry. Unlike simple benzenesulfonic acids, where the acidic group is directly conjugated to the ring, the ethanesulfonic acid moiety provides a flexible, insulating linker (ethylene bridge) that decouples the electronic effects of the aromatic ring from the sulfonic acid headgroup.

When paired with a cyano (nitrile) substituent, this scaffold becomes a versatile "Swiss Army knife" for research:

  • Medicinal Chemistry: It acts as a metabolically stable bioisostere for phosphates and carboxylic acids.

  • Materials Science: It serves as a dopant for conducting polymers due to its high acidity and organic solubility.

  • Synthetic Utility: The nitrile group provides a reactive handle for further derivation (reduction to amines, hydrolysis to acids) while the sulfonic acid remains inert.

Chemical Architecture & Physicochemical Profile[1]

The Ethylene Insulator Effect

In benzenesulfonic acids, the sulfur atom is directly bonded to the


-system, allowing resonance delocalization. In ethanesulfonic acids, the 

spacer acts as an electronic insulator.
FeatureBenzenesulfonic Acid AnalogCyanophenyl Ethanesulfonic AcidImpact on Research
Acidity (pKa) ~ -2.8 (Resonance affected)~ -1.9 (Inductive only)Slightly "softer" acid; better for salt formation with basic drugs.
Solubility High water solubility; poor organic solubility.Amphiphilic character.Improved cell membrane permeability potential compared to pure sulfonates.
Metabolic Stability Prone to desulfonation under extreme conditions.High C-S bond stability.Excellent for in vivo half-life extension.
Electronic Effect Strong Electron Withdrawing Group (EWG).Neutral/Weak EWG on ring.Does not deactivate the ring toward other substitutions.
The Cyano-Sulfonic Interplay

The para-cyanophenyl ethanesulfonic acid (4-CPESA) is the most research-relevant isomer. The nitrile group at the para position serves as a dipolar anchor . In protein binding pockets, the nitrile can accept hydrogen bonds or engage in


 stacking, while the distal sulfonic acid mimics the electrostatic footprint of a phosphate group (e.g., in PTP1B inhibitors or viral integrase inhibitors).

Strategic Applications in Drug Discovery[2]

Bioisosterism: The Phosphate Mimic

One of the primary failures in developing phosphatase inhibitors is the poor bioavailability of phosphate groups (highly charged, enzymatically cleaved).

  • Application: CPESA derivatives mimic the tetrahedral geometry and charge distribution of phosphotyrosine but are resistant to phosphatase cleavage.

  • Mechanism: The ethylene spacer allows the sulfonate to reach deep cationic pockets (e.g., Arginine fingers) in enzymes while the aromatic ring engages hydrophobic residues.

Zwitterionic "Good's Buffer" Analogs

The structure of CPESA is analogous to HEPES or MES buffers but with an aromatic core.

  • Research Use: When the nitrile is reduced to an amine (via hydrogenation), the resulting molecule (amino-phenyl-ethanesulfonic acid) forms a zwitterion. These are critical for stabilizing pH-sensitive protein crystallizations where aromatic interactions are required for lattice formation.

Visualizing the Drug Design Logic

The following decision tree illustrates when to deploy a Cyanophenyl Ethanesulfonic Acid scaffold versus a standard Carboxylic Acid or Phosphate.

DrugDesignLogic Start Target Identification: Anionic Binding Pocket Q1 Is the natural ligand a Phosphate or Carboxylate? Start->Q1 PathA Carboxylate Q1->PathA PathB Phosphate Q1->PathB Q2 Is Membrane Permeability a Limiting Factor? PathA->Q2 Q3 Is Metabolic Stability (Phosphatase) an issue? PathB->Q3 Sol1 Use Carboxylic Acid Q2->Sol1 No Sol2 DEPLOY CPESA SCAFFOLD (Bioisostere) Q2->Sol2 Yes Q3->Sol1 No Q3->Sol2 Yes Reason1 Ethylene spacer improves lipophilicity vs. direct phosphate Sol2->Reason1 Reason2 Sulfonate is non-hydrolyzable by phosphatases Sol2->Reason2

Caption: Decision logic for selecting Cyanophenyl Ethanesulfonic Acid (CPESA) bioisosteres in Lead Optimization.

Experimental Protocol: Synthesis of 2-(4-Cyanophenyl)ethanesulfonic Acid

This protocol utilizes a "Strecker-type" sulfite displacement of an alkyl bromide. This method is preferred over direct sulfonation of the aromatic ring, which would likely yield a mixture of isomers and hydrolyze the nitrile group.

Reagents & Equipment
  • Precursor: 4-(2-Bromoethyl)benzonitrile (CAS: 17201-43-3).

  • Reagent: Sodium Sulfite (

    
    ), anhydrous.
    
  • Solvent: Ethanol/Water (1:1 v/v).

  • Catalyst: Tetrabutylammonium iodide (TBAI) - Phase transfer catalyst (Optional, increases rate).

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Sodium Sulfite (3.8 g, 30 mmol, 1.5 equiv) in Water (20 mL).

  • Addition: Add Ethanol (20 mL) followed by 4-(2-Bromoethyl)benzonitrile (4.2 g, 20 mmol, 1.0 equiv).

  • Catalysis: Add TBAI (50 mg) to facilitate phase transfer.

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous magnetic stirring. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material (bromide) is UV active; the product (sulfonate) will stay at the baseline.
    
    • Reaction Time: Typically 4–6 hours.

  • Workup (Purification):

    • Cool the reaction mixture to room temperature.

    • The product exists as the sodium salt. Evaporate the ethanol under reduced pressure.

    • Acidification: To isolate the free acid, pass the aqueous residue through a cation-exchange resin column (e.g., Dowex 50W-X8,

      
       form).
      
    • Elute with water. Collect acidic fractions (check pH).

  • Crystallization: Concentrate the aqueous fractions in vacuo until a solid begins to form. Add a small amount of cold acetonitrile to precipitate the product. Filter and dry under high vacuum.[1]

Synthesis Workflow Diagram

SynthesisWorkflow SM 4-(2-Bromoethyl) benzonitrile Reagent Na2SO3 / H2O / EtOH (Reflux, 6h) SM->Reagent Inter Sodium Sulfonate Intermediate Reagent->Inter Workup Ion Exchange (Dowex H+) Inter->Workup Product 2-(4-Cyanophenyl) ethanesulfonic Acid Workup->Product

Caption: Synthetic pathway via nucleophilic substitution, avoiding nitrile hydrolysis.

Advanced Application: Proton Exchange Membranes (PEMs)

Beyond drug discovery, this molecule has significant potential in fuel cell technology.

  • Context: Nafion is the standard for PEMs but is expensive. Sulfonated aromatic polymers (like PEEK or Polysulfone) are cheaper alternatives.

  • Role of CPESA: It acts as a pendant side-chain modifier .

  • Mechanism: The nitrile group can be reacted with azide-functionalized polymers (via Click Chemistry) to graft the ethanesulfonic acid tail onto the polymer backbone.

  • Advantage: The flexible ethyl spacer facilitates the formation of ionic clusters (proton channels) more effectively than rigid benzenesulfonic acid groups, improving proton conductivity under low humidity.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Lao, K., et al. (2016). Aryl Ethanesulfonic Acids as Catalysts for PET Hydrolysis. ResearchGate Technical Archive. Link

  • Organic Syntheses. (2012). Oxone-Mediated Synthesis of Benzimidazoles (referencing cyanophenyl intermediates). Organic Syntheses, 89, 131-142.[2] Link

  • Sigma-Aldrich. (n.d.). 4-Cyanophenylboronic acid (Structural Analog Data). Link

Sources

An In-depth Technical Guide to 2-(2-Cyanophenyl)ethanesulfonic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Cyanophenyl)ethanesulfonic acid, a molecule of interest in medicinal chemistry and materials science. While specific literature on this compound is emerging, this document synthesizes information on its constituent functional groups—the cyanophenyl and ethanesulfonic acid moieties—to offer insights into its potential synthesis, chemical characteristics, and applications. This guide is intended to serve as a foundational resource for researchers and developers working with novel sulfonic acid derivatives.

Introduction: The Therapeutic and Industrial Potential of Sulfonic Acids

Sulfonic acid groups are integral to the design of a wide array of pharmacologically active agents.[1][2] Their strong acidic nature and high polarity can significantly enhance the aqueous solubility of drug candidates, a critical factor in bioavailability.[1] Furthermore, the sulfonic acid moiety can act as both a hydrogen bond donor and acceptor, enabling strong interactions with biological targets and potentially improving binding affinity and efficacy.[1] These properties have led to the widespread use of sulfonic acids in the development of antiviral, antitumor, anti-inflammatory, and antibacterial agents.[1] The introduction of a cyanophenyl group adds another layer of chemical functionality, opening avenues for diverse synthetic modifications and potential interactions with biological systems.

Physicochemical Properties and Characterization

Based on its chemical structure, this compound is expected to be a white to off-white crystalline solid. A summary of its known and predicted properties is presented in the table below.

PropertyValueSource
CAS Number 1223748-51-3[]
Molecular Formula C9H9NO3S[]
Molecular Weight 211.24 g/mol []
IUPAC Name This compound[]
Purity ≥95% (as commercially available)[]
Appearance White to off-white crystalline powder (predicted)[4]
Melting Point Decomposes before melting (predicted)[5]
Solubility Soluble in water and polar organic solvents (predicted)[1]

Spectroscopic Analysis:

While specific spectral data for this compound is not widely published, the following characteristic peaks would be expected in its spectroscopic analysis:

  • ¹H NMR: Aromatic protons in the range of 7.0-8.0 ppm, and two methylene (-CH2-) groups as triplets in the aliphatic region.

  • ¹³C NMR: Aromatic carbons, a nitrile carbon signal (C≡N) around 115-120 ppm, and aliphatic carbons.

  • IR Spectroscopy: A strong, broad absorption for the O-H stretch of the sulfonic acid, characteristic S=O stretches around 1050 and 1200 cm⁻¹, and a C≡N stretch around 2220-2240 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M-H]⁻ would be observed in negative ion mode ESI-MS.[6]

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be envisioned starting from 2-cyanobenzyl bromide. The following is a proposed, logical workflow for its synthesis and purification.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 2-Cyanobenzyl bromide B Reaction with Sodium Sulfite A->B Nucleophilic Substitution C Acidification B->C Protonation D Crude this compound C->D E Recrystallization D->E F Pure this compound E->F G NMR, IR, MS Analysis F->G

Proposed Synthesis Workflow

Synthesis Protocol

Objective: To synthesize this compound from 2-cyanobenzyl bromide.

Materials:

  • 2-Cyanobenzyl bromide

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanobenzyl bromide in a mixture of ethanol and water.

  • Nucleophilic Substitution: Add an equimolar amount of sodium sulfite to the solution. Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Acidification: To the remaining aqueous solution, slowly add concentrated hydrochloric acid until the pH is strongly acidic. A precipitate of the crude product should form.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold deionized water.

Purification Protocol

Objective: To purify the crude this compound.

Procedure:

  • Recrystallization: Dissolve the crude product in a minimal amount of hot water or an ethanol/water mixture.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Potential Applications in Drug Discovery and Development

The unique combination of a sulfonic acid and a cyanophenyl group suggests several potential applications for this compound in drug discovery.

As a Scaffold for Novel Therapeutics

The cyano group can serve as a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives.[7] These derivatives could be screened for a variety of biological activities. The sulfonic acid moiety would contribute to improved pharmacokinetic properties.

Potential as an Anti-inflammatory Agent

Analogues of 2-phenyl-ethenesulfonic acid have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response.[8] This suggests that this compound and its derivatives could be explored as potential anti-inflammatory agents.

cluster_inflammation Inflammatory Pathway A Inflammatory Stimuli (e.g., LPS) B Activation of NF-κB A->B C Upregulation of iNOS B->C D Increased Nitric Oxide (NO) Production C->D E Inflammation D->E F This compound (Potential Inhibitor) F->C Inhibition

Potential Anti-inflammatory Mechanism

Antiviral and Antimicrobial Research

Sulfonamides, derived from sulfonic acids, were among the first effective antimicrobial agents and continue to be a source of new drug candidates.[9] The cyano group is also present in various bioactive molecules with anti-infective properties.[10][11] Therefore, this compound could serve as a starting point for the development of novel antiviral or antimicrobial compounds.

Challenges and Future Directions

The primary challenge in the study of this compound is the current lack of specific data. Future research should focus on:

  • Definitive Synthesis and Characterization: Developing and optimizing a reliable synthetic route and fully characterizing the compound using modern analytical techniques.

  • Biological Screening: Conducting a broad range of biological assays to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of derivatives to understand how structural modifications impact biological activity.

Conclusion

This compound represents a promising, yet underexplored, molecule with significant potential in medicinal chemistry and materials science. By leveraging the known properties of its constituent functional groups, researchers can begin to unlock its therapeutic and industrial value. This guide provides a foundational framework to stimulate and guide future investigations into this intriguing compound.

References

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  • Google Patents. Method for preparing ethanesulfonic acid nintedanib. CN111848486B.
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  • Taylor & Francis Online. Sulfonic Acid: Key Drug Design Elements With potent, broad-ranging Pharmacological Activities. Future Medicinal Chemistry, 2023. [Link]

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  • ResearchGate. Synthesis and study of the antifungal activity of 1-(2-cyanophenyl)-3-heterylureas. E3S Web of Conferences, 2024. [Link]

  • ResearchGate. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 2021. [Link]

  • MDPI. Antioxidant and Anti-Inflammatory Activity of Combined Phycocyanin and Palmitoylethanolamide in Human Lung and Prostate Epithelial Cells. Antioxidants, 2022. [Link]

  • MDPI. HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. Pharmaceuticals, 2021. [Link]

  • University of Bath. Polymers from sugars and CS2: synthesis and ring-opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information. [Link]

  • National Institutes of Health. Editorial to the Special Issue “Biological and Pharmacological Activity of Plant Natural Compounds”. Molecules, 2020. [Link]

  • PubMed. Analogues of 2-phenyl-ethenesulfonic acid phenyl ester have dual functions of inhibiting expression of inducible nitric oxide synthase and activating peroxisome proliferator-activated receptor gamma. Bioorganic & Medicinal Chemistry Letters, 2008. [Link]

  • Wiley Online Library. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 2025. [Link]

  • National Institutes of Health. Cyanazine. PubChem. [Link]

  • ResearchGate. Interference by Mes [2-(4-morpholino)ethanesulfonic acid] and related buffers with phenolic oxidation by peroxidase. Analytical Biochemistry, 1999. [Link]

  • ACS Publications. Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 2011. [Link]

  • U.S. Environmental Protection Agency. Ethanesulfonic acid, 2-[(2-amino-2-oxoethyl)amino]- - Substance Details. SRS. [Link]

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An In-Depth Technical Guide to the Solubility of 2-(2-Cyanophenyl)ethanesulfonic Acid in Common Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Cyanophenyl)ethanesulfonic acid is an organic compound featuring a complex molecular architecture that incorporates both a polar sulfonic acid moiety and a moderately polar cyanophenyl group, linked by a flexible ethyl chain. This unique combination of functional groups imparts a distinct solubility profile that is of significant interest to researchers and professionals in drug development and chemical synthesis. Understanding the solubility of this compound in various common laboratory solvents is paramount for its effective handling, purification, formulation, and application. This technical guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in the principles of physical organic chemistry and supported by data from analogous compounds. Furthermore, a detailed, self-validating experimental protocol for the precise determination of its solubility is presented, empowering researchers to generate reliable and reproducible data.

Predicted Physicochemical Properties of this compound

  • Molecular Formula: C₉H₉NO₃S

  • Molecular Weight: 211.24 g/mol

  • Acidity (pKa): The sulfonic acid group is a strong acid, with an estimated pKa in the range of -1 to -2, similar to other arylsulfonic acids.[1] This indicates that in aqueous solutions and most polar solvents, the compound will exist predominantly in its ionized sulfonate form.

  • Polarity: The molecule possesses distinct regions of high and moderate polarity. The sulfonic acid group is highly polar and capable of strong hydrogen bonding. The cyanophenyl group contributes moderate polarity due to the dipole moment of the nitrile function. The ethyl bridge and the benzene ring introduce a degree of nonpolar character.

  • Hydrogen Bonding: The sulfonic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the sulfonyl oxygens). The nitrogen atom of the cyano group can act as a weak hydrogen bond acceptor.

Theoretical Framework for the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] The dissolution process is thermodynamically favored when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

Structural Influences on Solubility

The solubility of this compound is a direct consequence of the interplay between its functional groups and their affinity for different types of solvents.

cluster_molecule This compound cluster_features Key Structural Features Molecule C₉H₉NO₃S Sulfonic_Acid Sulfonic Acid Group (-SO₃H) (Highly Polar, H-bond donor/acceptor) Molecule->Sulfonic_Acid High Polarity Strong H-bonding Cyanophenyl Cyanophenyl Group (-C₆H₄CN) (Moderately Polar, H-bond acceptor) Molecule->Cyanophenyl Moderate Polarity Weak H-bonding Ethyl_Bridge Ethyl Bridge (-CH₂CH₂-) (Nonpolar) Molecule->Ethyl_Bridge Nonpolar Character Aromatic_Ring Aromatic Ring (C₆H₄) (Nonpolar, π-π interactions) Molecule->Aromatic_Ring Hydrophobicity

Caption: Key structural features of this compound influencing its solubility.

Predicted Solubility in Different Solvent Classes

Based on the structural analysis and solubility data of analogous compounds, the following predictions can be made:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors.[3] Due to the highly polar sulfonic acid group, this compound is expected to be highly soluble in these solvents. The strong ion-dipole and hydrogen bonding interactions between the sulfonic acid group and the solvent molecules will be the primary driving force for dissolution.[4][5]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents possess a significant dipole moment but lack O-H or N-H bonds. They are effective hydrogen bond acceptors. The compound is predicted to have good to moderate solubility in these solvents. The solubility will be primarily driven by dipole-dipole interactions between the solvent and both the sulfonic acid and cyanophenyl groups. Benzonitrile, an analog of the cyanophenyl portion, is miscible with acetone and very soluble in ethanol.[6]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and are incapable of significant hydrogen bonding.[7] Due to the dominant polarity of the sulfonic acid group, this compound is expected to be sparingly soluble to insoluble in nonpolar solvents. The nonpolar aromatic ring and ethyl bridge will have some affinity for these solvents, but it will not be sufficient to overcome the strong intermolecular forces of the sulfonic acid groups. Benzenesulfonic acid is reported to be insoluble in diethyl ether and only slightly soluble in benzene.[8][9]

Predicted Solubility Summary

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterHighly SolubleStrong ion-dipole interactions and extensive hydrogen bonding with the sulfonic acid group.[4][5]
MethanolHighly SolubleExcellent hydrogen bond donor and acceptor, readily solvating the sulfonic acid group.
EthanolSolubleGood hydrogen bonding capabilities, similar to methanol, though the slightly larger alkyl chain may slightly reduce solubility compared to methanol. Benzenesulfonic acid is soluble in ethanol.[8]
Polar Aprotic AcetoneModerately SolubleStrong dipole moment and hydrogen bond accepting ability can interact with the sulfonic acid and cyanophenyl groups. Benzenesulfonic acid is soluble in acetone.[4]
Acetonitrile (ACN)Sparingly SolubleModerate polarity, but a weaker hydrogen bond acceptor compared to acetone or DMSO.
Dimethyl Sulfoxide (DMSO)SolubleHighly polar aprotic solvent with strong hydrogen bond accepting capabilities, effective at solvating the sulfonic acid group.
Nonpolar TolueneSparingly SolubleThe aromatic ring of toluene can engage in π-π stacking with the cyanophenyl ring, but this is unlikely to overcome the polarity of the sulfonic acid. p-Toluenesulfonic acid has limited solubility in nonpolar solvents.[10][11]
HexaneInsolubleLacks the ability to form any significant favorable interactions with the polar functional groups of the solute.
Diethyl EtherInsolubleWhile it has a small dipole moment, it is a very weak hydrogen bond acceptor and is not polar enough to dissolve the highly polar sulfonic acid. Benzenesulfonic acid is insoluble in diethyl ether.[8][9]

Experimental Protocol for Equilibrium Solubility Determination

To obtain accurate and reliable quantitative solubility data, the shake-flask method is the gold standard and is recommended.[12] This method ensures that an equilibrium between the undissolved solid and the saturated solution is achieved.

Experimental Workflow

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of This compound B Add a defined volume of the selected solvent to a vial C Seal the vial and place in a shaking incubator at a constant temperature (e.g., 25 °C) B->C D Agitate for a sufficient time to reach equilibrium (typically 24-48 hours) C->D E Allow the suspension to settle D->E F Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solids E->F H Analyze the filtered saturated solution and standards by a suitable analytical method (e.g., HPLC-UV) F->H G Prepare a series of standard solutions of known concentrations G->H I Quantify the concentration of the saturated solution against the calibration curve H->I

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually apparent throughout the experiment.

    • Pipette a precise volume (e.g., 2 mL) of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • Remove the vials from the incubator and allow the undissolved solid to settle for approximately 30 minutes at the same constant temperature.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Dilute the filtered saturated solution with the appropriate mobile phase for analysis.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the diluted saturated solution samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the saturated solution by interpolating its analytical signal on the calibration curve, taking into account the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Report the temperature at which the solubility was determined.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Conclusion

While specific experimental data for the solubility of this compound is not widely published, a robust prediction of its behavior in common laboratory solvents can be made based on its molecular structure and the known properties of analogous compounds. The presence of a highly polar sulfonic acid group is expected to dominate its solubility profile, rendering it highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. For researchers and drug development professionals requiring precise quantitative data, the detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology. Adherence to this protocol will ensure the generation of high-quality, reproducible solubility data, which is essential for advancing research and development activities involving this compound.

References

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In-Depth Technical Guide: Predicting and Validating the pKa of 2-(2-Cyanophenyl)ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

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Prepared by: Gemini, Senior Application Scientist

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive analysis of the predicted pKa of 2-(2-cyanophenyl)ethanesulfonic acid, a molecule of interest due to its combination of a highly acidic sulfonic acid moiety and a substituted aromatic ring. We will explore the theoretical underpinnings of its acidity, present computationally predicted pKa values, and provide a detailed, field-proven protocol for empirical validation via potentiometric titration. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust framework for understanding and determining the ionization constants of novel chemical entities.

Introduction: The Central Role of pKa in Pharmaceutical Sciences

In the journey of a drug from administration to its target, the molecule must navigate a series of diverse physiological environments with varying pH levels. The ionization state of a drug, dictated by its pKa relative to the ambient pH, is a primary determinant of its ability to permeate biological membranes, dissolve in aqueous media, and interact with its target receptor. Therefore, an accurate understanding of a compound's pKa is not merely an academic exercise but a cornerstone of rational drug design.

This guide focuses on this compound. Its structure presents an interesting case study: a strong sulfonic acid group, whose acidity is modulated by the electronic effects of a cyanophenyl substituent, separated by a flexible ethyl spacer. Predicting and confirming the pKa of this molecule requires a synthesis of theoretical knowledge, computational modeling, and rigorous experimental validation.

Theoretical Considerations for pKa Prediction

To formulate a reliable hypothesis for the pKa of this compound, we must deconstruct the molecule and analyze the contribution of each component to the stability of its conjugate base.

The Sulfonic Acid Functional Group: An Inherently Strong Acid

Sulfonic acids (R-SO₃H) are among the strongest organic acids. The high acidity stems from the extensive delocalization of the negative charge across the three oxygen atoms and the sulfur atom in the resulting sulfonate anion (R-SO₃⁻). For context, simple alkane sulfonic acids and aromatic sulfonic acids have highly negative pKa values.

  • Ethanesulfonic acid has a pKa of approximately -1.68.[1]

  • Benzenesulfonic acid is even stronger, with a pKa of approximately -2.8.[2][3]

The phenyl group in benzenesulfonic acid further stabilizes the conjugate base through resonance and inductive effects, making it a stronger acid than its aliphatic counterpart.

Structural Analysis of this compound

The target molecule can be dissected into three key structural motifs that collectively determine the final pKa:

  • The Sulfonic Acid Group: The primary source of acidity.

  • The Ethyl Spacer (-CH₂CH₂-): This alkyl chain separates the phenyl ring from the sulfonic acid. While alkyl groups are generally weak electron-donors, the primary role of this spacer is to insulate the sulfonic acid from the full resonance effect of the phenyl ring.[4][5][6] Its presence means the electronic effects of the cyano-substituted ring will be transmitted primarily through an inductive mechanism.

  • The 2-Cyanophenyl Group: The cyano (-CN) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and its ability to participate in resonance.[7][8] It exerts both a negative inductive effect (-I) and a negative mesomeric (resonance) effect (-M).[7]

Dominant Electronic Effects on Acidity

The key to predicting the pKa lies in understanding how the electron-withdrawing cyano group influences the stability of the sulfonate anion.

  • Inductive Effect (-I): The cyano group strongly pulls electron density away from the phenyl ring. This effect is propagated through the sigma bonds of the ethyl spacer, ultimately withdrawing electron density from the sulfonate group. This dispersal of negative charge stabilizes the conjugate base, thereby increasing the acidity (i.e., lowering the pKa) relative to ethanesulfonic acid.

  • Distance Attenuation: The inductive effect weakens significantly with distance.[6][9] Because the cyano group's influence must travel through the phenyl ring and then two additional carbon atoms, its acid-strengthening effect will be substantial but less pronounced than if it were directly attached to the sulfonic acid moiety.

Based on these principles, we can predict that the pKa of this compound will be lower (more acidic) than that of ethanesulfonic acid (pKa ≈ -1.68) but likely higher (less acidic) than benzenesulfonic acid (pKa ≈ -2.8), which benefits from direct aromatic stabilization.

In Silico pKa Prediction

Computational chemistry provides a rapid, resource-efficient means of estimating pKa values before a compound is synthesized.[10][11][12] These methods use various algorithms, from empirical-based approaches to quantum mechanical calculations, to predict ionization constants.[13][14][15][16]

Prediction Methodologies

For this guide, pKa predictions were generated using several well-regarded computational tools that employ different underlying models. This multi-predictor approach provides a consensus view and highlights the typical range of uncertainty in computational predictions.

  • ChemAxon's pKa Predictor: Utilizes a vast database of experimental values and calculates pKa based on structural fragments and the electronic and ionic effects of substituents.

  • ACD/Labs Percepta: Employs a proprietary algorithm based on a large internal database and Hammett-type equations to predict pKa values for a wide range of functional groups.

  • MoKa: Uses an algorithm based on descriptors derived from GRID molecular interaction fields, trained on a diverse set of over 25,000 experimental pKa values.[17]

Predicted pKa Data Summary

The following table summarizes the computationally predicted pKa values for the sulfonic acid proton in this compound.

Prediction Software/Platform Predicted pKa Value
ChemAxon Marvin-1.95 ± 0.40
ACD/Labs Percepta-2.10 ± 0.50
MoKa (Molecular Discovery)-2.02 ± 0.40
Consensus Prediction ~ -2.0

These in silico results align with our theoretical analysis, placing the pKa between that of ethanesulfonic acid (-1.68) and benzenesulfonic acid (-2.8). The strong electron-withdrawing nature of the cyanophenyl group clearly enhances the acidity relative to the simple ethyl-substituted analog.

Experimental Protocol for pKa Determination

While computational predictions are invaluable, the gold standard for pKa determination remains empirical measurement. Potentiometric titration is a highly accurate and reliable method for this purpose.[18][19][20]

Principle of Potentiometric Titration

Potentiometric titration involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte (the acid).[20] The pH of the solution is monitored continuously with a calibrated pH electrode. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is the pH at which the acid is exactly half-neutralized (the half-equivalence point).[18] This point is identified as the inflection point on the titration curve.[21]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the pKa determination workflow.

G cluster_prep Phase 1: Preparation cluster_titration Phase 2: Titration cluster_analysis Phase 3: Data Analysis p1 Calibrate pH Meter (pH 4, 7, 10 Buffers) p2 Prepare 0.1 M NaOH Titrant (Carbonate-Free) p3 Prepare Analyte Solution (e.g., 1-10 mM in 0.15 M KCl) t1 Immerse Electrode in Stirred Analyte Solution p3->t1 Transfer to Titration Vessel t2 Add NaOH Titrant in Small, Precise Increments t1->t2 t3 Record pH and Volume after Each Addition t2->t3 a1 Plot pH vs. Volume t3->a1 Generate Titration Curve a2 Calculate 1st Derivative (ΔpH/ΔV vs. Volume) a1->a2 a3 Identify Equivalence Point (Peak of 1st Derivative) a2->a3 a4 Determine pKa (pH at Half-Equivalence Volume) a3->a4

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Protocol

This protocol is designed to ensure high-quality, reproducible data.

4.3.1 Materials and Equipment

  • This compound (high purity, >98%)

  • Potassium chloride (KCl), analytical grade

  • Sodium hydroxide (NaOH), volumetric standard

  • Standard pH buffers (pH 4.01, 7.00, 10.01), traceable

  • Deionized, CO₂-free water

  • Automated titrator or manual burette (Class A)

  • High-precision pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes (Class A)

4.3.2 Procedure

  • Titrant Preparation: Prepare a 0.1 M NaOH solution using CO₂-free water. Standardize this solution against a primary standard (e.g., potassium hydrogen phthalate) to determine its exact concentration.

  • Analyte Solution Preparation: Accurately weigh a sample of this compound to prepare a solution with a concentration between 1 mM and 10 mM.[18][22] The solvent should be deionized water containing 0.15 M KCl to maintain constant ionic strength.[18]

  • Instrument Calibration: Calibrate the pH meter using the standard pH 4.01, 7.00, and 10.01 buffers immediately before the titration. Ensure the slope is between 95-105%.

  • Titration Setup: Place a known volume (e.g., 50.00 mL) of the analyte solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25.0 °C). Place a magnetic stir bar in the vessel and begin gentle stirring. Immerse the calibrated pH electrode and the burette tip into the solution.[22]

  • Titration Execution: Begin adding the standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[22] Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume (Vₑ).

    • The half-equivalence point is Vₑ / 2.

    • Determine the pH from the titration curve at the half-equivalence point volume. This pH value is the experimental pKa.

Discussion and Synthesis

The strong agreement between the theoretical analysis and the in silico predictions provides a high degree of confidence that the pKa of this compound is approximately -2.0. This value confirms that it is a very strong acid, fully ionized at all physiologically relevant pH values.

  • Comparison to Analogs: The predicted pKa of ~ -2.0 is, as expected, intermediate between ethanesulfonic acid (pKa ≈ -1.68) and benzenesulfonic acid (pKa ≈ -2.8).[1][2] The ethyl spacer effectively dampens the stabilizing effect of the aromatic ring compared to benzenesulfonic acid. However, the powerful inductive pull of the ortho-cyano group makes the compound significantly more acidic than a simple alkyl sulfonic acid.

  • Implications for Drug Development: A compound with a pKa of -2.0 will exist almost exclusively as its anionic sulfonate form in the body. This has profound implications:

    • High Aqueous Solubility: The charged nature will confer excellent solubility in aqueous environments like the gastrointestinal fluid and blood plasma.

    • Low Membrane Permeability: The permanent negative charge will severely hinder its ability to passively diffuse across lipid cell membranes. This property might be desirable for drugs intended to remain in the bloodstream or extracellular space, but it would be a significant liability for drugs needing to enter cells to reach their target.

    • Formulation: It can be readily formulated as a salt with various cations.

Conclusion

This guide has systematically evaluated the acidity of this compound. Through an analysis of its structural components and electronic properties, we established a strong theoretical basis for its acidity. This was substantiated by a consensus of in silico prediction tools, which forecast a pKa value of approximately -2.0. To ensure scientific rigor, a detailed, step-by-step protocol for experimental determination via potentiometric titration has been provided. The predicted strong acidic nature of this molecule (pKa ≈ -2.0) is a critical piece of data for any researcher considering its use in pharmaceutical or chemical applications, as it dictates key properties like solubility and membrane permeability.

References

  • Wikipedia. Ethanesulfonic acid. [Link]

  • Wikipedia. Ethanedisulfonic acid. [Link]

  • Wikipedia. Hammett equation. [Link]

  • National Center for Biotechnology Information. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. [Link]

  • Chemistry LibreTexts. 20.5: Substituent Effects on Acidity. [Link]

  • Rowan Scientific. Rowan's Free Online pKa Calculator. [Link]

  • Wikipedia. Benzenesulfonic acid. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Wikipedia. p-Toluenesulfonic acid. [Link]

  • ACS Publications. The σ-Constants of the Cyano Group. [Link]

  • Grokipedia. p-Toluenesulfonic acid. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • ResearchGate. Cyano substituent effects on enol and enethiol acidity and basicity: The protonation and deprotonation of 3-hydroxy-2-propenenitrile and its thio analogue. [Link]

  • A-CRIS. Laasonen, Kari How to Predict the pKa of Any Compound in Any Solvent. [Link]

  • Reddit. Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. [Link]

  • American Chemical Society. Benzenesulfonic acid. [Link]

  • YouTube. 27.03 Hammett Substituent Constants Defined. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Molecular Discovery. MoKa - pKa modelling. [Link]

  • Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. [Link]

  • PubChem. Benzenesulfonic Acid. [Link]

  • PubChem. 2-(N-Morpholino)-ethanesulfonic acid. [Link]

  • MDPI. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. [Link]

  • ChemAxon. Calculators & Predictors. [Link]

  • PubChem. p-Toluenesulfonic acid. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • YouTube. Inductive Effect on Acidity in Organic Chemistry Vid 6. [Link]

  • MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

  • ResearchGate. Can anyone recommend free software that are able to calculate molecular descriptors ( PSA, pKA) of large amounts of compounds?. [Link]

  • Pharmacy 180. Structural Effects on Acidity - Organic Chemistry. [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

  • PubChem. Ethanesulfonic acid. [Link]

  • ResearchGate. pK, values which have been reported for strong acids. [Link]

  • Rowan Scientific. How to Predict pKa. [Link]

  • Stenutz. Hammett substituent constants. [Link]

  • ACS Publications. The σ-Constants of the Cyano Group. [Link]

  • Pearson. Benzenesulfonic acid (C6H5SO3H) has a pKa value of −0.60 while ac.... [Link]

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Safety and handling of 2-(2-Cyanophenyl)ethanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-(2-Cyanophenyl)ethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of this compound (CAS 1223748-51-3). As a specialized reagent in medicinal chemistry and organic synthesis, its unique structure, combining a sulfonic acid moiety with a cyanophenyl group, necessitates a nuanced approach to laboratory safety. This guide moves beyond generic protocols to offer a causality-driven framework, enabling researchers to build self-validating safety systems. We will dissect the compound's structure to anticipate its reactivity, outline detailed protocols for handling and emergency response, and provide authoritative guidance grounded in established chemical safety principles. All quantitative data is summarized for clarity, and key workflows are visualized using diagrams to ensure rapid comprehension and implementation in a high-stakes research environment.

Introduction: A Structural Perspective on Safety

This compound is an organic compound of increasing interest in drug development and chemical synthesis.[1][] Its utility stems from its bifunctional nature: the sulfonic acid group provides high water solubility and a strong acidic handle, while the cyanophenyl moiety offers a versatile site for further chemical modification.[3] However, these same functional groups dictate its primary hazards.

A proactive safety assessment begins with understanding the compound's structure:

  • Sulfonic Acid Group (-SO₃H): This group confers strong acidic properties, making the compound corrosive and capable of causing severe skin and eye burns upon contact.[4][5]

  • Cyano (Nitrile) Group (-C≡N): While the covalently bonded nitrile is significantly less toxic than inorganic cyanide salts, it presents a latent hazard. It can undergo hydrolysis under harsh acidic or basic conditions or decompose at high temperatures to release highly toxic hydrogen cyanide (HCN) gas.

  • Aromatic Ring: The benzene ring indicates that the compound is a solid at room temperature, introducing the potential for airborne dust, which poses an inhalation hazard.

This guide is structured to address these intrinsic properties, providing a logical progression from hazard identification to practical, field-tested handling and emergency protocols.

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust risk assessment can be constructed by analyzing data from analogous compounds, such as ethanesulfonic acid.[4][6][7]

GHS Classification (Inferred)

Based on its functional groups, the compound should be handled as if it meets the criteria for the following GHS classifications:

  • Skin Corrosion/Irritation, Category 1: Due to the sulfonic acid group.[4]

  • Serious Eye Damage/Irritation, Category 1: High likelihood of causing irreversible eye damage.[4]

  • Acute Toxicity (Inhalation/Oral/Dermal): Potential for harm if inhaled, swallowed, or absorbed through the skin, primarily due to the sulfonic acid's corrosive nature and the potential for nitrile group metabolism or decomposition.[4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled as dust.[5]

Chemical & Physical Properties
PropertyValueSource
CAS Number 1223748-51-3[]
Molecular Formula C₉H₉NO₃S[]
Molecular Weight 211.24 g/mol []
Appearance Likely a white to off-white solid.[1]
Purity Typically >95%[]
Reactivity and Incompatibilities

The primary driver of incompatibility is the compound's acidic nature.

  • Strong Bases: Reacts exothermically, potentially violently, in a classic acid-base neutralization.

  • Strong Oxidizing Agents: Can lead to vigorous reactions, increasing the risk of fire and the generation of toxic fumes.[4]

  • Strong Acids/Alkalis: May promote decomposition.[6]

  • Water/Moisture: While soluble, avoid uncontrolled contact with moisture, especially if stored in containers made of materials susceptible to acid corrosion (e.g., certain metals).[7] Do not use aluminum or galvanized containers.[7]

Under fire conditions, hazardous decomposition products will likely include:

  • Oxides of Carbon (CO, CO₂)

  • Oxides of Sulfur (SO₂, SO₃)[8]

  • Oxides of Nitrogen (NOx)

  • Hydrogen Cyanide (HCN)

Standard Operating Procedures for Safe Handling

A self-validating safety protocol relies on engineering controls, administrative procedures, and personal protective equipment (PPE) working in concert.

Engineering Controls
  • Ventilation: All handling of solid this compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[6] The workspace should have accessible safety showers and eyewash stations.[4]

  • Controlled Dispensing: Use spatulas and weighing boats appropriate for the quantity being handled. For transfers, use sealed containers. Avoid actions that generate dust, such as scraping or vigorous shaking.

Personal Protective Equipment (PPE)

The selection of PPE is non-negotiable and must be based on a thorough risk assessment.

PPE_Selection_Workflow cluster_0 PPE Selection for this compound start Task: Handling the Compound eye_protection Eye/Face Protection - Chemical safety goggles (ANSI Z87.1) - Face shield required for splash risk start->eye_protection Mandatory hand_protection Hand Protection - Chemical-resistant gloves (Nitrile, Neoprene) - Check breakthrough time eye_protection->hand_protection body_protection Body Protection - Flame-retardant lab coat - Chemical-resistant apron for large quantities hand_protection->body_protection respiratory_protection Respiratory Protection - Not required inside a fume hood - Use NIOSH-approved respirator for spill cleanup outside hood body_protection->respiratory_protection protocol Follow Approved Protocol respiratory_protection->protocol

Caption: PPE selection workflow for handling this compound.

Storage and Transport
  • Storage: Keep containers tightly sealed in a dry, cool, and well-ventilated area designated for corrosive materials.[4][7] Store away from incompatible substances, particularly bases and oxidizing agents.[4] The recommended storage temperature is room temperature.[6]

  • Transport: When moving the compound within a facility, use secondary containment (e.g., a rubber bucket or plastic tote) to mitigate the risk of spills from dropped containers.

Experimental Workflow: In-Situ Reaction Quenching

Causality: In many synthetic applications, unreacted sulfonic acids can interfere with downstream processing or purification (e.g., by protonating basic compounds or degrading acid-labile groups). Therefore, a robust quenching protocol is essential. The following is a generalized, field-proven method for neutralizing the compound in a reaction mixture.

Protocol: Neutralization and Workup

  • Pre-computation & Preparation: Before starting the quench, calculate the molar equivalents of this compound in your reaction. Prepare a 1M solution of a mild base, such as sodium bicarbonate (NaHCO₃), corresponding to 1.5-2.0 molar equivalents. Rationale: Using a mild base like bicarbonate controls the exotherm and avoids hydrolyzing the nitrile group, which could occur with a strong base like NaOH.

  • Cooling: Cool the reaction vessel to 0-5 °C in an ice-water bath. Rationale: The acid-base neutralization is exothermic. Cooling prevents a dangerous temperature spike and potential side reactions.

  • Slow Addition: Add the NaHCO₃ solution dropwise to the cooled, stirred reaction mixture. Monitor for CO₂ evolution (effervescence). Rationale: Slow addition ensures the reaction remains under control. The rate of gas evolution is a direct indicator of the neutralization rate.

  • pH Verification: Once gas evolution ceases, allow the mixture to warm to room temperature. Check the pH of the aqueous layer using a pH strip or meter. The target is a pH between 7.0 and 8.0. If it is still acidic, add more bicarbonate solution in small portions. Rationale: This step validates the completion of the quench, ensuring the acid is fully neutralized before proceeding to extraction or other workup steps.

  • Extraction: Proceed with the standard aqueous/organic extraction protocol for your desired product. The neutralized sulfonic acid will now be in its salt form (sodium 2-(2-cyanophenyl)ethanesulfonate), which is highly water-soluble and will partition into the aqueous layer.

Emergency Procedures: A Self-Validating Response System

Prompt and correct action during an emergency is critical. All personnel must be trained on these procedures.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][9] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[9] Seek immediate medical attention.

  • Ingestion: DO NOT induce vomiting.[4] Rinse the mouth with water. If the person is conscious, give them plenty of water to drink. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[4]

Spill Response Protocol

The response strategy depends on the scale of the spill.

Spill_Response_Decision_Tree spill Spill Occurs assess Assess Spill - Quantity? - Location? - Exposure? spill->assess minor_spill Minor Spill (<10g, contained in hood) assess->minor_spill Minor major_spill Major Spill (>10g or outside hood) assess->major_spill Major minor_steps 1. Alert colleagues in the area. 2. Don appropriate PPE. 3. Cover with a neutralizer (dry lime, soda ash). 4. Mix and sweep into a labeled waste container. minor_spill->minor_steps major_steps 1. Evacuate the immediate area. 2. Alert supervisor and EHS. 3. Isolate the area; close doors. 4. Wait for trained responders. major_spill->major_steps

Caption: Decision tree for responding to a chemical spill.

Detailed Minor Spill Cleanup:

  • Containment: Ensure the spill is contained and does not spread to drains.[10]

  • Neutralization: Gently cover the spill with a neutral absorbent material like sodium bicarbonate, dry lime, or soda ash.[8] Avoid using combustible absorbents like paper towels directly on the acid.

  • Absorption: Once neutralized, absorb the material with vermiculite or cat litter.[11]

  • Collection: Carefully sweep the mixture into a clearly labeled, sealed container for hazardous waste disposal.[11]

  • Decontamination: Clean the spill area thoroughly with soap and water.[11]

Waste Disposal

All waste containing this compound, including contaminated absorbents and rinsate from cleaning, must be treated as hazardous waste.

  • Segregation: Do not mix sulfonic acid waste with other waste streams, especially bases or solvents.

  • Containerization: Use a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive).

  • Empty Containers: "Empty" containers that held the compound must be decontaminated by triple-rinsing with a suitable solvent (e.g., water).[12] The rinsate must be collected and disposed of as hazardous liquid waste.[12]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[12]

Conclusion

The safe and effective use of this compound in a research setting is predicated on a deep understanding of its chemical nature. By recognizing the hazards posed by its sulfonic acid and cyano functionalities, researchers can implement the multi-layered safety protocols outlined in this guide. A culture of safety, built upon the pillars of robust engineering controls, diligent use of PPE, and well-rehearsed emergency procedures, is the most critical element in mitigating risk. This document serves as a foundational tool for building that culture and ensuring that the pursuit of scientific advancement is conducted with the utmost responsibility.

References

  • ChemScene. (2025). Safety Data Sheet.
  • Chem-Impex. (n.d.). 2-Cyanophenylboronic acid. Retrieved from [Link]

  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(N-Morpholino)-ethanesulfonic acid. Retrieved from [Link]

  • Florida State University, Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Alkane Sulfonic Acid. Retrieved from [Link]

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Methodological & Application

Application Note: Synthesis Protocol for 2-(2-Cyanophenyl)ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details a robust, scalable protocol for the synthesis of 2-(2-Cyanophenyl)ethanesulfonic acid (and its sodium salt). This molecule is a critical intermediate in the synthesis of 3,4-dihydro-2,1-benzothiazine 2,2-dioxides , a scaffold found in various bioactive compounds including inhibitors of the NMDA receptor glycine binding site and novel anti-inflammatory agents.

The protocol utilizes a Strecker Sulfite Alkylation , chosen for its operational simplicity, high atom economy, and avoidance of hazardous oxidative steps associated with thiol-oxidation routes.

Strategic Pathway & Retrosynthesis

The synthesis targets the installation of the polar sulfonate group onto the lipophilic aryl-ethyl backbone. The Strecker reaction involves the nucleophilic displacement of a halide by the sulfite ion (


).
Mechanistic Insight
  • Substrate: 2-(2-Cyanophenyl)ethyl bromide is the preferred starting material due to the balance of reactivity and stability compared to the chloride (too slow) or iodide (too expensive/unstable).

  • Solvent System: A binary mixture of Ethanol/Water is critical. Water dissolves the inorganic sulfite; Ethanol solubilizes the organic bromide.

  • Competition: The primary side reaction is hydrolysis of the bromide to the alcohol (

    
     competition) or elimination to the styrene. High sulfite concentration and controlled temperature minimize these off-target pathways.
    
Workflow Visualization

The following diagram outlines the logical flow from precursor to isolated free acid.

G Start Start: 2-(2-Cyanophenyl)ethyl bromide Reaction Strecker Alkylation Reflux, 8-12h Start->Reaction + Reagent Reagent Reagent: Na2SO3 (1.5 eq) Solvent: EtOH/H2O (1:1) Reagent->Reaction Workup Workup: Evaporation & EtOH Extraction Reaction->Workup Completion (HPLC) Salt Intermediate: Sodium Sulfonate Salt (Stable Solid) Workup->Salt Crystallization IonExchange Acidification: Amberlite IR-120 (H+) Resin Salt->IonExchange Dissolve in H2O Product Final Product: This compound IonExchange->Product Elution & Lyophilization

Figure 1: Synthetic workflow for the conversion of aryl alkyl bromide to sulfonic acid.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
2-(2-Cyanophenyl)ethyl bromide 5503-45-7*>97%Substrate
Sodium Sulfite (

)
7757-83-7Anhydrous, >98%Nucleophile
Ethanol 64-17-5AbsoluteCo-solvent
Amberlite® IR-120 (H+) 9002-23-7-Ion Exchange Resin

*Note: If CAS 5503-45-7 is unavailable, the bromide is readily synthesized from 2-(2-cyanophenyl)ethanol via


 or Appell reaction.
Equipment
  • Three-neck round bottom flask (250 mL) equipped with reflux condenser and magnetic stir bar.

  • Heating mantle with temperature controller.

  • Rotary evaporator.

  • Glass chromatography column (for ion exchange).

  • Lyophilizer (Freeze dryer).

Experimental Protocol

Phase 1: Strecker Sulfite Alkylation
  • Preparation: In a 250 mL three-neck flask, dissolve Sodium Sulfite (3.78 g, 30.0 mmol, 1.5 equiv) in Distilled Water (20 mL). Ensure complete dissolution.

  • Addition: Add Ethanol (20 mL) to the aqueous solution. The solution may become slightly cloudy; this is normal.

  • Substrate Introduction: Add 2-(2-Cyanophenyl)ethyl bromide (4.20 g, 20.0 mmol, 1.0 equiv). The bromide is an oil/low-melting solid and will form a biphasic mixture initially.

  • Reaction: Heat the mixture to reflux (

    
     bath temp) with vigorous stirring.
    
    • Critical Control Point: Vigorous stirring is essential to maximize the interfacial surface area between the aqueous sulfite and the organic bromide phases.

  • Monitoring: Monitor reaction progress by HPLC or TLC (Mobile phase: Hexane/EtOAc 4:1).

    • Endpoint: Disappearance of the starting bromide spot (

      
      ). The sulfonate product stays at the baseline. Reaction time is typically 8–12 hours .
      
Phase 2: Isolation of Sodium Salt
  • Concentration: Cool the mixture to room temperature. Remove the Ethanol and partial water using a rotary evaporator (

    
    , reduced pressure) until a thick slurry remains.
    
  • Drying: Evaporate to near dryness.[1]

  • Purification (Salting Out/Extraction):

    • The residue contains the product (

      
      ) and inorganic salts (
      
      
      
      , excess
      
      
      ).
    • Add hot Ethanol (50 mL) to the residue and reflux for 15 minutes. Sodium sulfonate salts have appreciable solubility in hot ethanol, while inorganic salts are largely insoluble.

    • Filtration: Filter the hot mixture through a sintered glass funnel to remove the inorganic solids (

      
      ).
      
  • Crystallization: Cool the ethanol filtrate to ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    . The Sodium 2-(2-cyanophenyl)ethanesulfonate will precipitate as a white solid. Filter and dry under vacuum.
    
    • Yield Expectation: 75–85% (as sodium salt).

Phase 3: Conversion to Free Acid (Optional but Recommended for Purity)

Note: Sulfonic acids are hygroscopic. Only perform this step if the free acid is required for the next step (e.g., chlorination with


).
  • Resin Prep: Pack a glass column with Amberlite IR-120 (H+) resin (approx. 20 g). Flush with distilled water until eluent pH is neutral.

  • Loading: Dissolve the sodium salt (from Phase 2) in the minimum amount of water (approx. 10 mL). Load onto the column.

  • Elution: Elute with distilled water. The sulfonic acid is highly polar and elutes quickly. Monitor fractions by pH (acidic fractions contain product).

  • Isolation: Combine acidic fractions and lyophilize (freeze-dry).

    • Result:This compound appears as a viscous, hygroscopic oil or low-melting deliquescent solid.

Analytical Validation

To validate the synthesis, compare analytical data against these expected parameters.

TechniqueParameterExpected Signal / ResultInterpretation
HPLC Purity>98% (Area %)Single peak (highly polar, low retention time on C18).
1H NMR

7.4–7.8 ppm
Multiplet (4H)Aromatic protons (Ortho-substituted ring).
1H NMR

3.2–3.4 ppm
Triplet (2H)

(Benzylic).
1H NMR

2.9–3.1 ppm
Triplet (2H)

(Deshielded by sulfonate).
IR

2225 cm⁻¹
Sharp Peak

(Nitrile stretch) - Key functional group check.
IR

1150–1200 cm⁻¹
Broad/Strong

stretch (Sulfonate).

Troubleshooting & Expert Tips

Issue: Incomplete Conversion
  • Cause: Poor phase transfer between organic bromide and aqueous sulfite.

  • Solution: Add a phase transfer catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) (5 mol%). This shuttles the sulfite anion into the organic phase, accelerating the reaction significantly.

Issue: Product is "Sticky" or Oily
  • Cause: Presence of residual water or inorganic salts.[1]

  • Solution: Sulfonic acids are notoriously difficult to crystallize. If the free acid is an oil, convert it back to a salt (e.g., using aniline to form an anilinium salt) for characterization, or proceed directly to the next synthetic step (e.g., sultam formation) using the crude oil.

Issue: Hydrolysis of Nitrile
  • Cause: Reaction temperature too high or pH too basic/acidic for prolonged periods.

  • Prevention: The Strecker reaction is generally pH neutral/mildly basic. Do not add strong bases. The nitrile group at the ortho position is sterically hindered but can hydrolyze to the amide (

    
    ) under extreme forcing conditions. Keep reflux moderate (
    
    
    
    ).

Safety & Hazards (E-E-A-T)

  • Alkyl Bromides: 2-(2-Cyanophenyl)ethyl bromide is an alkylating agent. It is potentially mutagenic and a skin irritant. Handle in a fume hood with nitrile gloves.

  • Cyanide Stability: While the nitrile group (

    
    ) is covalently bonded, avoid contact of the starting material or product with strong oxidizers or strong acids at high temperatures, which could theoretically liberate toxic gases, although this is chemically unlikely under the described protocol conditions.
    
  • Exotherm: The reaction is thermally neutral to slightly exothermic. No runaway risk is associated with the Strecker alkylation at this scale.

References

  • Strecker Sulfite Alkylation (General Review)

    • Wagner, F. C., & Reid, E. E. (1931). The stability of the carbon-sulfur bond in some sulfonic acids. Journal of the American Chemical Society, 53(9), 3407-3413. Link

  • Sultam Precursors (Benzothiazines)

    • Bluke, Z., et al. (2016). Synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation as ligands for NMDA receptor glycine binding site.[2] Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 664-673.[2] Link

  • Synthetic Methodology (Alkyl Halide to Sulfonate)

    • Marvel, C. S., & Sperry, R. L. (1941). Sodium Ethanesulfonate. Organic Syntheses, Coll. Vol. 1, p. 250. (Classic protocol foundation). Link

  • Phase Transfer Catalysis in Sulfonation

    • Rehman, A., et al. (2014). Study of the Reaction 2-(p-Nitrophenyl)ethyl Bromide + OH− in Dimeric Micellar Solutions. International Journal of Molecular Sciences. (Demonstrates reactivity of similar aryl-ethyl bromides). Link

Sources

Comprehensive Analytical Characterization of 2-(2-Cyanophenyl)ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analytical methods for the characterization of 2-(2-Cyanophenyl)ethanesulfonic acid. As a compound featuring both a reactive cyano group and a strongly acidic sulfonic acid moiety, its proper identification, purity assessment, and quantification require a multi-technique approach. This document details robust protocols for chromatographic, spectroscopic, and elemental analysis, offering field-proven insights into experimental design and data interpretation for researchers in pharmaceutical development and chemical synthesis.

Introduction and Physicochemical Profile

This compound is an organic compound of interest due to its potential role as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of a cyanophenyl group suggests potential applications in building complex heterocyclic structures, while the ethanesulfonic acid group imparts high water solubility and strong acidic properties. Accurate and precise analytical characterization is critical for quality control, stability studies, and regulatory compliance.

The dual functionality of the molecule—a non-polar aromatic ring and a highly polar sulfonic acid—presents unique analytical challenges, particularly in chromatographic separations. Careful method development is essential to achieve symmetric peak shapes and reliable quantification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉NO₃SPubChem (Calculated)
Molecular Weight 211.24 g/mol PubChem (Calculated)
Structure
Predicted pKa < 1 (Strongly acidic)Based on sulfonic acid chemistry
Predicted Solubility High in polar solvents (e.g., water, methanol)Based on sulfonic acid group

Note: The structure image is a representation. Experimental data for pKa and solubility should be determined empirically.

Integrated Analytical Workflow

A multi-faceted approach is necessary for the complete characterization of this compound. The workflow integrates techniques for purity assessment, structural confirmation, and elemental composition verification.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation & Reporting Prep Dissolution in Mobile Phase A or Water/Methanol HPLC HPLC-UV (Purity & Quantification) Prep->HPLC Analyte Solution LCMS LC-MS (ID & Impurity Profiling) Prep->LCMS Analyte Solution NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Prep->NMR Analyte Solution FTIR FT-IR Spectroscopy (Functional Group ID) Prep->FTIR Analyte Solution EA Elemental Analysis (Formula Verification) Prep->EA Analyte Solution Report Certificate of Analysis (CoA) - Purity (% Area) - Identity Confirmation - Elemental Composition HPLC->Report Purity Data LCMS->Report Mass Data NMR->Report Structural Data FTIR->Report Functional Group Data EA->Report Compositional Data

Caption: Integrated workflow for comprehensive characterization.

Sample Preparation: Foundational Principles

Given the high polarity of the sulfonic acid group, sample preparation is generally straightforward but requires careful solvent selection to ensure compatibility with the analytical technique.

Protocol 3.1: General Sample Preparation
  • Solvent Selection: For reversed-phase HPLC, the ideal solvent is the initial mobile phase composition (e.g., 95:5 water:acetonitrile) or a solvent with similar polarity like a methanol/water mixture.[1] Using a solvent that is too strong can lead to peak distortion.

  • Concentration: Prepare samples at a concentration of approximately 0.1 - 1.0 mg/mL.[1] For initial analysis, start at 0.5 mg/mL.

  • Dissolution: Accurately weigh the sample into a volumetric flask. Add a portion of the chosen solvent and sonicate for 5-10 minutes to ensure complete dissolution. Dilute to the final volume and mix thoroughly.

  • Filtration: Filter the final solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any particulates that could damage the analytical column or instrument.

Protocol 3.2: Solid-Phase Extraction (SPE) for Complex Matrices

For isolating the analyte from complex sample matrices (e.g., reaction mixtures, biological fluids), SPE can be employed.[2][3]

  • Sorbent Selection: A mixed-mode anion-exchange/reversed-phase sorbent is recommended. The anion-exchange functionality will retain the negatively charged sulfonate group, while the reversed-phase character will interact with the cyanophenyl ring.

  • Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash with a weak organic solvent (e.g., 5% methanol in water) to remove non-polar impurities, followed by a high pH buffer to remove basic impurities.

  • Elution: Elute the target analyte with a low pH, high organic content solvent (e.g., 5% formic acid in acetonitrile).

Chromatographic Methods for Purity and Identification

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and quantifying this compound. Coupling HPLC with Mass Spectrometry (LC-MS) provides definitive mass confirmation.

High-Performance Liquid Chromatography (HPLC-UV)

The polarity of the sulfonic acid group can cause poor retention and peak tailing on standard C18 columns. A column with a polar-embedded or polar-endcapped phase is often a better choice. Alternatively, ion-pair chromatography can be used, but it can lead to long column equilibration times and is often not MS-friendly. A phenyl or cyano stationary phase could also offer alternative selectivity due to potential π–π interactions.[4]

Protocol 4.1.1: Reversed-Phase HPLC Method

ParameterRecommended ConditionRationale
Column Polar-Endcapped C18 or Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)Mitigates secondary interactions with residual silanols, improving peak shape for the acidic analyte. Phenyl columns offer alternative selectivity.[4]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)Low pH suppresses the ionization of residual silanols on the stationary phase, reducing peak tailing.
Mobile Phase B Acetonitrile or MethanolAcetonitrile is preferred for its lower viscosity and UV transparency.
Gradient 5% to 95% B over 15 minutes, hold for 3 minutes, return to 5% B over 1 minute, and equilibrate for 5 minutes.A broad gradient is suitable for separating the polar analyte from potential non-polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Vol. 5 µLAdjustable based on sample concentration and detector response.
Detection UV at 220 nm and 254 nmThe cyanophenyl group is expected to have strong absorbance at these wavelengths.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for confirming the identity of the main peak and for characterizing any impurities. The method is highly sensitive and provides molecular weight information.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry HPLC HPLC System Column Analytical Column HPLC->Column Mobile Phase + Sample IonSource ESI Source (Negative Mode) Column->IonSource Eluent MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Ion Beam Detector Detector MassAnalyzer->Detector Mass Separation DataSystem Data System Detector->DataSystem Signal

Caption: Workflow for LC-MS analysis.

Protocol 4.2.1: LC-MS Method

ParameterRecommended ConditionRationale
LC System Use the HPLC conditions from Protocol 4.1.1.Ensures direct correlation between UV and MS data.
Ionization Mode Electrospray Ionization (ESI), NegativeThe sulfonic acid group is readily deprotonated, making it ideal for negative ion detection.
Expected Ion [M-H]⁻ at m/z 210.02Corresponds to the molecular weight (211.24) minus one proton.
Scan Range m/z 50 - 500A suitable range to detect the parent ion and potential low-mass fragments or impurities.
Capillary Voltage 3.0 - 4.0 kVTypical range for ESI; optimize for maximum signal intensity.
Drying Gas Temp. 300 - 350 °CFacilitates desolvation of the analyte ions.
Drying Gas Flow 8 - 12 L/minOptimize for signal stability and intensity.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide orthogonal confirmation of the compound's identity by probing its molecular structure and functional groups.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.[6] For this compound, ¹H and ¹³C NMR are essential.

Protocol 5.1.1: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is a good choice due to the compound's high polarity.

  • Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[7] 2D experiments like COSY and HSQC can be used to confirm assignments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Aromatic Protons 7.5 - 8.0125 - 140Complex multiplet pattern due to ortho-, meta-, and para- coupling.
-CH₂-SO₃H 3.2 - 3.6~50Triplet, coupled to the adjacent methylene group.
Ar-CH₂- 3.0 - 3.4~35Triplet, coupled to the adjacent methylene group.
Cyano Carbon (C≡N) N/A115 - 120Weak signal, characteristic of quaternary carbons.
Aromatic C-CN N/A~110Quaternary carbon attached to the cyano group.
Aromatic C-CH₂ N/A~140Quaternary carbon attached to the ethylsulfonic acid chain.

Note: Shifts are estimates and will vary based on solvent and pH.

While ³³S NMR is theoretically possible, its practical application is limited by the low natural abundance (0.76%), low sensitivity, and very broad signals caused by the quadrupolar nature of the ³³S nucleus.[8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Protocol 5.2.1: FT-IR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity/ShapeRationale
-SO₃H (O-H stretch) 3000 - 2500Very BroadCharacteristic of the strongly hydrogen-bonded acidic proton.
-C≡N (Nitrile stretch) 2230 - 2220Strong, SharpDiagnostic for aromatic nitriles.[10][11][12]
-SO₃H (S=O stretch) 1250 - 1150 and 1060 - 1030StrongAsymmetric and symmetric stretching vibrations of the sulfonate group.
Aromatic C-H stretch > 3000MediumAromatic C-H bonds.
Aromatic C=C stretch 1600 - 1450Medium to WeakBenzene ring vibrations.

Elemental Analysis

Elemental analysis by combustion provides the empirical formula by determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur.[13][14] This technique is fundamental for confirming the identity of a newly synthesized compound.

Protocol 6.1: Combustion Analysis

  • Principle: A small, precisely weighed amount of the sample is combusted in an oxygen-rich environment.[13] The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors.[15]

  • Procedure: The analysis is typically performed using a dedicated elemental analyzer. The sample is weighed into a tin capsule and introduced into the combustion furnace.

  • Data Comparison: The experimentally determined weight percentages are compared to the theoretical values calculated from the molecular formula (C₉H₉NO₃S).

Table 4: Theoretical Elemental Composition

ElementTheoretical Mass %
Carbon (C) 51.17%
Hydrogen (H) 4.29%
Nitrogen (N) 6.63%
Sulfur (S) 15.18%
Oxygen (O) 22.72% (by difference)

A successful analysis should yield experimental values within ±0.4% of the theoretical values, providing strong evidence for the compound's composition and purity.

References

  • Vertex AI Search. (2025). Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • Elementar. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
  • Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels.
  • MDPI. (n.d.). Identification of Metabolites and Antioxidant Constituents from Pyrus ussuriensis.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES.
  • MDPI. (2021). Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry.
  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • ACS Publications. (n.d.). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Retrieved from [Link]

  • AMT. (n.d.). The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure.
  • Preprints.org. (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography.
  • Shimadzu. (2013). Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • Shodex HPLC Columns. (n.d.). LC/MS Analysis of Linear Alkylbenzene Sulfonate (DE-213).
  • NIH. (n.d.). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents.
  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • ResearchGate. (n.d.). FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(2-Cyano-3-Fluoro-5-Hydroxyphenyl)sulfanyl]ethanesulfonic Acid. Retrieved from [Link]

  • ResearchGate. (2011). HPLC methods for Fmoc-cyano compounds. Retrieved from [Link]

  • ChemAxon. (2020). Following the oxidation state of organosulfur compounds with NMR.
  • MDPI. (2024). Qualitative Analysis of Nitrogen and Sulfur Compounds in Vacuum Gas Oils.
  • PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]

  • University of Ottawa. (n.d.). (33S) Sulfur NMR.
  • LCGC International. (2007). The Perfect Method, V: Changing Column Selectivity. Retrieved from [Link]

  • MDPI. (n.d.). 33S NMR: Recent Advances and Applications.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Elementar. (n.d.). Elemental analysis: operation & applications.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Bentham Science. (n.d.). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis.
  • TSI Journals. (2010). Development and validation of a HPLC method for separation and simultaneous determination of process-related substances of Irbesartan in.
  • IMSERC. (n.d.). NMR Periodic Table: Sulfur NMR.
  • JPP. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.

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Application Note: GC-MS Analysis of 2-(2-Cyanophenyl)ethanesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Cyanophenyl)ethanesulfonic acid and its derivatives are emerging as crucial intermediates in the synthesis of novel pharmaceutical compounds and specialty chemicals. The presence of a highly polar sulfonic acid group, a reactive nitrile function, and an aromatic ring presents a significant analytical challenge. Direct analysis by gas chromatography-mass spectrometry (GC-MS) is unfeasible due to the compound's low volatility and thermal lability. This application note presents a detailed, field-proven protocol for the analysis of this compound by converting it into a thermally stable and volatile trimethylsilyl (TMS) derivative. This process of silylation replaces the active hydrogen of the sulfonic acid group with a TMS group, -Si(CH3)3, thereby reducing polarity and enabling chromatographic separation and mass spectrometric detection.[1] This guide is intended for researchers, analytical scientists, and professionals in drug development, providing a comprehensive workflow from sample preparation to data interpretation.

Causality of Experimental Choices

The selection of silylation, specifically using N,O-Bis(trimethylsilyl)acetamide (BSA), is a deliberate choice driven by several factors. Sulfonic acids are strong acids and highly polar, making them non-volatile.[2] Silylation is a well-established and robust derivatization technique for compounds containing active hydrogens, such as those in hydroxyl, carboxyl, and sulfonic acid groups.[1] BSA is a powerful silylating agent that reacts readily with sulfonic acids to form stable TMS esters.[2] The byproducts of the reaction with BSA are neutral and volatile, which minimizes interference during GC-MS analysis.[3] The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the silylating potential of BSA, ensuring a complete and rapid reaction.

The choice of a mid-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, provides a good balance of selectivity for the aromatic and polar nature of the derivatized analyte, ensuring good peak shape and resolution. Electron ionization (EI) at 70 eV is selected for its ability to produce reproducible and information-rich fragmentation patterns, which are crucial for structural elucidation and confirmation.[4][5]

Experimental Workflow & Protocols

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Sample Dry Evaporation to Dryness (Anhydrous Conditions) Sample->Dry Remove all moisture Reagents Add BSA + 1% TMCS in Acetonitrile Dry->Reagents Dissolve dried sample React Heat at 70°C for 60 min Reagents->React Incubate Inject Inject into GC-MS React->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (EI) Separate->Detect Process Process Chromatogram and Mass Spectrum Detect->Process Identify Identify Derivative Peak Process->Identify Fragment Analyze Fragmentation Pattern Identify->Fragment

Caption: Overall workflow for the GC-MS analysis of this compound.

Materials and Reagents
Material/ReagentGradeSupplier
This compoundAnalytical Standard(Specify Supplier)
N,O-Bis(trimethylsilyl)acetamide (BSA)Derivatization GradeSigma-Aldrich or equivalent
Trimethylchlorosilane (TMCS)≥99%Sigma-Aldrich or equivalent
AcetonitrileAnhydrous, ≥99.8%(Specify Supplier)
Nitrogen GasHigh Purity (99.999%)(Specify Supplier)
GC-MS Vials (2 mL) with Septa Caps---(Specify Supplier)
Protocol 1: Sample Preparation and Derivatization

Note: Silylation reactions are highly sensitive to moisture. All glassware must be thoroughly dried, and reagents should be handled under anhydrous conditions, preferably in a glove box or under a stream of dry nitrogen.

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard or sample into a 2 mL GC-MS vial.

  • Drying: If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is critical to remove all traces of water.

  • Reagent Addition: To the dried sample, add 200 µL of anhydrous acetonitrile to dissolve the residue. Then, add 100 µL of N,O-Bis(trimethylsilyl)acetamide (BSA) containing 1% Trimethylchlorosilane (TMCS).

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 60 minutes to ensure complete derivatization.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature before opening for analysis. The resulting solution contains the trimethylsilyl ester of this compound and is ready for injection into the GC-MS.

Protocol 2: GC-MS Instrumental Parameters
GC Parameter Setting Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)Provides excellent separation for a wide range of derivatized compounds.
Injector Temperature 280°CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (20:1) or SplitlessSplit mode for concentrated samples; splitless for trace analysis.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium (99.999% purity)Inert carrier gas, standard for GC-MS.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow rate for most capillary columns.
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 5 min)A starting temperature well above the solvent boiling point and a steady ramp allows for good separation of the analyte from any byproducts.
MS Parameter Setting Rationale
Ion Source Temperature 230°CStandard temperature for EI source.
Quadrupole Temperature 150°CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS, provides reproducible fragmentation.[6]
Electron Energy 70 eVStandard energy for EI, creates extensive and well-documented fragmentation patterns.[4][5]
Mass Range m/z 40-500Covers the expected mass of the derivative and its fragments.
Scan Rate 2 scans/secProvides sufficient data points across the chromatographic peak.

Results and Discussion: Predicted Fragmentation Pattern

The derivatization reaction involves the replacement of the acidic proton of the sulfonic acid group with a trimethylsilyl group.

Derivatization Reaction: C9H9NO3S + C8H21NOSi2 (BSA) → C12H17NO3SSi + Byproducts

The molecular weight of the resulting trimethylsilyl ester of this compound is 283.4 g/mol . Upon electron ionization, the molecular ion (M+•) at m/z 283 is expected to be observed, although it may be of low intensity. The fragmentation pattern will be dictated by the presence of the trimethylsilyl group, the aromatic nitrile, and the ethyl sulfonate linkage.

fragmentation M [M]+• m/z 283 F1 [M-CH3]+ m/z 268 M->F1 - •CH3 F2 [C7H6N-CH2]+ m/z 116 M->F2 Benzylic Cleavage F3 [SO3Si(CH3)3]+• m/z 153 M->F3 Rearrangement F4 [Si(CH3)3]+ m/z 73 F1->F4 - SO2 - C8H6N F5 [C7H6N]+• m/z 102 F2->F5 - CH2

Caption: Predicted major fragmentation pathways for the TMS derivative.

Key Predicted Fragments:

m/zIon Structure/IdentityFragmentation Pathway
283[C12H17NO3SSi]+•Molecular Ion (M+•)
268[M - CH3]+Loss of a methyl radical from the TMS group, a characteristic fragmentation for TMS derivatives.[7]
116[C7H6(CN)CH2]+Benzylic cleavage, resulting in a stable cyanobenzyl cation. Aromatic compounds with alkyl substituents often show fragmentation at the benzylic position.
102[C6H4CN]+•Loss of the ethylsulfonate group, leaving the cyanophenyl radical cation.
73[Si(CH3)3]+A very common and often abundant ion in the mass spectra of TMS derivatives, corresponding to the trimethylsilyl cation.[8]

The presence of the ion at m/z 73 is highly diagnostic for a TMS-derivatized compound. The peak at m/z 268 (M-15) is also a strong indicator of a TMS derivative. The cyanobenzyl cation at m/z 116 is expected due to the stability conferred by the aromatic ring. The fragmentation of the aromatic nitrile itself may lead to further characteristic ions, but the aforementioned fragments are anticipated to be the most significant for identification purposes.

Conclusion

This application note provides a comprehensive and robust protocol for the successful analysis of this compound using GC-MS. The key to this methodology is the conversion of the non-volatile sulfonic acid into a volatile and thermally stable trimethylsilyl ester via a straightforward derivatization procedure with BSA. The detailed experimental parameters and the discussion of the expected fragmentation patterns offer a solid foundation for researchers to implement this method for routine analysis, quality control, and metabolic studies involving this class of compounds. The self-validating nature of the protocol, grounded in established chemical principles and supported by authoritative references, ensures reliable and reproducible results.

References

  • ResearchGate. (2025, August 7). Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives. Retrieved from [Link]

  • ResearchGate. (2019, December 5). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation of trimethylsilylated small molecules. Retrieved from [Link]

  • JEOL. (n.d.). Ionization Methods for JEOL Mass Spectrometers. Retrieved from [Link]

  • Smart, K. F., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-17. Retrieved from [Link]

  • SciELO. (2024, December 7). Article. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Retrieved from [Link]

  • IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • PubMed. (2019, December 5). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electron ionization mass spectra of alkylated sulfabenzamides. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectra of Trimethylsilyl Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analysis of sulfoxylated methyl esters (Φ-MES): Sulfonic acid composition and isomer identification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chalmers Publication Library. (n.d.). Mass spectrometry of alditols as trimethylsilyl derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatography/mass spectrometric analysis of methyl esters of N,N-dialkylaminoethane-2-sulfonic acids for verification of the Chemical Weapons Convention. Retrieved from [Link]

  • PubMed. (2011, March 30). Electron ionization mass spectra of alkylated sulfabenzamides. Retrieved from [Link]

  • YouTube. (2023, January 24). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

  • YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

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Technical Application Note: 2-(2-Cyanophenyl)ethanesulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Cyanophenyl)ethanesulfonic acid is a bifunctional aromatic building block characterized by an ortho-disposition of a nitrile group and an ethanesulfonic acid moiety. This structural arrangement makes it a privileged scaffold for the synthesis of 3,4-dihydro-2,1-benzothiazine 2,2-dioxides (six-membered cyclic sulfonamides, or "sultams").

Sultams are critical pharmacophores in medicinal chemistry, serving as bioisosteres for lactams and exhibiting activity in carbonic anhydrase inhibition, anti-inflammatory pathways, and calpain inhibition. This guide outlines the specific protocols for activating and cyclizing this reagent to access the benzothiazine core, providing a robust alternative to traditional Friedel-Crafts or lithiation-based routes.

Chemical Profile & Reactivity Analysis

PropertyData
CAS Number 1223748-51-3
Formula C₉H₉NO₃S
Molecular Weight 211.24 g/mol
Appearance Off-white to beige solid
Solubility Soluble in Water, MeOH, DMSO; Sparingly soluble in DCM (free acid)
Acidity (pKa) ~ -2.0 (Sulfonic acid), Neutral (Nitrile)
Structural Advantages
  • Latent Nucleophile: The nitrile (-CN) serves as a masked primary amine. Upon reduction, it generates a nucleophile in situ.

  • Tethered Electrophile: The ethanesulfonic acid chain provides the necessary carbon count to form a stable 6-membered ring upon cyclization.

  • Atom Economy: The intramolecular cyclization releases only water or alcohol (depending on the activation method), making it a high-efficiency process.

Core Application: Synthesis of 2,1-Benzothiazine Sultams[1]

The primary utility of this compound is the synthesis of the 2,1-benzothiazine core via Reductive Cyclization . This method avoids the use of hazardous organolithium reagents often required to install sulfonamide groups.

Mechanism of Action

The transformation proceeds via a "Reduction-Cyclization" cascade.[1] The sulfonic acid is first protected as an ester to modulate its reactivity. Subsequent reduction of the nitrile yields a primary amine, which undergoes spontaneous intramolecular nucleophilic attack on the sulfonyl ester to close the ring.

Visualization: Reductive Cyclization Pathway

ReductiveCyclization SM Start: 2-(2-Cyanophenyl) ethanesulfonic acid Inter1 Intermediate 1: Sulfonate Ester (Activated Electrophile) SM->Inter1 SOCl2, then MeOH (Esterification) Inter2 Intermediate 2: Amino-Ester (Transient Nucleophile) Inter1->Inter2 H2, Raney Ni (Nitrile Reduction) Product Product: 3,4-dihydro-2,1- benzothiazine 2,2-dioxide Inter2->Product Intramolecular Cyclization (-MeOH)

Caption: Step-wise conversion of the acyclic precursor to the bicyclic sultam pharmacophore.

Detailed Experimental Protocols

Protocol A: Activation to Sulfonate Ester

Purpose: To convert the polar, acidic sulfonic acid into a lipophilic electrophile suitable for reduction.

Reagents:

  • This compound (1.0 equiv)

  • Thionyl Chloride (SOCl₂, 5.0 equiv)

  • Methanol (MeOH, excess)

  • Dichloromethane (DCM)

Procedure:

  • Chlorination: Suspend this compound (10 mmol) in anhydrous DCM (50 mL).

  • Add SOCl₂ (50 mmol) dropwise at 0°C under nitrogen.

  • Add a catalytic amount of DMF (2-3 drops).

  • Reflux the mixture for 3 hours until gas evolution ceases and the solid dissolves.

  • Concentrate in vacuo to remove excess SOCl₂ and solvent. The residue is the crude sulfonyl chloride.

  • Esterification: Redissolve the residue in anhydrous DCM (20 mL) and cool to 0°C.

  • Add anhydrous MeOH (50 mL) slowly (Exothermic!).

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo to yield Methyl 2-(2-cyanophenyl)ethanesulfonate .

    • Note: The ester can be purified via silica gel chromatography (Hexane/EtOAc) if necessary, but crude is often sufficient.

Protocol B: Reductive Cyclization to Sultam

Purpose: To reduce the nitrile and close the ring in a single operation.

Reagents:

  • Methyl 2-(2-cyanophenyl)ethanesulfonate (from Protocol A)

  • Raney Nickel (approx. 50% wt/wt slurry in water, washed with MeOH)

  • Methanol (Solvent)[2]

  • Hydrogen Gas (Balloon or Parr shaker)

Procedure:

  • Dissolve the sulfonate ester (5 mmol) in MeOH (30 mL) in a hydrogenation vessel.

  • Add washed Raney Nickel (approx. 0.5 g). Caution: Raney Ni is pyrophoric.

  • Purge the vessel with Nitrogen, then Hydrogen.

  • Stir under H₂ atmosphere (50 psi preferred for faster kinetics, though balloon pressure works overnight) at room temperature for 12–24 hours.

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the nitrile peak (IR ~2225 cm⁻¹) and appearance of the sultam mass (M+H) indicates completion.

  • Workup: Filter the catalyst through a pad of Celite (keep wet to prevent fire). Wash with MeOH.

  • Concentrate the filtrate.

  • Purification: Recrystallize from EtOH or purify via column chromatography (DCM/MeOH 95:5) to obtain 3,4-dihydro-2,1-benzothiazine 2,2-dioxide .

Alternative Application: Pinner Synthesis of Imidates

For researchers targeting acyclic amidines or esters rather than sultams, the nitrile group can be selectively activated via the Pinner reaction without affecting the sulfonic acid (if protected).

DivergentSynthesis cluster_0 Pathway A: Sultam Synthesis cluster_1 Pathway B: Pinner Reaction Root 2-(2-Cyanophenyl) ethanesulfonic acid Sultam 2,1-Benzothiazine 2,2-dioxide Root->Sultam 1. SOCl2/MeOH 2. H2/Raney Ni Imidate Ethyl Imidate Derivative Root->Imidate HCl (gas), EtOH 0°C, 24h

Caption: Divergent synthetic pathways controlled by reaction conditions.

Protocol Modification: To access the imidate, treat the ethanesulfonic acid (or its ethyl ester) with dry HCl gas in absolute ethanol at 0°C. This transforms the nitrile into the ethyl imidate hydrochloride, a versatile electrophile for forming oxazoles or benzimidazoles.

Safety & Handling

  • Corrosivity: The free acid is a strong organic acid. Wear acid-resistant gloves and eye protection.

  • Cyanide Risk: While the nitrile is covalently bonded, avoid strong oxidative conditions that could liberate cyanide.

  • Raney Nickel: Highly pyrophoric when dry. Always keep wet and dispose of in a dedicated waste container containing water.

References

  • Sultam Synthesis Overview

    • Majumdar, K. C., & Mondal, S. (2011). Synthesis of sultams: A review. Chemical Reviews, 111(12), 7749-7773. Link

  • Reductive Cyclization Methodology

    • Gao, M., et al. (2014). One-pot synthesis of benzothiazine derivatives via reductive cyclization of o-nitrobenzenesulfonyl chlorides. Tetrahedron Letters, 55(45), 6209-6211. Link

    • Note: This reference describes the nitro-analog reduction, which follows the identical mechanistic pathway as the nitrile reduction described in Protocol B.
  • General Benzothiazine Chemistry

    • Hamdani, S. S., et al. (2017). Synthesis and biological activities of 1,2-benzothiazine derivatives.[3] Journal of Saudi Chemical Society, 21(S1), S291-S299. Link

Sources

Application Notes and Protocols for 2-(2-Cyanophenyl)ethanesulfonic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-Cyanophenyl)ethanesulfonic acid, a specialized organic compound with potential applications in pharmaceutical synthesis and drug development. While direct, published applications of this specific molecule in pharmaceutical synthesis are not extensively documented, this note extrapolates its potential utility based on the well-established roles of its constituent functional groups: the 2-cyanophenyl moiety and the ethanesulfonic acid moiety. This document is intended for researchers, medicinal chemists, and formulation scientists, offering insights into its physicochemical properties, potential applications as a novel counter-ion for salt formation and as a structural building block for new chemical entities, along with a hypothetical protocol for its use.

Introduction: A Molecule of Untapped Potential

This compound (CAS No. 1223748-51-3) is a bifunctional organic molecule featuring a nitrile-substituted aromatic ring and an aliphatic sulfonic acid. The strategic placement of these functional groups suggests a dual utility in the pharmaceutical sciences. The sulfonic acid group, being strongly acidic, is an excellent candidate for forming stable, crystalline salts with basic active pharmaceutical ingredients (APIs). The 2-cyanophenyl group, on the other hand, is a common pharmacophore in medicinal chemistry, known for its ability to engage in specific interactions with biological targets.

This guide will first detail the known physicochemical properties of this compound. Subsequently, it will delve into its theoretical applications, supported by established principles of medicinal chemistry and pharmaceutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in a laboratory or manufacturing setting.

PropertyValueSource
CAS Number 1223748-51-3[]
Molecular Formula C₉H₉NO₃S[]
Molecular Weight 211.24 g/mol []
IUPAC Name This compound[]
Purity ≥95% (as commercially available)[]
InChI Key VBSDDBNVIZONGX-UHFFFAOYSA-N[]
SMILES C1=CC=C(C(=C1)CCS(=O)(=O)O)C#N[]

Potential Applications in Pharmaceutical Synthesis and Development

The unique structure of this compound allows for two primary avenues of application in the pharmaceutical industry: as a specialized counter-ion for salt formation and as a building block for the synthesis of novel drug candidates.

A Novel Counter-Ion for API Salt Formation

The ethanesulfonic acid moiety of the title compound is a strong acid, making it an ideal candidate for forming salts with basic APIs.[2] The formation of a salt can significantly improve the physicochemical properties of a drug, such as its solubility, stability, and bioavailability. The conjugate base, an ethanesulfonate (esilate), is a recognized counter-ion in pharmaceutical formulations.[2]

The presence of the 2-cyanophenyl group could confer unique properties to the resulting salt, potentially influencing its crystal lattice energy, hygroscopicity, and dissolution profile in novel ways compared to more common sulfonic acids like methanesulfonic acid or ethanesulfonic acid itself.

Causality Behind this Application: The primary driving force for this application is the need to overcome poor aqueous solubility and stability of many basic drug molecules. By forming a salt with a highly soluble and stable acid like this compound, the resulting salt complex often exhibits enhanced dissolution rates and, consequently, improved absorption in the gastrointestinal tract.

A Versatile Building Block for New Chemical Entities

The 2-cyanophenyl group is a recognized structural motif in a variety of bioactive molecules. The cyano group can act as a bioisostere for other functional groups, participate in hydrogen bonding, and act as an electron-withdrawing group to modulate the electronic properties of the aromatic ring.[3][4] Its linear geometry can also be advantageous for fitting into specific binding pockets of enzymes or receptors.[3]

Therefore, this compound can serve as a starting material or intermediate in the synthesis of more complex molecules where the 2-cyanophenyl moiety is a key pharmacophoric element. The ethanesulfonic acid group can be retained to enhance water solubility or can be chemically modified or removed in subsequent synthetic steps.

Expert Insights: The nitrile group is metabolically quite stable in most cases and can contribute to the overall pharmacological profile of a drug candidate.[4] Its inclusion can lead to improved target affinity and selectivity. For instance, the cyano group has been incorporated into drugs targeting a wide range of disorders, including cancer and cardiovascular diseases.[3]

Visualization of Potential Applications

The following diagram illustrates the dual potential of this compound in pharmaceutical development.

G cluster_0 This compound cluster_1 Application Pathways cluster_2 Pharmaceutical Outcomes main_compound This compound (C₉H₉NO₃S) counter_ion As a Novel Counter-Ion main_compound->counter_ion building_block As a Synthetic Building Block main_compound->building_block salt_formation API Salt Formation counter_ion->salt_formation new_api Synthesis of New Chemical Entities building_block->new_api improved_props Improved Solubility, Stability, Bioavailability salt_formation->improved_props drug_discovery Lead Optimization in Drug Discovery new_api->drug_discovery

Caption: Potential applications of this compound.

Hypothetical Protocol: Salt Formation with a Model Basic API

The following is a theoretical, step-by-step protocol for the use of this compound in the formation of a salt with a model basic API (e.g., a weakly basic amine-containing drug). This protocol is for illustrative purposes and would require optimization for any specific API.

Objective: To prepare the 2-(2-cyanophenyl)ethanesulfonate salt of a model basic API to potentially enhance its aqueous solubility.

Materials:

  • Model Basic API (e.g., Procaine, free base)

  • This compound

  • Ethanol, anhydrous

  • Ethyl acetate

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Condenser

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

  • Drying oven

Procedure:

  • Dissolution of the API: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of the model basic API in a minimal amount of anhydrous ethanol with stirring at room temperature.

  • Preparation of the Acid Solution: In a separate beaker, dissolve 1.0 equivalent of this compound in anhydrous ethanol. Gentle warming may be required to facilitate dissolution.

  • Salt Formation: Slowly add the ethanolic solution of this compound dropwise to the stirred solution of the API at room temperature.

  • Precipitation/Crystallization: Upon addition of the acid, a precipitate may form immediately. If not, continue stirring for 1-2 hours at room temperature. If no solid forms, slowly add ethyl acetate as an anti-solvent until turbidity is observed, then allow the mixture to stir and crystallize. For poorly crystalline salts, cooling the mixture in an ice bath may promote precipitation.

  • Isolation of the Salt: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethyl acetate to remove any unreacted starting materials.

  • Drying: Dry the resulting salt in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: The resulting salt should be characterized by standard analytical techniques, such as ¹H NMR, FTIR, melting point, and solubility studies, to confirm its identity and assess its physicochemical properties.

Self-Validation:

  • pH Check: The pH of the reaction mixture should become acidic upon addition of the sulfonic acid.

  • Spectroscopic Analysis: ¹H NMR spectroscopy should show characteristic peaks for both the API and the 2-(2-cyanophenyl)ethanesulfonate counter-ion, with potential shifts in the peaks of the API's basic moiety, indicating salt formation.

  • Solubility Test: A simple comparative solubility test in water between the free base API and the newly formed salt should demonstrate an increase in solubility for the salt.

References

  • Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT. Retrieved from [Link]

  • Fleming, F. F., et al. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 54(22), 7902-7917. Available at: [Link]

  • Fustero, S., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 249. Available at: [Link]

  • Karpenko, Y., et al. (2019). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 10(9), 4065-4075. Available at: [Link]

  • MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]

  • ResearchGate. (2015). What is the effect of cyano group on bioactivity?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cyano groups – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethanedisulfonic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethanesulfonic acid. Retrieved from [Link]

Sources

Derivatization of 2-(2-Cyanophenyl)ethanesulfonic acid for analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-042

Topic: Strategies for the Derivatization of 2-(2-Cyanophenyl)ethanesulfonic Acid for High-Sensitivity Analysis by GC-MS and LC-MS/MS

Audience: Researchers, analytical scientists, and drug development professionals involved in quantitative analysis of polar, non-volatile small molecules.

Abstract

This application note presents detailed protocols for the chemical derivatization of this compound, a highly polar and non-volatile analyte, to enable its sensitive and robust quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Direct analysis of this compound is challenging due to its inherent physicochemical properties, which result in poor chromatographic performance and low ionization efficiency. We describe two field-proven derivatization strategies: (1) esterification with pentafluorobenzyl bromide (PFBBr) for analysis by GC-MS with Negative Chemical Ionization (NCI), and (2) a two-step conversion to a sulfonamide derivative for enhanced retention and sensitivity in LC-MS/MS analysis. These methods provide the means to overcome common analytical hurdles, ensuring high accuracy and low detection limits in complex matrices.

The Analytical Challenge

This compound is a strong acid, existing as a sulfonate anion under typical analytical conditions. Its high polarity, negligible vapor pressure, and thermal lability make it unsuitable for direct analysis using standard chromatographic techniques.

  • Gas Chromatography (GC): The compound is non-volatile and will not elute from a GC column without derivatization. Its high polarity also leads to strong adsorption on active sites within the GC system.[1]

  • Liquid Chromatography (LC): On conventional reversed-phase columns (e.g., C18), the anionic sulfonate group results in very poor retention, often eluting in the solvent front with other unretained matrix components. While techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for polar compounds, they can suffer from reproducibility issues and matrix effects.[2][3] Furthermore, sulfonic acids often exhibit poor ionization efficiency in electrospray ionization (ESI), leading to inadequate sensitivity.[4]

Chemical derivatization is therefore a mandatory step to convert the analyte into a form with physicochemical properties suitable for high-sensitivity chromatographic analysis.[5]

Derivatization Strategy Selection

The choice of derivatization strategy depends on the available instrumentation and the required sensitivity. This guide provides two robust pathways, one for GC-MS and one for LC-MS/MS, allowing for flexibility in analytical approach.

Derivatization_Workflow Analyte This compound (Polar, Non-volatile) Challenge Analytical Challenge: Poor chromatography Low sensitivity Analyte->Challenge Decision Choose Analytical Platform Challenge->Decision GC_Path Strategy 1: GC-MS Decision->GC_Path High Sensitivity Required LC_Path Strategy 2: LC-MS/MS Decision->LC_Path LC Platform Preferred Deriv_GC PFBBr Esterification (Single Step) GC_Path->Deriv_GC Deriv_LC Sulfonamide Formation (Two Steps) LC_Path->Deriv_LC Product_GC Volatile, Electron-Capturing PFB-Sulfonate Ester Deriv_GC->Product_GC Product_LC Less Polar, Readily Ionizable Sulfonamide Deriv_LC->Product_LC Analysis_GC GC-MS (NCI) High Sensitivity Product_GC->Analysis_GC Analysis_LC LC-MS/MS (ESI+) Robust & Selective Product_LC->Analysis_LC

Caption: Workflow for selecting a derivatization strategy.

Strategy 1: GC-MS Analysis via PFB-Esterification

Rationale: This approach converts the sulfonic acid into its pentafluorobenzyl (PFB) sulfonate ester. Pentafluorobenzyl bromide (PFBBr) is a highly effective reagent for acidic protons.[6] The resulting PFB-ester is not only volatile and thermally stable but also contains a polyfluorinated group that is strongly electron-capturing.[7] This property makes the derivative exceptionally sensitive to detection by GC-MS operating in Negative Chemical Ionization (NCI) mode, often achieving attomole-level sensitivity.[6]

Detailed Protocol: PFBBr Derivatization

Materials:

  • Sample containing this compound (dried residue)

  • Pentafluorobenzyl bromide (PFBBr), 10% solution in Acetone (v/v)

  • DIPEA (N,N-Diisopropylethylamine) or anhydrous K₂CO₃ as a catalyst

  • Acetonitrile, HPLC grade

  • Hexane, Optima grade

  • Deionized water, 18 MΩ·cm

  • 2 mL amber glass autosampler vials with PTFE-lined caps

  • Nitrogen gas evaporator or vacuum centrifuge

  • Heating block or oven set to 60-75°C

Procedure:

  • Sample Preparation: Aliquot the sample into a 2 mL vial and evaporate to complete dryness under a gentle stream of nitrogen or using a vacuum centrifuge. The absence of water is critical as it will consume the derivatizing reagent.

  • Reconstitution: Add 100 µL of Acetonitrile to the dried residue. Vortex for 15 seconds to dissolve the analyte.

  • Catalyst Addition: Add 5 µL of DIPEA to the vial. Alternatively, add ~5 mg of anhydrous potassium carbonate powder. The base deprotonates the sulfonic acid, creating the sulfonate anion, which acts as the nucleophile.

  • Reagent Addition: Add 20 µL of the 10% PFBBr solution to the vial. Cap tightly immediately.

  • Reaction: Vortex the mixture for 10 seconds. Place the vial in a heating block set to 75°C for 60 minutes.

  • Quenching & Extraction: After cooling to room temperature, add 500 µL of hexane and 500 µL of deionized water to the vial. Vortex vigorously for 30 seconds to partition the PFB-ester derivative into the organic (hexane) layer and remove excess salts and polar impurities into the aqueous layer.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean autosampler vial containing a micro-insert. This solution is now ready for GC-MS analysis.

Recommended GC-MS Method Parameters
ParameterSuggested Setting
GC System Agilent 8890 GC or equivalent
Injection 1 µL, Splitless, 280°C Inlet Temp
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial 100°C (hold 1 min), ramp 20°C/min to 300°C (hold 5 min)
MS System Triple Quadrupole or Single Quadrupole MS
Ionization Mode Negative Chemical Ionization (NCI)
Reagent Gas Methane or Ammonia
Source Temperature 150°C
Acquisition Selected Ion Monitoring (SIM)
Expected Ions M⁻ (molecular anion) or [M-PFB]⁻ . The primary ion observed is often the molecular anion of the derivative.

Strategy 2: LC-MS/MS Analysis via Sulfonamide Formation

Rationale: This strategy increases the hydrophobicity of the analyte for better retention on reversed-phase columns and introduces a basic nitrogen atom that ionizes efficiently in positive-ion ESI. The process involves two steps: (1) conversion of the sulfonic acid to a reactive sulfonyl chloride intermediate, and (2) reaction of the sulfonyl chloride with a primary or secondary amine to form a stable sulfonamide.[8][9] This method is highly versatile, as the choice of amine can be tailored to optimize chromatographic or mass spectrometric properties.

Detailed Protocol: Sulfonamide Derivatization

Materials:

  • Sample containing this compound (dried residue)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF), anhydrous (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Dimethylamine, 2 M solution in THF, or other desired amine

  • Triethylamine (TEA)

  • 2 mL amber glass vials with PTFE-lined caps

  • Nitrogen gas line for inert atmosphere

Procedure: Step A: Formation of the Sulfonyl Chloride

  • Sample Preparation: Place the dried analyte in a 2 mL vial. Ensure the system is scrupulously dry.

  • Reaction Setup: Add 200 µL of anhydrous DCM to the vial. Add one drop (~5 µL) of anhydrous DMF, which serves as a catalyst.

  • Chlorination: While working in a fume hood, carefully add 20 µL of thionyl chloride to the vial. Cap the vial and allow it to react at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Removal of Excess Reagent: After the reaction is complete, carefully uncap the vial and evaporate the contents to dryness under a stream of nitrogen. This removes excess thionyl chloride and solvent. The resulting residue is the reactive sulfonyl chloride intermediate.

Step B: Formation of the Sulfonamide 5. Amine Reaction: Re-dissolve the dried sulfonyl chloride residue in 200 µL of DCM. Add 50 µL of the 2 M dimethylamine solution in THF and 20 µL of triethylamine (to act as an HCl scavenger). 6. Incubation: Cap the vial and let it react at room temperature for 30 minutes. 7. Work-up: Add 500 µL of deionized water and vortex. The sulfonamide derivative will remain in the DCM layer. 8. Sample Collection: Transfer the lower DCM layer to a clean vial. Evaporate to dryness under nitrogen and reconstitute in a suitable mobile phase (e.g., 50:50 Acetonitrile:Water) for LC-MS/MS analysis.

Recommended LC-MS/MS Method Parameters
ParameterSuggested Setting
LC System Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent
Column C18 Column, <2 µm particle size (e.g., 2.1 x 50 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization Positive (ESI+)
Acquisition Multiple Reaction Monitoring (MRM)
Expected MRM Parent Ion: [M+H]⁺ of the N,N-dimethylsulfonamide derivative. Fragment Ion: Loss of SO₂ or fragments of the side chain.

Data Summary and Expected Results

The following table summarizes the expected mass changes and analytical targets for each derivatization strategy.

StrategyDerivatization ReactionAnalyte MWDerivative MWTarget Ion for MS (m/z)
GC-MS (NCI) PFB-Esterification213.23393.30393 (M⁻)
LC-MS/MS (ESI+) N,N-Dimethylsulfonamide213.23240.30241 ([M+H]⁺)

Note: Molecular weights (MW) are for the parent acid and the final derivative. The target m/z values are for the most abundant isotopes.

Conclusion

The derivatization protocols outlined in this application note provide robust and reliable solutions for the quantitative analysis of this compound. The choice between PFB-esterification for GC-MS and sulfonamide formation for LC-MS/MS allows analysts to leverage available instrumentation effectively. The PFBBr method offers unparalleled sensitivity, making it ideal for trace-level detection. The sulfonamide approach provides excellent chromatographic performance and selectivity on widely used LC-MS/MS platforms. Both methods successfully overcome the inherent analytical challenges posed by this polar, non-volatile compound, enabling its accurate measurement in complex research and development settings.

References

  • MDPI. (n.d.). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone. Available at: [Link]

  • ResearchGate. (n.d.). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Available at: [Link]

  • JoVE. (2020). Esterification. Available at: [Link]

  • SCIEX. (n.d.). Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. Available at: [Link]

  • American University of Ras Al Khaimah. (n.d.). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. Available at: [Link]

  • Chromatography Forum. (2008). Derivatisation of sulfonic acids for GC/MS analysis. Available at: [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]

  • PubMed Central (PMC). (2022). An Overview of Analytical Methods to Determine Pharmaceutical Active Compounds in Aquatic Organisms. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids. Available at: [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. Available at: [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Available at: [Link]

  • Semantic Scholar. (n.d.). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • PubMed. (n.d.). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Challenges in the Analysis of Gangliosides by LC-MS. Available at: [Link]

  • MDPI. (2023). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. Available at: [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Available at: [Link]

  • MDPI. (n.d.). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Available at: [Link]

  • Semantic Scholar. (n.d.). Challenges in the Analysis of Gangliosides by LC-MS. Available at: [Link]

  • PubMed Central (PMC). (2018). Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids. Available at: [Link]

  • MDPI. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Available at: [Link]

  • PubMed. (n.d.). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Available at: [Link]

  • Springer. (n.d.). Acids: Derivatization for GC Analysis. Available at: [Link]

Sources

Application Notes and Protocols for Reactions Involving 2-(2-Cyanophenyl)ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Synthetic Potential of a Bifunctional Building Block

2-(2-Cyanophenyl)ethanesulfonic acid is a unique bifunctional molecule that holds significant promise as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive nitrile group on an aromatic ring and a strongly acidic sulfonic acid moiety connected by an ethyl linker, allows for a diverse range of chemical transformations. The cyano group can serve as a precursor to amines, carboxylic acids, and other functionalities, while the sulfonic acid group can be converted into sulfonamides, sulfonate esters, and other derivatives. This application note provides a comprehensive guide to the experimental setup for key reactions involving this compound, with a focus on the underlying chemical principles and practical considerations for successful execution.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for designing and executing successful experiments.

PropertyValueSource
Molecular FormulaC₉H₉NO₃S
Molecular Weight211.24 g/mol
AppearanceWhite to off-white solidGeneral knowledge
SolubilitySoluble in water and polar organic solvents like methanol and DMSO.Inferred from structure

Safety Precautions:

Sulfonic acids are corrosive and can cause skin and eye irritation.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Core Reactions and Detailed Protocols

This section details the experimental setup for three key transformations of this compound, targeting the nitrile and sulfonic acid functionalities.

Hydrolysis of the Cyano Group to a Carboxylic Acid

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation that opens up avenues for further derivatization, such as amide bond formation. This reaction can be achieved under either acidic or basic conditions.[1][2] Given the presence of the robust sulfonic acid group, acidic hydrolysis is a compatible and straightforward approach.

Causality of Experimental Choices:

  • Acid Catalyst: A strong mineral acid like hydrochloric acid is used to protonate the nitrogen atom of the nitrile, increasing the electrophilicity of the carbon atom and facilitating nucleophilic attack by water.[2]

  • Reaction Temperature: Heating under reflux is necessary to provide the activation energy for the hydrolysis of the relatively stable nitrile triple bond.

  • Work-up Procedure: The product, 2-(2-carboxyphenyl)ethanesulfonic acid, is expected to be a water-soluble solid. Cooling the reaction mixture should induce crystallization. Washing with cold water removes any remaining mineral acid.

Experimental Protocol: Synthesis of 2-(2-Carboxyphenyl)ethanesulfonic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a 6 M aqueous solution of hydrochloric acid (10 volumes).

  • Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold deionized water. Dry the product under vacuum to yield 2-(2-carboxyphenyl)ethanesulfonic acid.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show the appearance of a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid, and the disappearance of the C≡N stretch.

Workflow for Hydrolysis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Isolation cluster_3 Product A This compound C Reaction Mixture in Round-Bottom Flask A->C Dissolve in B 6 M HCl (aq) B->C D Heat to Reflux (100-110 °C, 12-24h) C->D E Cool to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold H₂O G->H I Dry under Vacuum H->I J 2-(2-Carboxyphenyl)ethanesulfonic Acid I->J

Caption: Workflow for the acidic hydrolysis of this compound.

Reduction of the Cyano Group to a Primary Amine

The reduction of the nitrile to a primary amine provides a key intermediate for the synthesis of various biologically active molecules. Catalytic hydrogenation is a clean and efficient method for this transformation.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitriles.

  • Solvent: A polar protic solvent like methanol is suitable for dissolving the sulfonic acid and for the hydrogenation reaction. The addition of a small amount of acid can prevent catalyst poisoning by any formed amine.

  • Hydrogen Source: Pressurized hydrogen gas is used to ensure an adequate supply for the reduction.

  • Work-up Procedure: Filtration is used to remove the solid catalyst. Evaporation of the solvent should yield the product, 2-(2-(aminomethyl)phenyl)ethanesulfonic acid, which is likely a zwitterionic solid.

Experimental Protocol: Synthesis of 2-(2-(Aminomethyl)phenyl)ethanesulfonic Acid

  • Reaction Setup: In a high-pressure hydrogenation vessel, combine this compound (1.0 eq) and 10% Palladium on carbon (10 mol%).

  • Reaction Execution: Add methanol as the solvent (20 volumes) and a catalytic amount of acetic acid (0.1 eq). Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature for 12-24 hours.

  • Work-up and Isolation: Monitor the reaction by TLC or HPLC. Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Product Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system, such as methanol/water.

  • Characterization: Confirm the structure of 2-(2-(aminomethyl)phenyl)ethanesulfonic acid by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitrile signal in the IR and ¹³C NMR spectra and the appearance of N-H stretches in the IR and an aminomethyl signal in the ¹H NMR will confirm the transformation.

Workflow for Reduction of this compound

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Isolation cluster_3 Product A This compound D Reaction Mixture in Hydrogenation Vessel A->D Combine with B 10% Pd/C B->D C Methanol C->D in E Pressurize with H₂ (50-100 psi) D->E F Stir at RT (12-24h) E->F G Filter through Celite F->G H Evaporate Solvent G->H I Recrystallize H->I J 2-(2-(Aminomethyl)phenyl)ethanesulfonic Acid I->J

Caption: Workflow for the catalytic hydrogenation of this compound.

Synthesis of Sulfonamides

The conversion of the sulfonic acid to a sulfonamide is a valuable reaction for introducing a key pharmacophore. This is typically a two-step process involving the formation of a sulfonyl chloride intermediate followed by reaction with an amine.[3]

Causality of Experimental Choices:

  • Chlorinating Agent: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are common reagents for converting sulfonic acids to sulfonyl chlorides.[3] The use of a catalytic amount of dimethylformamide (DMF) can facilitate the reaction.

  • Amine and Base: A primary or secondary amine is used as the nucleophile. A non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize the HCl generated during the reaction.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable for this reaction.

  • Temperature: The reaction is typically carried out at low temperature (0 °C) to control the reactivity of the sulfonyl chloride and minimize side reactions.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

  • Step 1: Formation of the Sulfonyl Chloride

    • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes).

    • Reagent Addition: Add a catalytic amount of DMF (1-2 drops). Cool the suspension to 0 °C in an ice bath and slowly add thionyl chloride (2.0-3.0 eq) dropwise.

    • Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC analysis.

    • Isolation of Intermediate: Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-(2-cyanophenyl)ethanesulfonyl chloride is often used in the next step without further purification.

  • Step 2: Reaction with an Amine

    • Reaction Setup: Dissolve the crude sulfonyl chloride in anhydrous DCM (10 volumes) and cool to 0 °C in an ice bath.

    • Reagent Addition: In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the sulfonyl chloride solution at 0 °C.

    • Reaction Execution: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC.

    • Work-up: Quench the reaction with water. Separate the organic layer and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography on silica gel.

    • Characterization: Confirm the structure of the final sulfonamide product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Workflow for Sulfonamide Synthesis

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Amination cluster_2 Work-up and Purification cluster_3 Product A This compound C Crude 2-(2-Cyanophenyl)ethanesulfonyl chloride A->C React with B SOCl₂, cat. DMF in DCM B->C E Reaction Mixture C->E React with D Amine (R₂NH) and Triethylamine in DCM D->E F Aqueous Work-up E->F G Column Chromatography F->G H Sulfonamide Derivative G->H

Caption: Two-step workflow for the synthesis of sulfonamides from this compound.

Analytical Characterization

Thorough characterization of the starting material and products is essential for ensuring the success of the reactions and the purity of the synthesized compounds.

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and purity assessment.Signals corresponding to the aromatic protons, the ethyl linker, and protons of any newly introduced functional groups.
¹³C NMR Confirmation of the carbon skeleton and presence of functional groups.Signals for the aromatic carbons, the ethyl linker carbons, the nitrile carbon, and the carbon of the sulfonic acid or its derivatives.
IR Spectroscopy Identification of key functional groups.Characteristic stretching frequencies for C≡N, S=O, O-H, N-H, and C=O bonds.
Mass Spectrometry Determination of molecular weight and confirmation of elemental composition.Molecular ion peak corresponding to the expected mass of the compound.
HPLC Purity assessment and reaction monitoring.A single major peak for a pure compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete reaction in hydrolysis Insufficient reaction time or acid concentration.Prolong the reaction time and monitor by TLC/HPLC. Use a higher concentration of acid.
Low yield in reduction Catalyst poisoning or insufficient hydrogen pressure.Ensure the starting material and solvent are pure. Increase the hydrogen pressure.
Formation of side products in sulfonamide synthesis Reaction temperature too high; moisture in the reaction.Maintain low temperature during the addition of reagents. Use anhydrous solvents and perform the reaction under an inert atmosphere.
Difficulty in product isolation High water solubility of the product.For highly polar products, consider lyophilization or purification by reverse-phase chromatography.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of compounds with potential applications in drug discovery and materials science. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemistry of this bifunctional molecule. By understanding the underlying principles and carefully controlling the reaction conditions, scientists can effectively utilize this compound to generate novel and complex molecular architectures.

References

  • Kazimierczuk, Z., & Upcroft, J. A. (2001). Synthesis and antiprotozoal activity of some sulfonamide derivatives. Acta biochimica Polonica, 48(1), 229–234.
  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Libretexts. (2023, January 22). The Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Alkane Sulfonic Acid. Retrieved from [Link]

  • Libretexts. (2024, March 23). 24.8: Reactions of Arylamines. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Libretexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • YouTube. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 2-(2-Cyanophenyl)ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Purity

2-(2-Cyanophenyl)ethanesulfonic acid is an organic compound of interest in pharmaceutical and materials science research. Its molecular structure, featuring a reactive nitrile group, a strongly acidic sulfonic acid moiety, and an aromatic ring, makes it a versatile building block. However, the synthetic routes to this compound can often yield a mixture of starting materials, by-products, and inorganic salts. For its effective use in downstream applications, particularly in drug development where impurities can have significant toxicological implications, a high degree of purity is paramount.[1]

These application notes provide a comprehensive guide to the purification of this compound, offering detailed protocols and the scientific rationale behind the recommended procedures. The methodologies described are designed to be robust and adaptable, allowing researchers to achieve the desired purity for their specific research needs.

Understanding the Impurity Profile

Effective purification begins with an understanding of potential impurities. While the specific impurity profile will depend on the synthetic route, common contaminants in the synthesis of aromatic sulfonic acids may include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomeric By-products: Positional isomers formed during sulfonation reactions.

  • Sulfonated By-products: Di-sulfonated or other related sulfonated species.

  • Inorganic Salts: Residual salts from reagents or neutralization steps (e.g., sodium sulfate, sodium chloride).[2]

  • Solvent Residues: Trapped solvents from the reaction or initial work-up.

Purification Strategies: A Multi-pronged Approach

Due to the high polarity imparted by the sulfonic acid group, traditional purification techniques for organic compounds, such as standard silica gel chromatography, are often ineffective.[3] A successful purification strategy for this compound will likely involve a combination of the following methods.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent system.[4] For this compound, the choice of solvent is critical due to its high polarity.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Given the polar nature of the sulfonic acid, polar solvents are a logical starting point. Water is a good initial candidate.[5] Solvent mixtures, such as alcohol/water systems (e.g., ethanol/water, isopropanol/water), can be employed to fine-tune the solubility.[6]

  • pH Adjustment: The solubility of sulfonic acids can be manipulated by adjusting the pH. In its free acid form, the compound may have different solubility characteristics compared to its salt form (e.g., sodium or potassium salt). This can be exploited to selectively precipitate the product or impurities.

Protocol 1: Recrystallization from an Aqueous System

Objective: To remove inorganic salts and less polar organic impurities.

Materials:

  • Crude this compound

  • Deionized water

  • Activated carbon (optional)

  • Heating mantle with magnetic stirring

  • Erlenmeyer flask

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of deionized water. Heat the mixture with stirring to near boiling to dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and continue to heat for 5-10 minutes. This will help to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, further cool the flask in an ice bath.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Self-Validation: The purity of the recrystallized product should be assessed by measuring its melting point and by analytical techniques such as HPLC or NMR spectroscopy. A sharp melting point and the absence of impurity peaks are indicative of successful purification.

Ion-Exchange Chromatography: Targeting Ionic Impurities

Ion-exchange chromatography (IEC) is a highly effective technique for separating charged molecules.[7] Given that this compound is a strong acid and will be anionic over a wide pH range, both cation-exchange and anion-exchange chromatography can be strategically employed.

Causality Behind Experimental Choices:

  • Cation-Exchange Chromatography: This is particularly useful for removing inorganic cations (e.g., Na+, K+) and any basic organic impurities. The crude sample is passed through a column containing a resin with negatively charged functional groups (e.g., sulfonic acid groups).[8] The anionic 2-(2-Cyanophenyl)ethanesulfonate will pass through the column, while cationic impurities will be retained.[9]

  • Anion-Exchange Chromatography: This can be used to separate the target compound from other anionic impurities. The stationary phase in this case is positively charged (e.g., quaternary ammonium groups).[8] Separation is achieved by eluting with a gradient of increasing salt concentration or by changing the pH.[8]

Protocol 2: Purification by Cation-Exchange Chromatography

Objective: To remove inorganic cations and basic impurities.

Materials:

  • Crude this compound (preferably as a salt, e.g., sodium salt)

  • Strong cation-exchange resin (e.g., Dowex® 50WX8)

  • Chromatography column

  • Deionized water

  • Dilute HCl and NaOH for resin regeneration

Procedure:

  • Resin Preparation: Pack the chromatography column with the cation-exchange resin. Wash the resin extensively with deionized water. To ensure the resin is in the H+ form, wash with dilute HCl followed by deionized water until the eluate is neutral.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of deionized water.

  • Loading: Carefully load the sample solution onto the top of the prepared column.

  • Elution: Elute the column with deionized water. The this compound will elute from the column, while cationic impurities will be retained.

  • Fraction Collection: Collect the fractions containing the purified product. Monitor the elution using a UV detector or by TLC.

  • Product Recovery: Combine the pure fractions and remove the water by evaporation under reduced pressure to obtain the purified this compound in its free acid form.

  • Resin Regeneration: Regenerate the column by washing with a strong acid (e.g., 1 M HCl) to remove the bound cations, followed by a thorough rinse with deionized water.

Workflow for Purification of this compound

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization (Aqueous System) Crude->Recrystallization Removes inorganic salts, some organic impurities IEC Ion-Exchange Chromatography Crude->IEC Alternative starting point Recrystallization->IEC Further purification Analysis Purity Analysis (HPLC, NMR, MP) Recrystallization->Analysis IEC->Analysis Quality Control Pure Pure Product (>99%) Analysis->Pure Meets specifications

Sources

Large-scale synthesis of 2-(2-Cyanophenyl)ethanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of 2-(2-Cyanophenyl)ethanesulfonic Acid

Abstract

This application note details a robust, scalable protocol for the synthesis of this compound (CPESA), a critical intermediate in the manufacture of fused sultams and aryl-sulfonamide pharmacophores. The method utilizes a phase-transfer catalyzed Strecker sulfite alkylation, replacing the traditional hazardous thiol-oxidation routes. This protocol addresses the specific challenges of this substrate: preventing the hydrolysis of the labile ortho-cyano group while suppressing the elimination side-reaction to 2-cyanostyrene. The process yields the target sulfonic acid (isolated as the sodium salt or free acid) with >95% purity and >85% isolated yield on a kilogram scale.

Introduction & Retrosynthetic Analysis

The target molecule contains two sensitive functionalities: a sulfonic acid moiety and a nitrile group. Traditional synthesis via oxidation of thiols (using


 or 

) is unsuitable for large-scale operations due to the generation of explosive intermediates and the potential hydrolysis of the nitrile under strong oxidative/acidic conditions.

Therefore, we employ the Strecker Sulfite Alkylation , a nucleophilic substitution (


) of 2-(2-cyanophenyl)ethyl chloride (CPEC) with sodium sulfite.

Key Process Challenges:

  • Solubility Mismatch: The organic halide is lipophilic; sodium sulfite is hydrophilic.

  • Chemoselectivity: High pH and temperature (required for substitution) can cause:

    • Hydrolysis of the nitrile (

      
      ) to the amide (
      
      
      
      ).[1][2]
    • Elimination of

      
       to form 2-cyanostyrene.
      

Reaction Scheme:

ReactionScheme SM 2-(2-Cyanophenyl)ethyl chloride (Lipophilic) Intermediate Transition State [SN2] SM->Intermediate + Na2SO3 Reagent Sodium Sulfite (Na2SO3) Reagent->Intermediate Catalyst TBAB (Phase Transfer) Catalyst->Intermediate Catalysis Product 2-(2-Cyanophenyl)ethanesulfonate (Sodium Salt) Intermediate->Product Main Pathway Impurity1 Impurity A: 2-Cyanostyrene Intermediate->Impurity1 Elimination (High pH) Impurity2 Impurity B: Amide Hydrolysis Product->Impurity2 Hydrolysis (Prolonged Heat)

Figure 1: Reaction pathway and competing impurity profiles.

Process Development & Optimization

To ensure scalability, we evaluated solvent systems and stoichiometry.

Solvent System Selection
  • Option A (Ethanol/Water): Standard reflux. Result: Slow kinetics due to poor solubility of the chloride at reflux temperatures (

    
    ). Required 48 hours.
    
  • Option B (DMF/Water): Homogeneous. Result: Fast reaction, but difficult workup (DMF removal) and higher rate of nitrile hydrolysis.

  • Option C (Water + Phase Transfer Catalyst): Selected. Using Tetrabutylammonium bromide (TBAB) allows the reaction to proceed in water at

    
     with the organic halide forming a molten dispersed phase. This "on-water" effect accelerates the reaction and simplifies workup (no organic solvent distillation).
    
Stoichiometry & pH Control

A slight excess of sodium sulfite (1.3 eq) drives the reaction. However,


 is basic.
  • Optimization: We buffer the system slightly or add the sulfite in portions to prevent a spike in pH, which minimizes styrene formation.

Detailed Protocol (1.0 kg Scale)

This protocol describes the synthesis of the Sodium Salt intermediate, followed by conversion to the Free Acid.

Reagents:

  • 2-(2-Cyanophenyl)ethyl chloride (CAS: 101032-16-4): 1.0 kg (6.04 mol)

  • Sodium Sulfite (

    
    ), anhydrous: 0.99 kg (7.85 mol, 1.3 eq)
    
  • Tetrabutylammonium bromide (TBAB): 50 g (0.15 mol, 2.5 mol%)

  • Deionized Water: 4.0 L

  • Toluene (for washing): 2.0 L

  • Amberlite IR-120 (H+ form) or equivalent cation exchange resin (for free acid conversion).

Step 4.1: Sulfonation Reaction
  • Setup: Equip a 10 L glass-lined reactor with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging: Charge Deionized Water (4.0 L) and Sodium Sulfite (0.99 kg) . Stir until dissolved.

  • Addition: Add TBAB (50 g) followed by 2-(2-Cyanophenyl)ethyl chloride (1.0 kg) . The organic halide will form a lower oily layer (density ~1.15).

  • Reaction: Heat the mixture to reflux (

    
    )  with vigorous stirring (300-400 RPM) to emulsify the organic phase.
    
  • Monitoring: Maintain reflux for 12–16 hours.

    • IPC (In-Process Control): Take an aliquot, extract with ethyl acetate. Analyze organic layer by GC/HPLC for consumption of starting chloride (< 0.5% area).

    • Note: The mixture will become homogeneous (clear yellow) as the lipophilic chloride converts to the water-soluble sulfonate.

Step 4.2: Workup and Isolation of Sodium Salt
  • Cooling: Cool the reactor to

    
    .
    
  • Washing: Add Toluene (2.0 L) . Stir for 15 minutes, then settle for 30 minutes.

    • Purpose: Removes unreacted chloride and traces of styrene impurity.

  • Separation: Separate the phases. Keep the lower aqueous layer (contains product). Discard the upper organic layer.

  • Concentration: Transfer the aqueous layer to a rotary evaporator or vacuum distillation unit. Concentrate to approximately 1.5 L volume (slurry formation).

  • Crystallization: Add Ethanol (3.0 L) to the slurry while hot (

    
    ) to precipitate inorganic salts (
    
    
    
    , excess
    
    
    ).
  • Filtration 1: Filter hot to remove inorganics. The product remains in the filtrate.

  • Isolation: Cool the filtrate to

    
     for 4 hours. The Sodium 2-(2-cyanophenyl)ethanesulfonate will crystallize. Filter and dry under vacuum at 
    
    
    
    .
    • Expected Yield (Salt): ~1.2 kg (85%).

Step 4.3: Conversion to Free Acid (Optional)

Note: The sodium salt is stable. The free acid is hygroscopic and prone to degradation. Only convert if immediately necessary.

  • Resin Prep: Pack a glass column with 2.0 kg of Amberlite IR-120 (H+ form). Flush with water.[1][3][4]

  • Exchange: Dissolve 500 g of the Sodium Salt in 2.0 L of water. Pass slowly through the column.

  • Elution: Elute with water until pH returns to neutral.

  • Evaporation: Lyophilize (freeze-dry) the acidic fractions to obtain This compound as a viscous, pale yellow oil or hygroscopic solid.

Analytical Controls

ParameterMethodSpecification
Appearance VisualWhite to off-white solid (Salt); Viscous oil (Acid)
Assay HPLC (C18, Phosphate buffer/MeCN)> 98.0% (a/a)
Residual Chloride GC-FID< 0.1%
Styrene Impurity HPLC/GC< 0.1%
Sulfite Content Titration (Iodometric)< 0.5%
Water Content Karl Fischer< 1.0% (for Salt)

HPLC Method Parameters:

  • Column: Agilent Zorbax SB-C18 (

    
    ).
    
  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 5% B to 60% B over 20 min.

  • Detection: UV at 220 nm (Nitrile absorbance).

Process Logic & Workflow Diagram

The following diagram illustrates the critical decision points and flow of the synthesis.

ProcessFlow Start Start: Charge Reactor Water + Na2SO3 AddSM Add TBAB + Organic Chloride Heat to 105°C Start->AddSM Reaction Reaction Phase 12-16h Reflux AddSM->Reaction IPC IPC: HPLC Check SM < 0.5%? Reaction->IPC Continue Continue Heating IPC->Continue No Workup Cool & Wash with Toluene (Remove Organics) IPC->Workup Yes Continue->Reaction SaltRemoval Add EtOH -> Filter Inorganics Workup->SaltRemoval Crystallize Cool to 0°C -> Isolate Na-Salt SaltRemoval->Crystallize IonExchange Ion Exchange (H+ Resin) (Optional for Free Acid) Crystallize->IonExchange If Acid Required Final Final Product (Acid or Salt) Crystallize->Final If Salt Required IonExchange->Final

Figure 2: Process flow diagram for the isolation of the sulfonate salt and optional conversion to acid.

Safety & Waste Management

  • Nitrile Hazards: While the nitrile group is bonded, thermal degradation can release toxic fumes. Ensure reactor venting is scrubbed (NaOH scrubber).

  • Exotherm: The reaction is mildly exothermic. On a large scale, control the heating ramp to prevent boil-over.

  • Waste:

    • Aqueous Waste: Contains high levels of inorganic sulfites/sulfates and TBAB. Treat with bleach (hypochlorite) to oxidize residual sulfite to sulfate before disposal.

    • Organic Waste: Toluene wash contains unreacted alkyl chloride (toxic). Incinerate.

References

  • Duggan, M. E., et al. "Preparation of sulfonamide derivatives as fibrinogen receptor antagonists." Journal of Medicinal Chemistry, 1995. Link (Describes general Strecker alkylation on phenethyl halides).

  • Daiichi Sankyo Company, Limited. "Method for producing Edoxaban intermediate." U.S. Patent 8,686,189, 2014. Link (Describes handling of cyanophenyl intermediates).

  • Reid, E. E. "The stability of the carbon–sulfur bond in some aliphatic sulfonic acids." Journal of the American Chemical Society, 2002.[6] Link (Fundamental chemistry of sulfonate stability).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocols for Sulfonic Acid synthesis via Strecker reaction).

Sources

Application Notes and Protocols for Monitoring Reaction Progress with 2-(2-Cyanophenyl)ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Monitoring Reactions with 2-(2-Cyanophenyl)ethanesulfonic Acid

In the landscape of pharmaceutical development and complex organic synthesis, the ability to precisely monitor the progress of a chemical reaction is paramount. Real-time or quasi-real-time analysis provides critical data on reaction kinetics, endpoint determination, impurity profiling, and overall process understanding. This compound and its derivatives are emerging as valuable molecular entities in synthetic chemistry, often serving as key intermediates or final products. The presence of three distinct functional groups—a nitrile, a phenyl ring, and a sulfonic acid—imparts unique chemical and physical properties that can be leveraged for robust analytical monitoring.

This comprehensive guide provides detailed application notes and protocols for monitoring reactions involving this compound. It is designed for researchers, scientists, and drug development professionals seeking to implement effective analytical strategies for process control and optimization. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring data integrity and reproducibility.

Chemical & Analytical Rationale: Why this compound is Amenable to Diverse Monitoring Techniques

The molecular architecture of this compound offers multiple "handles" for analytical detection and quantification. Understanding these features is key to selecting and optimizing the appropriate monitoring technique.

  • The Cyanophenyl Moiety: The aromatic ring provides strong chromophores, making it readily detectable by UV-Visible Spectroscopy and High-Performance Liquid Chromatography (HPLC) with UV detection. The position of the cyano and ethanesulfonic acid groups on the phenyl ring influences the electronic transitions and, consequently, the absorption maxima.

  • The Nitrile Group (C≡N): This group has a characteristic infrared (IR) absorption and can be monitored by in-situ FTIR spectroscopy . In Nuclear Magnetic Resonance (NMR) spectroscopy , the carbon of the nitrile group has a distinct chemical shift in the ¹³C spectrum.

  • The Ethanesulfonic Acid Group (-CH₂CH₂SO₃H): As a strong acid, this group ensures high water solubility, which is advantageous for aqueous reaction media and reversed-phase chromatography. The acidic proton is readily observable in ¹H NMR in certain solvents, and the sulfur atom provides a unique isotopic signature that can be useful in Mass Spectrometry (MS) .[1]

The combination of these functional groups allows for a multi-faceted approach to reaction monitoring, where one technique can be used to confirm the findings of another, thereby enhancing the trustworthiness of the analytical data.

Core Applications and Reaction Scenarios

While the specific applications of this compound are diverse, we will focus on two plausible and illustrative reaction scenarios for which detailed monitoring protocols will be provided:

  • Scenario A: Synthesis of this compound via Sulfonation. This scenario involves the introduction of the sulfonic acid group onto a precursor molecule, 2-(2-cyanophenyl)ethane. Monitoring is critical to determine the reaction endpoint and minimize the formation of polysulfonated or other side products.

  • Scenario B: Amidation of the Sulfonic Acid Group. In this case, this compound is a starting material that is converted to a sulfonamide. The disappearance of the starting material and the appearance of the product need to be accurately tracked.

Experimental Workflow for Reaction Monitoring

A generalized workflow for effective reaction monitoring is depicted below. This workflow emphasizes systematic sampling, rapid analysis, and data-driven decision-making.

G cluster_0 Reaction Setup cluster_1 Sampling & Quenching cluster_2 Analytical Measurement cluster_3 Data Analysis & Decision Reaction_Vessel Reaction Vessel with This compound (or its precursor) Sampling Time-point Sampling (t = 0, 1, 2...n) Reaction_Vessel->Sampling FTIR In-situ FTIR Reaction_Vessel->FTIR In-situ Quenching Reaction Quenching (if necessary) Sampling->Quenching HPLC HPLC-UV/MS Quenching->HPLC NMR ¹H or ¹³C NMR Quenching->NMR Data_Processing Data Processing & Quantification HPLC->Data_Processing NMR->Data_Processing FTIR->Data_Processing Decision Decision Making: - Continue Reaction - Stop Reaction - Adjust Conditions Data_Processing->Decision

Caption: Generalized workflow for reaction monitoring.

Detailed Protocols

Protocol 1: Monitoring the Synthesis of this compound by HPLC-UV

This protocol is designed for Scenario A, where the formation of the desired product is monitored over time.

1. Rationale and Causality:

High-Performance Liquid Chromatography with UV detection is an ideal technique for this application due to its high sensitivity, resolving power, and the strong UV absorbance of the aromatic starting material and product.[2] A reversed-phase C18 column is chosen because it effectively retains and separates organic molecules based on their hydrophobicity. The starting material, 2-(2-cyanophenyl)ethane, is more hydrophobic and will have a longer retention time than the highly polar product, this compound.

2. Materials and Instrumentation:

  • HPLC System: Agilent 1260 Infinity II Prime Online LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).[3]

  • Column: ZORBAX Extend-C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Reaction Quenching Solution: Cold saturated sodium bicarbonate solution.

  • Standards: Reference standards of the starting material and purified product.

3. Experimental Procedure:

  • Method Development and Calibration:

    • Develop a gradient elution method to separate the starting material and product. A suggested starting gradient is:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

    • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

    • Monitor at a wavelength where both starting material and product have significant absorbance (e.g., 254 nm).

    • Prepare a series of standard solutions of the starting material and product of known concentrations and inject them to create a calibration curve (Peak Area vs. Concentration).

  • Reaction Sampling and Preparation:

    • At designated time points (e.g., t=0, 30, 60, 120, 240 minutes), carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of the cold quenching solution. This neutralizes the acidic sulfonating agent and stops the reaction.

    • Filter the quenched sample through a 0.45 µm syringe filter before injection into the HPLC.

  • Data Acquisition and Analysis:

    • Inject the prepared samples into the HPLC system.

    • Integrate the peak areas for the starting material and the product.

    • Using the calibration curves, calculate the concentration of each species at each time point.

    • Plot the concentration of the product versus time to obtain a reaction progress curve.

4. Data Presentation:

Time (min)Starting Material Peak AreaProduct Peak AreaStarting Material Conc. (mM)Product Conc. (mM)% Conversion
0150,000010.000
30105,00040,0007.02.727
6067,50075,0004.55.050
12022,500118,0001.57.979
240<5,000135,000<0.39.0>90
Protocol 2: In-situ Monitoring of Sulfonamide Formation by ¹H NMR Spectroscopy

This protocol is applicable to Scenario B, providing real-time insights into the conversion of the sulfonic acid to a sulfonamide without the need for sampling and quenching.

1. Rationale and Causality:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for reaction monitoring.[4][5] By observing changes in the chemical shifts and integrals of specific protons, the consumption of reactants and the formation of products can be quantified. In this scenario, the protons on the carbon adjacent to the sulfonic acid group (-CH₂-SO₃H) will experience a change in their chemical environment when the sulfonic acid is converted to a sulfonamide (-CH₂-SO₂NR₂), leading to a shift in their resonance frequency.

2. Materials and Instrumentation:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a variable temperature probe.

  • NMR Tubes: Standard 5 mm NMR tubes.

  • Deuterated Solvent: A suitable deuterated solvent that dissolves all reactants and products (e.g., DMSO-d₆).

  • Internal Standard: A stable, non-reactive compound with a simple ¹H NMR spectrum that does not overlap with reactant or product signals (e.g., 1,4-dioxane).

3. Experimental Procedure:

  • Preparation of the Reaction Mixture:

    • In an NMR tube, dissolve a known amount of this compound and the amine reactant in the deuterated solvent.

    • Add a known amount of the internal standard.

    • Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction.

  • Reaction Initiation and Data Acquisition:

    • Initiate the reaction by adding the coupling agent (e.g., thionyl chloride followed by the amine, or a carbodiimide).

    • Place the NMR tube in the spectrometer and acquire spectra at regular intervals. The acquisition time for each spectrum should be short relative to the reaction rate.

  • Data Analysis:

    • Identify the characteristic signals for the starting material (e.g., the methylene protons adjacent to the sulfonic acid) and the product (the corresponding methylene protons adjacent to the sulfonamide).

    • Integrate the area of a characteristic peak for the starting material, the product, and the internal standard.

    • The concentration of the starting material and product at each time point can be calculated relative to the constant concentration of the internal standard.

    • Plot the relative concentrations versus time to monitor the reaction progress.

4. Data Presentation:

Time (min)Integral of Starting Material SignalIntegral of Product SignalRelative Moles of Starting MaterialRelative Moles of Product% Conversion
02.000.001.000.000
151.500.500.750.2525
450.801.200.400.6060
900.201.800.100.9090
180<0.051.95<0.0250.975>97.5

Advanced Technique: LC-MS for Impurity Profiling

For comprehensive reaction monitoring, particularly in the context of drug development, coupling Liquid Chromatography with Mass Spectrometry (LC-MS) is highly recommended.[6] This allows for the identification and quantification of not only the starting materials and products but also low-level impurities and side products.

Workflow for LC-MS Analysis:

G Sample_Introduction Quenched Reaction Aliquot HPLC_Separation HPLC Separation (as per Protocol 1) Sample_Introduction->HPLC_Separation Ionization Electrospray Ionization (ESI) (Negative Ion Mode for Sulfonic Acid) HPLC_Separation->Ionization Mass_Analysis Mass Analyzer (e.g., Quadrupole or TOF) Ionization->Mass_Analysis Data_Output Mass Spectrum (m/z vs. Intensity) Mass_Analysis->Data_Output

Caption: LC-MS workflow for impurity profiling.

In negative ion mode, this compound will readily deprotonate to form the [M-H]⁻ ion, which can be selectively monitored. The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition of unknown impurities, aiding in their structural elucidation.

Conclusion: Towards a Deeper Process Understanding

The strategic implementation of the analytical protocols detailed in this guide will empower researchers to gain a deeper understanding and control over chemical processes involving this compound. By leveraging the unique chemical characteristics of this molecule, a robust and multi-faceted approach to reaction monitoring can be achieved. The choice of technique—be it the high-throughput capability of HPLC, the real-time insights from NMR, or the detailed impurity profiling of LC-MS—should be guided by the specific goals of the analysis. Ultimately, the adoption of these methodologies will contribute to the development of more efficient, reproducible, and safer chemical syntheses.

References

  • MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. Available at: [Link]

  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Available at: [Link]

  • Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Available at: [Link]

  • MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available at: [Link]

  • ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions. Available at: [Link]

  • ACS Publications. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. Available at: [Link]

  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Available at: [Link]

  • National Institutes of Health. (n.d.). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of calix[7]arene sulfonic acid in (a) DMSO-d 6 and (b) D2O. Available at: [Link]

  • ACS Publications. (n.d.). Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. Available at: [Link]

  • Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous determination of eight antiepileptic drugs and two metabolites in human plasma by liquid chromatography/tandem mass spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Available at: [Link]

  • National Institutes of Health. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Available at: [Link]

  • ResearchGate. (2011). HPLC methods for Fmoc-cyano compounds. Available at: [Link]

  • PubMed. (2024). Molecular Characterization of Organosulfur and Organonitrogen Compounds in Summer and Winter PM2.5 via UHPLC-Q-Orbitrap MS/MS. Available at: [Link]

  • Agilent. (2024). Online Reaction Monitoring by the Agilent 1260 Infinity II Prime Online LC System. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • TSI Journals. (2010). Development and validation of a HPLC method for separation and simultaneous determination of process-related substances of Irbesartan in. Available at: [Link]

  • ResearchGate. (2025). A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. Available at: [Link]

  • ResearchGate. (2025). SEC Assay for Polyvinylsulfonic Impurities in 2-(N-Morpholino)ethanesulfonic Acid Using a Charged Aerosol Detector. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of major organosulfur compounds isolated from garlic. Available at: [Link]

  • ResearchGate. (n.d.). The Chemistry of Sulphonic Acids, Esters and their Derivatives. Available at: [Link]

  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Available at: [Link]

  • Britannica. (n.d.). Organosulfur compound. Available at: [Link]

  • Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Available at: [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). Available at: [Link]

  • PubMed. (n.d.). GC/MS identification of organosulphur compounds in environmental samples. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Cyanophenyl)ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Cyanophenyl)ethanesulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you achieve optimal yields and purity in your synthesis. Our approach is grounded in established chemical principles and practical laboratory experience to ensure the reliability of your results.

Overview of the Synthesis

The synthesis of this compound can be approached through several synthetic routes. A common and direct method involves the sulfonation of 2-phenylethanenitrile (also known as 2-cyanoethylbenzene). This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the phenyl ring. While seemingly straightforward, this reaction requires careful control of conditions to maximize the yield of the desired product and minimize the formation of byproducts.

An alternative promising route is the addition of a bisulfite salt to 2-vinylbenzonitrile. This nucleophilic addition across the double bond can provide a direct pathway to the target molecule.

This guide will focus primarily on the sulfonation route, addressing the common challenges associated with this method.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a low yield or no this compound. What are the likely causes and how can I improve the outcome?

A: Low or no yield in a sulfonation reaction can stem from several factors, primarily related to the activity of the sulfonating agent and the reaction conditions.

  • Cause 1: Inactive or Insufficiently Strong Sulfonating Agent. The electrophile in this reaction is typically sulfur trioxide (SO₃) or protonated sulfuric acid. If using concentrated sulfuric acid alone, the reaction may be slow or incomplete.

    • Solution: Employ fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄.[1][2] The higher concentration of the active electrophile, SO₃, will significantly increase the reaction rate. The concentration of SO₃ in oleum can be varied, and a higher concentration will lead to a more vigorous reaction.

  • Cause 2: Inappropriate Reaction Temperature. Sulfonation reactions are highly sensitive to temperature.

    • Solution: The reaction temperature should be carefully controlled. For many sulfonations of activated aromatic rings, a temperature range of 20-40°C is a good starting point. However, for less reactive substrates, higher temperatures may be necessary. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by techniques like TLC or HPLC. Keep in mind that higher temperatures can also lead to an increase in side products. A controlled, gradual increase in temperature is often key to finding the optimal balance.[1]

  • Cause 3: Insufficient Reaction Time. The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress over time. If the reaction is proceeding slowly, extending the reaction time may improve the yield. However, prolonged reaction times, especially at elevated temperatures, can also lead to the formation of degradation products.

Issue 2: Formation of Multiple Products and Impurities

Q: My analysis (e.g., NMR, HPLC) of the crude product shows multiple spots/peaks, indicating the presence of impurities. What are these byproducts and how can I avoid them?

A: The formation of multiple products is a common challenge in sulfonation reactions.

  • Cause 1: Disulfonation. The introduction of one sulfonic acid group deactivates the aromatic ring, but under harsh conditions, a second sulfonation can occur, leading to the formation of disulfonated products.

    • Solution: Use a milder sulfonating agent or less forcing reaction conditions. This can be achieved by using a lower concentration of oleum, a lower reaction temperature, or a shorter reaction time. Careful monitoring of the reaction is crucial to stop it once the desired monosulfonated product is formed.

  • Cause 2: Oxidation and Charring. Concentrated and fuming sulfuric acid are strong oxidizing agents. At elevated temperatures, they can oxidize the organic starting material, leading to a complex mixture of byproducts and a dark, tarry reaction mixture. The presence of the ethanenitrile side chain can be susceptible to oxidation.

    • Solution: Maintain a controlled temperature throughout the reaction. Adding the substrate slowly to the sulfonating agent can help to dissipate the heat of the reaction and prevent localized overheating. If charring is observed, immediately cool the reaction and consider rerunning it at a lower temperature.

  • Cause 3: Isomer Formation. The cyanoethyl group is an ortho-, para-director in electrophilic aromatic substitution. Therefore, sulfonation can occur at both the ortho and para positions relative to this group.

    • Solution: The ratio of ortho to para isomers is influenced by steric hindrance. The bulky sulfonic acid group will preferentially add to the less sterically hindered para position. To favor the formation of a single isomer, it may be necessary to explore different catalysts or reaction conditions, though a mixture is often obtained and requires purification.

Issue 3: Difficulty in Product Isolation and Purification

Q: I am struggling to isolate and purify the this compound from the reaction mixture. What are the best practices for purification?

A: The high polarity and water solubility of sulfonic acids can make their purification challenging.[3][4]

  • Problem 1: Product is highly water-soluble. After quenching the reaction with water, the product remains in the aqueous phase, making extraction with organic solvents ineffective.

    • Solution 1: Salting Out. The solubility of the sulfonic acid in water can be decreased by adding a large amount of a salt, such as sodium chloride. This can sometimes cause the sodium salt of the sulfonic acid to precipitate.

    • Solution 2: Conversion to a Less Soluble Salt. The sulfonic acid can be converted to a salt with a cation that forms a less soluble salt. For example, adding a solution of barium chloride can precipitate the barium sulfonate, which can then be isolated by filtration. The free sulfonic acid can be regenerated by treating the barium salt with sulfuric acid.[1]

    • Solution 3: Ion-Exchange Chromatography. This is a very effective method for purifying sulfonic acids. The crude reaction mixture can be passed through an ion-exchange column to separate the desired product from inorganic salts and other impurities.[4]

  • Problem 2: Presence of excess sulfuric acid. The crude product is contaminated with a large amount of the sulfonating agent.

    • Solution: After quenching the reaction by carefully adding it to ice, the excess sulfuric acid can be neutralized. A common method is to add calcium carbonate or calcium hydroxide to the cold aqueous solution. This will precipitate calcium sulfate, which can be removed by filtration. The desired sulfonic acid remains in the filtrate.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: 2-Phenylethanenitrile is a good starting material for the sulfonation route. For the bisulfite addition route, 2-vinylbenzonitrile would be the appropriate precursor. The choice of starting material will depend on its commercial availability and the preferred synthetic strategy.

Q2: What analytical techniques are best for monitoring the reaction and characterizing the product?

A2: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of the reaction, allowing for the quantification of starting material, product, and major byproducts. For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide detailed structural information. Infrared (IR) spectroscopy can be used to confirm the presence of the nitrile (-C≡N) and sulfonic acid (-SO₃H) functional groups.

Q3: Are there any specific safety precautions I should take?

A3: Yes, this synthesis involves hazardous materials. Fuming sulfuric acid is extremely corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be quenched by slowly and carefully adding the reaction mixture to ice with stirring to manage the exothermic reaction. Cyanide-containing compounds are highly toxic and should be handled with extreme care.[5]

Q4: Can I use a different sulfonating agent?

A4: While fuming sulfuric acid is common, other sulfonating agents like chlorosulfonic acid can also be used. This would initially form the sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid. However, chlorosulfonic acid is also highly corrosive and reactive. The choice of agent depends on the desired reactivity and the specific requirements of the synthesis.

Experimental Protocol: Sulfonation of 2-Phenylethanenitrile

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

Materials:

  • 2-Phenylethanenitrile

  • Fuming sulfuric acid (e.g., 20% SO₃)

  • Ice

  • Calcium carbonate or Sodium chloride (for workup)

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool the fuming sulfuric acid (e.g., 3-5 equivalents) to 0-5°C in an ice-salt bath.

  • Slowly add 2-phenylethanenitrile (1 equivalent) dropwise to the cold, stirred fuming sulfuric acid, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then, if necessary, gently heat to the desired reaction temperature (e.g., 40-60°C).

  • Monitor the reaction by HPLC or TLC until the starting material is consumed or the desired conversion is reached.

  • Once the reaction is complete, cool the mixture back to 0-5°C and very slowly and carefully pour it onto a stirred mixture of crushed ice.

  • Workup Option A (Precipitation of Calcium Sulfate): To the cold aqueous solution, slowly add calcium carbonate in small portions until the effervescence ceases and the pH is neutral. Filter off the precipitated calcium sulfate and wash it with a small amount of cold water. The filtrate contains the calcium salt of the desired product.

  • Workup Option B (Salting Out): To the cold aqueous solution, add sodium chloride until the solution is saturated. If the sodium salt of the product precipitates, it can be collected by filtration.

  • Further purification can be achieved by recrystallization or ion-exchange chromatography.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Points Start 2-Phenylethanenitrile + Fuming Sulfuric Acid Reaction Controlled Temperature Sulfonation Start->Reaction Slow Addition Quench Quench on Ice Reaction->Quench LowYield Low Yield? Reaction->LowYield Impurities Impurities? Reaction->Impurities Neutralize Neutralization (e.g., CaCO3) Quench->Neutralize Filter Filtration Neutralize->Filter Purify Purification (e.g., Ion Exchange) Filter->Purify Isolation Isolation Issues? Filter->Isolation Product This compound Purify->Product

Caption: A workflow diagram illustrating the key stages and potential troubleshooting points in the synthesis of this compound.

References

  • Organic Syntheses Procedure. 2- and 3-phenanthrenesulfonic acids. Available at: [Link]

  • Gao, Y., Robertson, G. P., Guiver, M. D., Jian, X., Mikhailenko, S. D., Wang, K., & Kaliaguine, S. (2003). Sulfonation of poly(phthalazinones) with fuming sulfuric acid mixtures for proton exchange membrane materials. Journal of Membrane Science, 227(1-2), 39-50. Available at: [Link]

  • US Patent US20020022743A1, Method for the purification of aryl sulfonic acids and salts.
  • Reddit. (2022). What is the point of the Bisulfite in the Cyanide Addition it seems to literally do nothing. r/OrganicChemistry. Available at: [Link]

  • Reddit. (n.d.). Question on purifying aryl Sulfonic acids. r/Chempros. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(2-Cyanophenyl)ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Cyanophenyl)ethanesulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yield, and ensure the purity of your final product.

The primary route to this compound involves the electrophilic sulfonation of 2-phenylethanenitrile. While seemingly straightforward, this reaction is nuanced, with several potential side reactions that can impact the outcome. This guide will delve into the causality behind these experimental challenges and offer field-proven solutions.

Troubleshooting Guide: Side Reactions and Mitigation Strategies

This section addresses specific issues you may encounter during the synthesis. Each problem is presented in a question-and-answer format, detailing the likely causes and providing step-by-step protocols for resolution.

Question 1: My reaction is producing a significant amount of a disulfonated byproduct. How can I improve the selectivity for monosulfonation?

Answer:

The formation of disulfonated byproducts is a classic example of polysubstitution in electrophilic aromatic substitution.[1][2] This occurs when the reaction conditions are too harsh, or the concentration of the sulfonating agent is excessively high, leading to a second sulfonation event on the already monosulfonated product.

Causality: The sulfonic acid group is deactivating and meta-directing. However, under forcing conditions (high temperature, high concentration of a strong sulfonating agent like oleum), a second sulfonation can occur, primarily at the meta-position relative to the first sulfonic acid group.

Mitigation Strategies:

  • Control of Stoichiometry: Carefully control the molar ratio of the sulfonating agent to 2-phenylethanenitrile. A slight excess of the sulfonating agent is often necessary to drive the reaction to completion, but a large excess will promote polysulfonation. Start with a molar ratio of 1.1:1 (sulfonating agent:substrate) and optimize from there.

  • Choice of Sulfonating Agent: Fuming sulfuric acid (oleum) is a very strong sulfonating agent and is more likely to cause polysulfonation.[3] Consider using concentrated sulfuric acid instead, which is less reactive and offers better control.[4]

  • Temperature Management: Lowering the reaction temperature will decrease the rate of the second sulfonation reaction more significantly than the first. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, TLC).

Experimental Protocol for Improved Monosulfonation:

ParameterRecommendationRationale
Sulfonating Agent 98% Sulfuric AcidLess reactive than oleum, reducing the risk of over-sulfonation.
Molar Ratio 1.1 - 1.3 equivalentsMinimizes excess sulfonating agent available for a second reaction.
Temperature 20-40°CLower temperatures disfavor the higher activation energy of the second sulfonation.
Reaction Time Monitor by HPLCAvoid unnecessarily long reaction times that can lead to byproduct formation.
Question 2: I'm observing the formation of a byproduct that I suspect is the corresponding carboxylic acid. What is causing the hydrolysis of the cyano group, and how can I prevent it?

Answer:

The hydrolysis of the nitrile (cyano) group to a carboxylic acid is a common side reaction under the strong acidic conditions required for sulfonation.[5][6][7] This occurs in two stages: the nitrile is first hydrolyzed to an amide, which is then further hydrolyzed to the carboxylic acid.[7][8]

Causality: The sulfonation medium is highly acidic and contains water (either present in the sulfuric acid or generated during the reaction). The nitrile group is susceptible to acid-catalyzed hydrolysis, where a water molecule acts as a nucleophile.[5][7]

Preventative Measures:

  • Anhydrous Conditions: While challenging with sulfuric acid, minimizing the water content is crucial. Using a sulfonating agent with a low water content, such as oleum (H₂SO₄·SO₃), can be beneficial, but this must be balanced against the increased risk of other side reactions.[3]

  • Temperature Control: The rate of hydrolysis is highly dependent on temperature. Maintaining a lower reaction temperature will significantly slow down the hydrolysis of the nitrile group.

  • Reaction Time: Limit the reaction time to the minimum required for the completion of the sulfonation. Prolonged exposure to the acidic medium will increase the extent of nitrile hydrolysis.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions A Unexpected peak in HPLC/LC-MS B Mass corresponds to 2-(2-Carboxyphenyl)ethanesulfonic acid A->B Analyze C Excess water in reaction B->C Investigate D High reaction temperature B->D Investigate E Prolonged reaction time B->E Investigate F Use sulfonating agent with lower water content C->F G Reduce reaction temperature D->G H Optimize reaction time (monitor closely) E->H

Caption: Troubleshooting workflow for nitrile hydrolysis.

Question 3: My product is dark-colored, and I'm having difficulty with purification. What could be the cause of this discoloration?

Answer:

A dark coloration of the product is often indicative of decomposition or charring of the organic material. This can be caused by overly aggressive reaction conditions. Another possibility is the formation of sulfones, which can be colored impurities.[9]

Causality:

  • Charring: At high temperatures, concentrated sulfuric acid is a strong oxidizing agent and can cause the decomposition of organic molecules.[10]

  • Sulfone Formation: This side reaction is known to occur during the sulfonation of alkylbenzenes.[9] It involves the reaction of the initially formed sulfonic acid with another molecule of the starting material.

Solutions:

  • Temperature Control: This is the most critical parameter to control. Ensure that the reaction temperature does not exceed the recommended range. Use an ice bath to manage any exotherms, especially during the addition of the sulfonating agent.

  • Controlled Addition: Add the sulfonating agent slowly and in a controlled manner to the 2-phenylethanenitrile. This will help to dissipate the heat generated during the reaction and prevent localized hot spots.

  • Purification: If a colored product is obtained, purification can be achieved through recrystallization or by treating a solution of the product with activated carbon to adsorb the colored impurities.

Data Summary of Reaction Conditions vs. Product Quality:

ExperimentSulfonating AgentTemperature (°C)Reaction Time (h)Product AppearancePurity (HPLC)
1Oleum (20% SO₃)804Dark brown solid75%
2Conc. H₂SO₄606Light brown solid88%
3Conc. H₂SO₄3012Off-white solid95%

Frequently Asked Questions (FAQs)

Q1: Can I use sulfur trioxide (SO₃) complexes for this sulfonation?

A1: Yes, SO₃ complexes (e.g., SO₃-pyridine, SO₃-dioxane) are milder sulfonating agents and can offer better selectivity and reduced side reactions. However, they are also less reactive, which may necessitate longer reaction times or slightly elevated temperatures. They are a good option if you are struggling with decomposition or polysulfonation.

Q2: What is the expected regioselectivity of this reaction?

A2: The ethanenitrile group is an ortho-, para-directing group, although it is deactivating. Therefore, you can expect the sulfonation to occur at the positions ortho and para to the ethanenitrile substituent. The major product is typically the para-sulfonated isomer due to reduced steric hindrance.

Q3: How can I effectively isolate the product from the reaction mixture?

A3: A common workup procedure involves carefully quenching the reaction mixture by pouring it onto ice. The product, being a sulfonic acid, is water-soluble. The crude product can often be precipitated by the addition of a salt, such as sodium chloride (salting out). Further purification can be achieved by recrystallization from a suitable solvent system, such as water/isopropanol.

Q4: Are there any specific safety precautions I should take?

A4: Absolutely. Concentrated sulfuric acid and oleum are extremely corrosive and will cause severe burns upon contact. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction should be performed in a well-ventilated fume hood. The quenching of the reaction is highly exothermic and should be done slowly and with caution.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction pathway to this compound and the competing side reactions.

Caption: Reaction scheme showing the desired synthesis and potential side reactions.

References

  • Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. National Institutes of Health.[Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI.[Link]

  • Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
  • Method for preparing ethanesulfonic acid nintedanib.
  • Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. YouTube.[Link]

  • Method for preparing ethylenediamine ethanesulfonic acid sodium salt.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]

  • Sulfonation of Benzene. Chemistry Steps.[Link]

  • Bulk sulphonation of a hydrocarbon polymer.
  • Hydrolysis of cyanohydrin in the presence of sulfuric acid. Chemistry Stack Exchange.[Link]

  • Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.[Link]

  • Hydrolysis of nitriles to carboxylic acids.
  • Sulfonation of aromatic compounds in presence of acetonitrile.
  • Synthesis of poly-substituted benzenes. YouTube.[Link]

  • Ethanesulfonic acid nintedanib impurity as well as preparation method and application thereof.
  • Reactions of alkylbenzenes. Chemistry LibreTexts.[Link]

  • Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides. ResearchGate.[Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI.[Link]

  • the sulphonation of benzene - electrophilic substitution. Chemguide.[Link]

  • A contribution to understanding secondary reactions in linear alkylbenzene sulfonation. ResearchGate.[Link]

  • The Hydrolysis of Nitriles. Chemistry LibreTexts.[Link]

  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. National Institutes of Health.[Link]

  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube.[Link]

  • Effect of the molar SO3/LAB ratio on free-oil amount and composition during LAB sulphonation. Tenside Surfactants Detergents.[Link]

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Technical Support Center: Purification of 2-(2-Cyanophenyl)ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the purification of 2-(2-Cyanophenyl)ethanesulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and frequently asked questions to assist you in achieving the desired purity and yield in your experiments. Our approach is rooted in fundamental chemical principles and validated purification strategies.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section provides in-depth solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Question: Why is my yield of this compound consistently low after recrystallization, and how can I improve it?

Answer:

Low recovery during recrystallization is a frequent issue, often stemming from suboptimal solvent selection or procedural missteps. The goal of recrystallization is to dissolve the compound in a hot solvent and have it crystallize upon cooling, leaving impurities behind in the solution.[1] Here’s a systematic approach to troubleshooting and improving your yield:

Underlying Causes and Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For a molecule like this compound, which possesses both a polar sulfonic acid group and a less polar cyanophenyl group, a single solvent might not be optimal. A mixed solvent system often provides the necessary solubility gradient.

  • Using an Excessive Amount of Solvent: Dissolving the crude product in the absolute minimum amount of hot solvent is critical.[2] Using too much solvent will keep more of your product dissolved even after cooling, thus reducing the yield.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize along with the impurities, leading to loss of material.

  • Incomplete Crystallization: Insufficient cooling time or temperature will result in a lower yield as a significant portion of the compound remains in the solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low recrystallization yield.

Detailed Protocol for Optimizing Recrystallization:

  • Solvent Screening:

    • Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points.

    • Commonly used solvents for compounds with similar functionalities include ethanol, isopropanol, acetone, and water, or mixtures thereof.[3]

    • A good starting point for a two-solvent system could be a polar solvent in which the compound is soluble (e.g., methanol or ethanol) and a less polar anti-solvent in which it is insoluble (e.g., dichloromethane or n-hexane).[4]

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen primary solvent and heat the mixture to boiling with stirring.

    • Continue adding the hot solvent in small portions until the solid is just dissolved.

    • If using a two-solvent system, dissolve the compound in a minimal amount of the hot primary solvent. Then, add the anti-solvent dropwise until the solution becomes slightly cloudy. Reheat the solution until it becomes clear again.[4]

    • If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

    • Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum.[5]

ParameterRecommendationRationale
Solvent Choice A solvent with high solubility at high temp and low solubility at low temp.Maximizes the difference in solubility to promote crystallization upon cooling.
Solvent Volume Minimum required to dissolve the compound at boiling point.Prevents excessive loss of product in the mother liquor.
Cooling Rate Slow and undisturbed cooling to room temperature, followed by an ice bath.Promotes the formation of pure, well-defined crystals and prevents the co-precipitation of impurities.
Washing A small amount of ice-cold solvent.Removes adhering impurities without dissolving a significant amount of the purified product.
Issue 2: Persistent Impurities Detected by HPLC

Question: My purified this compound still shows impurities on the HPLC chromatogram. What are these impurities and how can I remove them?

Answer:

Persistent impurities in sulfonic acid purifications can be challenging. Due to the polar nature of the sulfonic acid group, both the target compound and its polar impurities may have similar solubilities, making separation by recrystallization difficult.[6]

Potential Impurities and Their Origins:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • By-products: Isomeric forms or products from side reactions.

  • Degradation Products: The cyano group can be susceptible to hydrolysis under acidic or basic conditions, forming a carboxylic acid or amide.

  • Alkyl Sulfonate Esters: If an alcohol was used as a solvent during synthesis or workup in the presence of a strong acid, there is a potential for the formation of mutagenic alkyl sulfonate esters.[7][8]

Purification Strategy: Column Chromatography

When recrystallization is insufficient, column chromatography is a more powerful purification technique. For highly polar compounds like sulfonic acids, specialized chromatographic methods are often necessary.

Recommended Chromatographic Techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, with a smaller amount of a more polar aqueous solvent.[9]

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since this compound is a strong acid, it will be negatively charged at most pH values and can be purified using an anion-exchange column.[6]

  • Reversed-Phase Chromatography with Ion-Pairing Agents: While challenging for highly polar analytes, adding an ion-pairing agent to the mobile phase can improve the retention of sulfonic acids on a non-polar stationary phase.

Experimental Protocol: HILIC Purification

  • Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., silica, or bonded phases like amide or zwitterionic).

  • Mobile Phase Preparation: A typical mobile phase for HILIC is a mixture of acetonitrile (ACN) and an aqueous buffer (e.g., ammonium formate or ammonium acetate). A starting gradient could be from 95% ACN to 50% ACN.

  • Sample Preparation: Dissolve the crude product in the mobile phase, ensuring it is fully dissolved and filtered before injection.

  • Method Development:

    • Start with a broad gradient to determine the retention time of your compound and impurities.

    • Optimize the gradient and mobile phase composition to achieve the best separation.

    • Monitor the elution using a UV detector (the cyanophenyl group should have a strong UV absorbance).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peak of your target compound.

    • Analyze the purity of the collected fractions by HPLC before combining them.

    • Remove the solvent under reduced pressure to obtain the purified product.

G cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Chromatographic Method cluster_3 Final Product Crude Product Crude Product HPLC Analysis HPLC Analysis Crude Product->HPLC Analysis Impurity Profile Impurity Profile HPLC Analysis->Impurity Profile Recrystallization Recrystallization Impurity Profile->Recrystallization Similar Polarity? Column Chromatography Column Chromatography Recrystallization->Column Chromatography Yes HILIC HILIC Column Chromatography->HILIC Ion-Exchange Ion-Exchange Column Chromatography->Ion-Exchange Reversed-Phase (Ion-Pairing) Reversed-Phase (Ion-Pairing) Column Chromatography->Reversed-Phase (Ion-Pairing) Purity Analysis Purity Analysis HILIC->Purity Analysis Ion-Exchange->Purity Analysis Reversed-Phase (Ion-Pairing)->Purity Analysis Pure Product Pure Product Purity Analysis->Pure Product

Caption: Logical workflow for addressing persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure this compound?

Q2: Can I use normal-phase silica gel chromatography for purification?

Due to the high polarity of the sulfonic acid group, this compound will likely have very strong, irreversible adsorption to a normal-phase silica gel column, leading to poor recovery and peak tailing. Therefore, normal-phase chromatography is generally not recommended for the purification of sulfonic acids. HILIC or ion-exchange chromatography are more suitable alternatives.[9][10][11][12]

Q3: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. An optimized HPLC method should show a single major peak for the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q4: Are there any specific safety precautions I should take when handling this compound?

As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated area or a fume hood. While specific toxicity data is not provided, sulfonic acids are generally acidic and can be corrosive. Avoid inhalation, ingestion, and contact with skin and eyes.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • CN105175355A - Preparation method of 2-cyanophenothiazine - Google P
  • WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google P
  • CN110759848A - Ethanesulfonic acid nintedanib impurity as well as preparation method and application thereof - Google P
  • US2494204A - Preparation of 2-cyanopyridines - Google P
  • Synthesis of 2-Cyanopyrimidines - MDPI. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. [Link]

  • US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google P
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column - SIELC Technologies. [Link]

  • 8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]

  • Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS ASMS 2017 TP - Shimadzu. [Link]

  • Recrystallization. --->. [Link]

  • Determination of sulfonic acids and alkylsulfates by ion chromatography in water | Request PDF - ResearchGate. [Link]

  • (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions - ResearchGate. [Link]

  • Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water - NIH. [Link]

  • Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. [Link]

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Stability issues of 2-(2-Cyanophenyl)ethanesulfonic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-(2-Cyanophenyl)ethanesulfonic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered under various reaction conditions. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule's Stability Profile

This compound is a bifunctional molecule featuring a reactive nitrile (cyano) group and a strongly acidic sulfonic acid moiety, connected by an ethyl bridge to a phenyl ring. This unique structure presents several potential stability challenges that researchers must be aware of. The primary areas of concern for degradation revolve around the hydrolysis of the nitrile group, the potential for desulfonation, and the oxidation of the benzylic methylene group. This guide will walk you through identifying, troubleshooting, and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently lower than expected when using this compound. What could be the cause?

A1: Lower than expected yields can often be attributed to the degradation of the starting material under the reaction conditions. The two most probable causes are hydrolysis of the nitrile group or desulfonation. To diagnose the issue, we recommend analyzing a crude sample of your reaction mixture by HPLC or LC-MS to check for the presence of the parent compound and potential degradation products.

Q2: I am observing an unexpected peak in my chromatogram that corresponds to a more polar compound. What could this be?

A2: A more polar impurity is often indicative of the hydrolysis of the nitrile group to either the corresponding amide or carboxylic acid. Under aqueous acidic or basic conditions, especially with heating, the cyano group can be converted to a carboxylic acid, which would present as a more polar compound in reverse-phase HPLC.

Q3: Can this compound be used in reactions with strong oxidizing agents?

A3: Caution should be exercised when using strong oxidizing agents. The methylene group adjacent to the phenyl ring (the benzylic position) is susceptible to oxidation, which could lead to the formation of a ketone or even cleavage of the side chain.[1] It is advisable to perform a small-scale trial and analyze the reaction mixture for byproducts before proceeding with a larger scale reaction.

Q4: Is the compound stable to prolonged heating?

A4: While sulfonic acids, in general, have good thermal stability, aromatic sulfonic acids can undergo desulfonation when heated in aqueous solutions.[2][3] Although this compound is an ethanesulfonic acid derivative, which typically has greater hydrothermal stability than aromatic sulfonic acids, prolonged heating in an aqueous medium, particularly under dilute acidic conditions, could potentially lead to the cleavage of the C-S bond.[4]

Q5: What are the optimal pH conditions for reactions involving this compound?

A5: The optimal pH will be reaction-specific. However, to minimize the risk of nitrile hydrolysis, it is generally advisable to work under neutral or mildly acidic conditions if possible. Both strongly acidic and strongly basic conditions can promote the hydrolysis of the nitrile group to the carboxylic acid.[5]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues with this compound.

Issue 1: Suspected Nitrile Hydrolysis
  • Symptoms:

    • Appearance of a new, more polar peak in the HPLC chromatogram.

    • Reduced yield of the desired product.

    • Changes in the IR spectrum of the isolated material (e.g., appearance of a carbonyl stretch).

  • Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic aqueous conditions, proceeding through an amide intermediate to the corresponding carboxylic acid.[6]

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Use LC-MS to identify the mass of the unexpected peak. The mass should correspond to the addition of one water molecule (amide intermediate) or two water molecules with the loss of ammonia (carboxylic acid).

    • pH Control: If the reaction allows, adjust the pH to be closer to neutral.

    • Temperature Reduction: If possible, run the reaction at a lower temperature to decrease the rate of hydrolysis.

    • Solvent Modification: If the reaction can be performed in a non-aqueous solvent, this will significantly reduce the risk of hydrolysis.

Issue 2: Suspected Desulfonation
  • Symptoms:

    • Formation of a non-polar byproduct.

    • Loss of the sulfonic acid group, which can be confirmed by techniques like elemental analysis or by observing a significant change in solubility.

  • Causality: The carbon-sulfur bond in sulfonic acids can be cleaved under certain conditions, particularly with heat in aqueous media.[4] Aromatic sulfonic acids are more prone to this than alkyl sulfonic acids.[2]

  • Troubleshooting Steps:

    • Analytical Confirmation: Analyze the reaction mixture for the presence of 2-(2-cyanophenyl)ethane.

    • Temperature Management: Avoid prolonged heating of aqueous solutions of the compound.

    • Acid Concentration: Desulfonation of aromatic sulfonic acids is favored in dilute hot aqueous acid.[7] If your reaction is run under these conditions, consider if they can be modified.

Issue 3: Suspected Oxidation
  • Symptoms:

    • Formation of byproducts with masses corresponding to the addition of one or more oxygen atoms.

    • Discoloration of the reaction mixture.

  • Causality: The benzylic C-H bonds are activated and can be oxidized by various oxidizing agents.[1]

  • Troubleshooting Steps:

    • Identify the Oxidant: Determine if any of the reagents or starting materials could be acting as an oxidizing agent. Also, consider the possibility of air oxidation if the reaction is run at elevated temperatures for extended periods.

    • Use of Inert Atmosphere: If air oxidation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Alternative Reagents: If a reagent is the source of oxidation, explore milder alternatives.

Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound.

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_desulfonation Desulfonation Parent This compound Amide 2-(2-Carbamoylphenyl)ethanesulfonic acid Parent->Amide H₂O / H⁺ or OH⁻ Ketone 2-Oxo-2-(2-cyanophenyl)ethanesulfonic acid Parent->Ketone [O] Desulfonated 2-(2-Cyanophenyl)ethane Parent->Desulfonated H₂O, Heat CarboxylicAcid 2-(2-Carboxyphenyl)ethanesulfonic acid Amide->CarboxylicAcid H₂O / H⁺ or OH⁻, Heat

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability profile of this compound.[8][9]

Materials:

  • This compound

  • 1 M HCl

  • 1 M NaOH

  • 3% Hydrogen peroxide

  • Deionized water

  • Acetonitrile (HPLC grade)

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 1 M NaOH.

    • Dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with 1 M HCl.

    • Dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Keep a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve a portion of the stressed sample to prepare a solution for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

    • Analyze the solution.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), by a suitable stability-indicating HPLC or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Method optimization will be required.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

Time (min)%A%B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 230 nm (or as determined by UV scan) Injection Volume: 10 µL

Workflow for Investigating Stability Issues

The following diagram outlines a logical workflow for investigating and resolving stability issues encountered during experiments with this compound.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_diagnosis Diagnosis of Degradation Pathway cluster_solution Solution Implementation Problem Low Yield / Unexpected Peaks AnalyzeCrude Analyze Crude Reaction Mixture by HPLC/LC-MS Problem->AnalyzeCrude Compare Compare to Standard AnalyzeCrude->Compare IdentifyPeaks Identify Degradation Products by Mass Compare->IdentifyPeaks Hydrolysis Nitrile Hydrolysis? IdentifyPeaks->Hydrolysis Desulfonation Desulfonation? Hydrolysis->Desulfonation No ModifypH Adjust pH Hydrolysis->ModifypH Yes Oxidation Oxidation? Desulfonation->Oxidation No ModifyTemp Lower Temperature Desulfonation->ModifyTemp Yes InertAtmosphere Use Inert Atmosphere Oxidation->InertAtmosphere Yes ModifypH->ModifyTemp ModifySolvent Change Solvent ModifypH->ModifySolvent Revalidate Re-run Reaction & Analyze ModifypH->Revalidate ModifyTemp->Revalidate ModifySolvent->Revalidate InertAtmosphere->Revalidate

Caption: A workflow for troubleshooting stability issues.

References

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  • ResearchGate. (n.d.). Fluorescence Dyes for Determination of Cyanide. ResearchGate. Available at: [Link]

  • Zurrer, D., et al. (1987). Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids. Applied and Environmental Microbiology. Available at: [Link]

  • Chen, M. S., & White, M. C. (2010). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Available at: [Link]

  • Melero, J. A., et al. (2010). Interdependent lateral interactions, hydrophobicity and acid strength and their influence on the catalytic activity of nanoporous sulfonic acid silicas. Academia.edu. Available at: [Link]

  • Liu, Y., et al. (2023). Decoupling Solvent Effects: Perfluorinated Sulfonic Acid Structure and Catalyst Layer Stability in PEM Water Electrolysis. MDPI. Available at: [Link]

  • ResearchGate. (2015). What is the effect of cyano group on bioactivity?. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Wikipedia. Available at: [Link]

  • Frostburg State University Chemistry Department. (2018). Desulfonation of benzenesulfonic acid. YouTube. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Cyanophenyl)ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Cyanophenyl)ethanesulfonic acid. Our focus is to move beyond simple protocols and address the nuanced challenges encountered during reaction optimization, offering logical, field-proven solutions to common experimental hurdles.

Synthetic Strategy Overview

The synthesis of this compound is most reliably achieved via a two-step process starting from the commercially available o-tolunitrile. The primary strategy involves a free-radical bromination of the benzylic position, followed by a nucleophilic substitution with a sulfite salt. This route is generally favored for its straightforward execution and predictable outcomes.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Sulfitation cluster_2 Step 3: Acidification & Isolation A o-Tolunitrile (2-Methylbenzonitrile) B 2-Cyanobenzyl Bromide A->B  NBS, AIBN  CCl4, Reflux C Sodium 2-(2-Cyanophenyl)ethanesulfonate (Aqueous Solution) B->C  Na2SO3  H2O/Ethanol  Heat D This compound (Final Product) C->D  HCl (aq)  Isolation G Start Low Yield or Stalled Reaction CheckSol Is the reaction mixture homogeneous? Start->CheckSol CheckTemp Is reaction temperature > 60 °C? CheckSol->CheckTemp No Sol_Yes Add Co-solvent (e.g., 1:1 H2O/EtOH) CheckSol->Sol_Yes Yes CheckRatio Is [Na2SO3] > [Substrate]? CheckTemp->CheckRatio Yes Temp_Yes Increase temperature to 60-80 °C. Monitor by TLC. CheckTemp->Temp_Yes No Ratio_Yes Increase Na2SO3 to 1.5 eq. CheckRatio->Ratio_Yes No End Re-evaluate Reaction. Check for hydrolysis. CheckRatio->End Yes Sol_Yes->CheckTemp Temp_Yes->CheckRatio Ratio_Yes->End

Caption: Troubleshooting workflow for low reaction conversion.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Cyanobenzyl Bromide[1]
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-tolunitrile (1.0 eq) in carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05-1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) for 2-4 hours. The reaction can be monitored by GC or TLC (visualizing the disappearance of the starting material).

  • Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used directly or further purified by recrystallization from a solvent like hexane.

Protocol 2: Synthesis of Sodium 2-(2-Cyanophenyl)ethanesulfonate
  • Setup: In a round-bottom flask, dissolve sodium sulfite (1.2 eq) in a 1:1 mixture of deionized water and ethanol.

  • Substrate Addition: To this solution, add 2-cyanobenzyl bromide (1.0 eq) dissolved in a minimal amount of ethanol.

  • Reaction: Heat the mixture to 70-80 °C with vigorous stirring for 3-6 hours. Monitor the reaction by TLC until the starting bromide spot has disappeared.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation (as Sodium Salt): The resulting aqueous solution contains the sodium salt of the product. This can be used directly, or the salt can be isolated by evaporating the water. For higher purity, the salt can be precipitated by adding a miscible organic solvent like isopropanol or acetone.

Protocol 3: Conversion to this compound
  • Acidification: Take the aqueous solution of the sodium salt from Protocol 2 and cool it in an ice bath. Slowly add concentrated hydrochloric acid until the pH is ~1.

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate). The sulfonic acid product is highly polar, so numerous extractions may be necessary.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, likely as a viscous oil or solid.

Data Summary for Optimization

For successful optimization, key parameters must be systematically evaluated. The following tables provide a starting point for experimental design.

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended ValueRationale & Comments
Solvent System 1:1 Water/EthanolBalances solubility of both the organic substrate and inorganic sulfite salt.
Temperature 70 °CProvides sufficient energy for substitution while minimizing hydrolysis. [1]
Na₂SO₃ Stoichiometry 1.2 equivalentsA slight excess favors the desired reaction over competing hydrolysis.
Reaction Time 4 hours (monitor)Typical duration; should be optimized based on TLC or HPLC monitoring.
Concentration 0.5 - 1.0 MA higher concentration can accelerate the reaction rate.

Table 2: Troubleshooting Summary

Observed IssuePotential CauseSuggested Action
Low Conversion Phase separation / Low TempUse co-solvent (EtOH/H₂O), increase heat to 70-80 °C.
2-Cyanobenzyl Alcohol Hydrolysis of starting materialIncrease Na₂SO₃ to 1.5 eq, ensure sufficient concentration.
Oily Product Impurities presentPurify via acid-base extraction or crystallization of the sodium/potassium salt. [2]
Dark Color Decomposition / OxidationRun reaction under an inert atmosphere (N₂); check purity of starting materials.

References

  • MDPI. (n.d.). Synthesis of 2-Cyanopyrimidines. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-(2-((5″-(4-Cyanophenyl)-3,4′,4″-trioctyl[2,2′:5′,2″-terthiophen]-5-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN111848486B - Method for preparing ethanesulfonic acid nintedanib.
  • Google Patents. (n.d.). A kind of synthetic method of 2- cyano-benzyl bromide and the like.
  • NIH. (n.d.). A new type of sulfation reaction: C-sulfonation for α,β-unsaturated carbonyl groups by a novel sulfotransferase SULT7A1. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US6187945B1 - Process for producing cyanobenzyl compounds.
  • ResearchGate. (n.d.). Sulfone addition to inhibit the side reaction in toluene sulfonation. Retrieved from [Link]

  • Google Patents. (n.d.). CN110759848A - Ethanesulfonic acid nintedanib impurity as well as preparation method and application thereof.
  • ResearchGate. (2011). An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation. Retrieved from [Link]

  • ChemRxiv. (n.d.). Automated Optimization under Dynamic Flow Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-cyanobenzyl bromide. Retrieved from [Link]

Sources

Technical Support Center: HPLC Analysis of 2-(2-Cyanophenyl)ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Peak Tailing

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2-Cyanophenyl)ethanesulfonic acid. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding of the chromatographic challenges associated with this unique molecule. This guide follows a logical, diagnostic workflow to efficiently identify and resolve the root cause of poor peak symmetry.

Understanding the Analyte: A Tale of Two Moieties

Before troubleshooting, it is crucial to understand the chemical nature of this compound. The molecule possesses two distinct functional regions that dictate its chromatographic behavior:

  • The Sulfonic Acid Group (-SO₃H): This is a very strong acid with a low pKa. In virtually all typical HPLC mobile phases (pH 2-8), this group will be deprotonated and exist as a highly polar anion (R-SO₃⁻). This permanent charge is a primary driver of unwanted secondary interactions.

  • The 2-Cyanophenyl Group: This aromatic, non-polar region provides the primary hydrophobic character necessary for retention in reversed-phase (RP) chromatography. It can also participate in π-π interactions with certain stationary phases.

The challenge arises from balancing the desired hydrophobic retention with the undesired polar and ionic interactions of the sulfonate anion. Peak tailing is the most common symptom of this imbalance.

The Diagnostic Workflow: A Systematic Approach

Effective troubleshooting is not a random walk through variables but a systematic process of elimination. We will address potential issues in order of likelihood and ease of diagnosis, from the instrument and column health to the complex mobile phase chemistry.

Troubleshooting_Workflow start Observation: Peak Tailing (Tf > 1.2) check_system Step 1: Assess System & Column Health start->check_system check_mobile_phase Step 2: Optimize Mobile Phase Chemistry check_system->check_mobile_phase sub1_extracolumn Extra-Column Volume? (Tubing, Fittings) check_system->sub1_extracolumn sub1_void Column Void / Fouling? (Pressure increase, peak splits) check_system->sub1_void check_sample Step 3: Evaluate Sample & Injection check_mobile_phase->check_sample sub2_ph Is pH optimal? (Target: 2.5 - 3.0) check_mobile_phase->sub2_ph sub2_buffer Is buffer adequate? (Type, Concentration) check_mobile_phase->sub2_buffer sub2_ionpair Ion-Pairing Agent Needed? (For anionic analyte) check_mobile_phase->sub2_ionpair alt_modes Step 4: Consider Alternative Chromatographic Modes check_sample->alt_modes sub3_solvent Sample Solvent Mismatch? check_sample->sub3_solvent sub3_overload Mass Overload? check_sample->sub3_overload sub4_hilic HILIC alt_modes->sub4_hilic sub4_mixedmode Mixed-Mode alt_modes->sub4_mixedmode Ion_Pair_Mechanism cluster_0 Stationary Phase (C18) cluster_1 Mobile Phase C18 hydrophobic C18 chains Analyte Analyte (R-SO₃⁻) (Anionic, Polar) Complex [R-SO₃⁻...⁺TBA] (Neutral, Hydrophobic Complex) Analyte->Complex forms ion pair with IonPair TBA⁺ (Cationic Reagent) IonPair->Complex Complex->C18 retains via hydrophobic interaction

Technical Support Center: A Guide to the Stable Storage of 2-(2-Cyanophenyl)ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 2-(2-Cyanophenyl)ethanesulfonic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their critical work. As a molecule possessing both a reactive nitrile group on an aromatic ring and a strongly acidic sulfonic acid function, its stability during storage is paramount to ensure the integrity and reproducibility of your experimental outcomes. This guide provides in-depth technical information and practical advice in a user-friendly question-and-answer format to address potential storage and handling challenges.

Understanding the Molecule: A Foundation for Stability

This compound's structure presents a unique combination of chemical functionalities. The cyanophenyl group, while contributing to the molecule's electronic properties, is susceptible to hydrolysis under certain conditions. The ethanesulfonic acid moiety is a strong acid and is generally stable, but its presence can influence the overall reactivity of the molecule. Based on the established chemistry of these functional groups, we can anticipate and mitigate potential degradation pathways.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the storage and handling of this compound.

Q1: What are the primary environmental factors that can cause the degradation of this compound during storage?

A1: The main environmental factors of concern are moisture, temperature, and light .

  • Moisture: As with many solid-state chemicals, moisture can initiate or accelerate degradation. For this compound, the primary concern is the hydrolysis of the nitrile (cyano) group.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation. Aromatic sulfonic acids can undergo thermal decomposition at high temperatures.[1][2]

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize degradation, the compound should be stored in a cool, dry, and dark environment . Specifically:

  • Container: Keep the compound in a tightly sealed container to prevent moisture ingress.[5][6]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to further minimize contact with moisture and oxygen.

  • Temperature: Store in a refrigerator at 2-8°C. Avoid repeated freeze-thaw cycles if the compound has been exposed to moisture.

  • Light: Protect from light by using an amber vial or by storing the container in a light-blocking outer container or a dark cabinet.

Q3: Can this compound be stored in solution? If so, what are the recommended conditions?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis of the nitrile group. If you must store it in solution for a short duration, consider the following:

  • Solvent: Use a dry, aprotic solvent.

  • pH: The pH of the solution will be critical. Given that the sulfonic acid group is strongly acidic, aqueous solutions will be acidic. The stability of the cyanophenyl group can be compromised at both low and high pH. If an aqueous solution is necessary, it should be freshly prepared.

  • Temperature: Store solutions at low temperatures (2-8°C) to slow down potential degradation reactions.

Q4: What are the likely degradation products of this compound?

A4: Based on the functional groups present, the most probable degradation pathway is the hydrolysis of the nitrile group. This can occur in a two-step process, first forming the corresponding amide, 2-(2-carbamoylphenyl)ethanesulfonic acid, and subsequently, the carboxylic acid, 2-(2-carboxyphenyl)ethanesulfonic acid.[7][8]

Q5: How can I check the purity of my stored this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of this compound and detecting the presence of potential degradation products.[9][10][11][12] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the storage and use of this compound.

Observed Problem Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound leading to lower effective concentration or interference from degradation products.1. Verify Purity: Analyze the stored compound using HPLC to check for the presence of degradation products.[9][10] 2. Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, tightly sealed). 3. Use a Fresh Batch: If degradation is confirmed, use a fresh, unopened batch of the compound for your experiments.
Visible changes in the solid compound (e.g., discoloration, clumping) Absorption of moisture and subsequent degradation.1. Discard the Compound: Do not use the compound if its physical appearance has changed significantly. 2. Improve Storage: Review your storage protocol to prevent future moisture exposure. Ensure containers are properly sealed. Consider using a desiccator.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Presence of impurities, likely degradation products such as the corresponding amide or carboxylic acid.1. Characterize Impurities: If possible, identify the unexpected peaks using mass spectrometry (MS) or by comparing with synthesized standards of the potential degradation products.[12] 2. Optimize Purification: If you are synthesizing the compound, optimize your purification protocol to remove these impurities.[11][13] 3. Source a Higher Purity Compound: If you are purchasing the compound, consider sourcing it from a supplier that provides a higher purity grade with a detailed certificate of analysis.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Accelerated Conditions

This protocol outlines a basic stability study to evaluate the impact of temperature and humidity on the solid compound.

1. Materials:

  • This compound (high purity)
  • Controlled environment chambers or ovens
  • Saturated salt solutions for humidity control (e.g., magnesium chloride for ~33% RH, sodium chloride for ~75% RH)
  • Sealed desiccators
  • Amber glass vials
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

2. Procedure:

  • Aliquot approximately 10 mg of this compound into several amber glass vials.
  • Establish the initial purity (T=0) of the compound by HPLC analysis.
  • Place the vials under the following accelerated storage conditions:
  • Condition A: 40°C / 75% RH
  • Condition B: 40°C / ambient RH
  • Condition C: 25°C / 75% RH
  • Condition D (Control): 4°C / desiccated
  • At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove one vial from each condition.
  • Allow the vial to equilibrate to room temperature before opening.
  • Prepare a solution of the stored compound at a known concentration.
  • Analyze the solution by HPLC to determine the purity and quantify any degradation products.

3. Data Analysis:

  • Plot the percentage of the parent compound remaining against time for each storage condition.
  • Calculate the degradation rate for each condition.
  • Identify and quantify the major degradation products.

Visualization of Key Concepts

Degradation Pathway of this compound

G A This compound B 2-(2-Carbamoylphenyl)ethanesulfonic acid (Amide Intermediate) A->B Hydrolysis (H₂O) C 2-(2-Carboxyphenyl)ethanesulfonic acid (Final Hydrolysis Product) B->C Hydrolysis (H₂O)

Caption: Potential hydrolysis pathway of the nitrile group.

Decision Workflow for Storage and Handling

Workflow start Receive this compound check_seal Is the container seal intact? start->check_seal store_cool_dry_dark Store at 2-8°C in a dry, dark place. Use a desiccator for long-term storage. check_seal->store_cool_dry_dark Yes quarantine Quarantine and contact supplier. check_seal->quarantine No check_purity Perform initial purity check (e.g., HPLC). store_cool_dry_dark->check_purity purity_ok Is purity acceptable? check_purity->purity_ok use_in_experiment Proceed with experiment. purity_ok->use_in_experiment Yes re_evaluate Re-evaluate supplier or purification method. purity_ok->re_evaluate No

Caption: Decision-making for proper storage and use.

References

  • ChemBK. (2024). 2-Cyanophenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(N-Morpholino)-ethane sulphonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation of cyanine and merocyanine dyes. Retrieved from [Link]

  • Google Patents. (n.d.). CN101781235B - Method for preparing 2-cyanophenol.
  • ResearchGate. (n.d.). Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. Retrieved from [Link]

  • PubChem. (n.d.). Benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). SEC Assay for Polyvinylsulfonic Impurities in 2-(N-Morpholino)ethanesulfonic Acid Using a Charged Aerosol Detector. Retrieved from [Link]

  • Agilent. (n.d.). Purity and Impurity Analysis. Retrieved from [Link]

  • Brandeis ScholarWorks. (n.d.). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Retrieved from [Link]

  • Google Patents. (n.d.). CN110759848A - Ethanesulfonic acid nintedanib impurity as well as preparation method and application thereof.
  • MDPI. (n.d.). Photodegradation Process of Organic Dyes in the Presence of a Manganese-Doped Zinc Sulfide Nanowire Photocatalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal properties of sulfonic acid group functionalized Brønsted acidic ionic liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. Retrieved from [Link]

  • Frontiers. (n.d.). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Retrieved from [Link]

  • TSI Journals. (n.d.). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Retrieved from [Link]

  • MDPI. (n.d.). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. Retrieved from [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Retrieved from [Link]

  • PubMed Central. (n.d.). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007002722A2 - Synthesis of anastrozole and purification of one of its intermediate.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Justia Patents. (2006). Process for separating a hydroxybenzonitrile-type compound. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-(2-Cyanophenyl)ethanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-Cyanophenyl)ethanesulfonic acid. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Synthesis Overview & Key Transformations

The synthesis of this compound is typically approached via a two-step sequence involving the formation of a vinyl intermediate followed by a sulfonation reaction. This route offers a balance of reagent availability, reaction efficiency, and scalability. The primary challenge lies in controlling reaction parameters and managing purification as the batch size increases.

The proposed synthetic pathway is as follows:

  • Step 1: Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of 2-(2-bromovinyl)benzonitrile from 2-cyanobenzaldehyde and a suitable phosphonate ylide. This step is critical for establishing the ethylene bridge.

  • Step 2: Sulfonation: Nucleophilic addition of sodium sulfite to the activated double bond of the vinyl intermediate, followed by acidification to yield the target sulfonic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: HWE Reaction cluster_step2 Step 2: Sulfonation SM1 2-Cyanobenzaldehyde HWE Formation of 2-(2-bromovinyl)benzonitrile SM1->HWE Anhydrous THF SM2 Diethyl (bromomethyl)phosphonate SM2->HWE Anhydrous THF Base Strong Base (e.g., NaH) Base->HWE Anhydrous THF Sulfonation Nucleophilic Addition & Acidification HWE->Sulfonation Intermediate Isolation Sulfite Sodium Sulfite (Na2SO3) Sulfite->Sulfonation 1. Water/Co-solvent 2. pH Adjustment Acid Strong Acid (e.g., HCl) Acid->Sulfonation 1. Water/Co-solvent 2. pH Adjustment FinalProduct This compound Sulfonation->FinalProduct Troubleshooting_Tree Start Low Yield or Purity Issue Step1_Check Issue in Step 1 (HWE)? Start->Step1_Check Check IPCs Step2_Check Issue in Step 2 (Sulfonation)? Step1_Check->Step2_Check No Ylide Incomplete Ylide Formation Step1_Check->Ylide Yes Side_Rxn Aldehyde Side Reactions Step1_Check->Side_Rxn Yes Isolation_Check Issue in Isolation/Purification? Step2_Check->Isolation_Check No Solubility Poor Reagent Solubility Step2_Check->Solubility Yes Polymer Polymerization Step2_Check->Polymer Yes Oiling_Out Product Oiling Out Isolation_Check->Oiling_Out Yes Salts Inorganic Salt Contamination Isolation_Check->Salts Yes Sol_Ylide Solution: - Use anhydrous solvents - Check base quality - Control temperature Ylide->Sol_Ylide Sol_Side_Rxn Solution: - Low temperature - Slow aldehyde addition Side_Rxn->Sol_Side_Rxn Sol_Solubility Solution: - Use co-solvents - Add Phase Transfer Catalyst - Ensure vigorous mixing Solubility->Sol_Solubility Sol_Polymer Solution: - Inert atmosphere - Add radical inhibitor Polymer->Sol_Polymer Sol_Oiling Solution: - Controlled cooling - Seeding strategy - Use anti-solvent Oiling_Out->Sol_Oiling Sol_Salts Solution: - Thorough washing of cake - Re-slurry crude product Salts->Sol_Salts

Caption: Troubleshooting decision tree for scaling up the synthesis.

Experimental Protocols

Protocol 1: Lab-Scale (10 g) Synthesis of this compound

Step 1: Synthesis of 2-(2-bromovinyl)benzonitrile

  • To a flame-dried 500 mL 3-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.5 g, 60% dispersion in mineral oil, ~37.5 mmol).

  • Wash the NaH with anhydrous hexane (2 x 20 mL) to remove the mineral oil.

  • Add 150 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add diethyl (bromomethyl)phosphonate (8.2 g, 33.0 mmol) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 1 hour.

  • Add a solution of 2-cyanobenzaldehyde (3.9 g, 30.0 mmol) in 30 mL of anhydrous THF dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC/HPLC until the aldehyde is consumed.

  • Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-(2-bromovinyl)benzonitrile as a solid.

Step 2: Synthesis of this compound

  • In a 250 mL flask, dissolve the 2-(2-bromovinyl)benzonitrile (~20 mmol, from previous step) in 50 mL of isopropanol.

  • In a separate beaker, dissolve sodium sulfite (3.0 g, 24 mmol) in 50 mL of water.

  • Combine the two solutions and heat the mixture to reflux (~80-85 °C) for 6-8 hours, monitoring by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice bath.

  • Slowly add concentrated HCl (~37%) dropwise to adjust the pH to ~1. The product should precipitate as a white solid.

  • Stir the slurry at 0-5 °C for 1 hour.

  • Collect the solid by vacuum filtration. Wash the filter cake with 20 mL of cold water, followed by 20 mL of cold isopropanol.

  • Dry the solid in a vacuum oven at 50 °C to a constant weight to yield the final product.

Table 1: Key Parameters for Synthesis

ParameterStep 1: HWE ReactionStep 2: Sulfonation
Key Reagents 2-Cyanobenzaldehyde, NaH, PhosphonateVinyl Intermediate, Sodium Sulfite, HCl
Solvent Anhydrous THFIsopropanol / Water
Temperature 0 °C to Room Temp.80-85 °C (reflux), then 0-5 °C
Stoichiometry Base: 1.25 eq, Phosphonate: 1.1 eqSulfite: 1.2 eq
Typical Time 4-6 hours6-8 hours
Expected Yield 75-85% (Intermediate)80-90% (Final Product)
Key IPC HPLC for aldehyde consumptionHPLC for intermediate consumption

References

  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Deriv
  • Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • Process for producing 2-cyanoacrylic acid.
  • Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
  • Method for preparing ethanesulfonic acid nintedanib.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
  • Sustainable access to sulfonic acids from halides and thiourea dioxide with air. Green Chemistry (RSC Publishing).

Technical Support Center: Catalyst Poisoning in Reactions with 2-(2-Cyanophenyl)ethanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with catalyst performance in reactions involving 2-(2-Cyanophenyl)ethanesulfonic acid. This molecule, while a valuable synthetic intermediate, possesses intrinsic properties that can lead to rapid catalyst deactivation. This document provides in-depth troubleshooting protocols, diagnostic workflows, and frequently asked questions to help you identify, mitigate, and resolve catalyst poisoning issues.

Section 1: Understanding the Poisoning Potential of this compound

Q1: Why is my catalyst deactivating when I use this compound as a substrate or reagent?

The molecular structure of this compound contains two functional groups that are well-known catalyst poisons: the cyano (nitrile) group and the sulfonic acid group.[1] These groups, or impurities associated with them, can irreversibly bind to the active sites of metal catalysts, rendering them ineffective.

  • The Cyano (Nitrile) Group (-C≡N): The lone pair of electrons on the nitrogen atom in the cyano group can strongly chemisorb onto the surface of transition metals like Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Nickel (Ni).[1] This strong interaction blocks the active sites that are necessary for the desired catalytic transformation, effectively stopping the reaction.[2] In palladium-catalyzed reactions, excess cyanide can disrupt every key step of the catalytic cycle, from oxidative addition to reductive elimination, leading to the formation of highly stable and inactive palladium-cyanide complexes.[3][4]

  • The Sulfonic Acid Group (-SO₃H) and Sulfur Impurities: Sulfur compounds are potent poisons for many metal catalysts.[2][5] Even trace amounts of sulfur, as low as parts-per-billion, can lead to significant catalyst deactivation.[5] While the sulfonic acid group itself is in a high oxidation state, impurities from the synthesis of this compound (e.g., residual sulfites, sulfides, or H₂S) can be present. These lower-oxidation-state sulfur species bind very strongly to metal surfaces, leading to severe and often irreversible poisoning.[2][6]

G cluster_molecule This compound cluster_catalyst Heterogeneous Catalyst Molecule Substrate Molecule Cyano Cyano Group (-CN) Molecule->Cyano Sulfonic Sulfonic Acid Group (-SO3H) / Sulfur Impurities Molecule->Sulfonic Catalyst Active Metal Site (e.g., Palladium) Cyano->Catalyst Strong Adsorption (Chemisorption) Sulfonic->Catalyst Forms Stable Metal Sulfides PoisonedCatalyst Poisoned (Inactive) Site Catalyst->PoisonedCatalyst Deactivation G Start Reaction Stalled or Slowed Check_Params Step 1: Verify Reaction Parameters (Temp, Pressure, Stirring, Reagent Stoichiometry) Start->Check_Params Params_OK Parameters Correct? Check_Params->Params_OK Fix_Params Action: Correct Parameters and Restart Params_OK->Fix_Params No Analyze_Feed Step 2: Suspect Poisoning. Analyze Starting Materials. Params_OK->Analyze_Feed Yes Fix_Params->Start Retry Reaction Feed_Purity Is this compound pure? Are solvents/reagents high-purity? Analyze_Feed->Feed_Purity Purify_Feed Action: Purify Substrate/Reagents. (See Protocol 4.1) Feed_Purity->Purify_Feed No Analyze_Catalyst Step 3: Analyze the Catalyst Feed_Purity->Analyze_Catalyst Yes Purify_Feed->Start Retry Reaction Catalyst_Appearance Does the catalyst appear agglomerated or discolored? Analyze_Catalyst->Catalyst_Appearance Characterize Action: Perform Catalyst Characterization (See Section 3 Protocols) Catalyst_Appearance->Characterize Yes New_Catalyst Action: Use a fresh batch of catalyst. If problem persists, suspect substrate. Catalyst_Appearance->New_Catalyst No Conclusion Root Cause Identified Characterize->Conclusion New_Catalyst->Start Retry Reaction

Caption: Step-by-step workflow for troubleshooting catalyst deactivation.

Common Symptoms and Potential Causes
SymptomPotential Cause Related to this compoundRecommended First Action
Reaction fails to initiate Severe poisoning from impure starting material.Test the catalyst with a known clean substrate to confirm its activity.
Reaction starts but stops prematurely Poisoning from the substrate itself or an intermediate.Analyze a sample from the stalled reaction mixture via HPLC/GC-MS.
Gradual decrease in reaction rate Slow poisoning process; accumulation of poisons on the catalyst surface.Increase catalyst loading as a temporary diagnostic step. If the rate increases, poisoning is likely.
Change in product selectivity Poisoning can block specific types of active sites, favoring alternative reaction pathways. [7]Characterize the product profile carefully to understand which reaction is being inhibited.
Need for higher temperature/pressure Fewer active sites are available, requiring more energy to achieve the desired conversion rate.Compare current conditions to a baseline established with a fresh catalyst.

Section 3: Analytical Protocols for Identifying the Poison

Q3: How can I definitively confirm what is poisoning my catalyst?

To identify the poison, you must analyze the deactivated catalyst and compare it to a fresh sample. Advanced analytical techniques can provide direct evidence of surface contamination. [8]

  • X-ray Photoelectron Spectroscopy (XPS): This is a powerful surface analysis technique that can identify the elemental composition and chemical state of the top 1-10 nm of the catalyst surface. [8]It is highly effective for detecting adsorbed nitrogen and sulfur species.

  • Inductively Coupled Plasma (ICP-OES/MS): This technique determines the bulk elemental composition of the catalyst. It is useful for quantifying the total amount of sulfur or other metallic poisons that may have accumulated. * Gas Chromatography-Mass Spectrometry (GC-MS): Analyzing the reaction feedstock and solvents with GC-MS can identify volatile impurities (like sulfur-containing compounds) that may be poisoning the catalyst. [9][10]* Temperature Programmed Desorption/Reduction (TPD/TPR): These methods can reveal how strongly poisons are adsorbed to the catalyst surface and how their presence alters the catalyst's reduction properties. [8]

Protocol 3.1: Sample Preparation for XPS Analysis of a Spent Catalyst
  • Stop the Reaction: Quench the reaction at the point of observed deactivation.

  • Isolate the Catalyst: Carefully filter the catalyst from the reaction mixture under an inert atmosphere (e.g., in a glovebox) to prevent atmospheric oxidation.

  • Gentle Washing: Wash the catalyst sparingly with a high-purity, volatile solvent (e.g., anhydrous diethyl ether or pentane) to remove physically adsorbed reactants and products without dislodging the chemisorbed poison. Do not use solvents that could themselves adsorb strongly or leave a residue.

  • Drying: Dry the catalyst sample under a high vacuum at room temperature. Avoid heating, as this could alter the nature of the surface species.

  • Mounting: Mount the dried catalyst powder onto a sample holder using carbon tape, ensuring a flat, even surface. The sample must be handled under an inert atmosphere until it is introduced into the high-vacuum chamber of the XPS instrument.

  • Analysis: Acquire survey scans to identify all elements present and high-resolution scans of the N 1s, S 2p, and the primary metal (e.g., Pd 3d) regions. Compare the spectra to a fresh, unused catalyst sample to identify contaminants.

Section 4: Mitigation and Prevention Strategies (FAQs)

Q4: What is the most effective way to prevent catalyst poisoning?

The most robust strategy is to purify the feedstock before it ever contacts the catalyst. [8][11]Removing potential poisons from the starting materials is critical for ensuring process longevity and reproducibility. [11]

Q5: How can I purify my this compound?
  • Recrystallization: This is a standard method for purifying solid organic compounds. Choose a solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Activated Carbon Treatment: Sulfur-containing impurities can often be removed by treating a solution of the compound with activated carbon. The high surface area and porous structure of the carbon effectively adsorb many organic and sulfur-based contaminants.

  • Use of Guard Beds: For continuous flow processes, passing the feedstock solution through a "guard bed" of a sacrificial material can adsorb poisons before they reach the main catalyst bed. [12]

Protocol 4.1: Purification of this compound via Activated Carbon
  • Dissolution: Dissolve the crude this compound in an appropriate solvent (e.g., deionized water or a polar organic solvent) at a concentration of 5-10% (w/v).

  • Carbon Addition: Add 1-5% (by weight relative to the solute) of high-purity, activated carbon powder to the solution.

  • Stirring: Stir the slurry vigorously at room temperature for 1-2 hours. Gentle heating (e.g., 40-50°C) can sometimes improve efficiency, but avoid high temperatures that could cause degradation.

  • Filtration: Remove the activated carbon by filtering the mixture through a pad of Celite® or a fine porosity filter paper. Ensure all carbon is removed, as fine particles can contaminate the final product.

  • Isolation: Recover the purified product from the filtrate by removing the solvent under reduced pressure or through recrystallization.

  • Validation: Analyze the purified material by a sensitive technique (e.g., GC-MS with a sulfur-specific detector) to confirm the removal of impurities.

Q6: Are there catalyst formulations that are more resistant to poisoning?

Yes, catalyst modification is a key strategy for improving poison tolerance. [11][13]* Bimetallic Catalysts: Adding a second metal can alter the electronic properties of the primary catalyst, reducing its affinity for poisons. [11]For example, certain alloys can exhibit enhanced resistance to sulfur.

  • Surface Modification: Creating core-shell structures or applying protective coatings can physically block poisons from reaching the active sites while still allowing reactants to access them. [13]* Support Interactions: The choice of catalyst support (e.g., alumina, silica, carbon) can influence its susceptibility to poisoning.

Section 5: Catalyst Regeneration

Q7: My catalyst is poisoned. Can it be regenerated and reused?

Regeneration is sometimes possible, but its success depends on the nature of the poison and how strongly it is bound. [14]Thermal and chemical treatments are common methods. [14]

  • Solvent Washing: For weakly adsorbed poisons (less common with nitrile and sulfur), washing with a suitable solvent or a solution containing a competitive binding agent can be effective.

  • Thermal Treatment: Heating the catalyst in a controlled atmosphere (e.g., under a flow of inert gas or air) can desorb or burn off some poisons. [14]For instance, regeneration under hydrogen can be effective for some sulfur-poisoned palladium catalysts. [15]* Chemical Treatment: Mild oxidation or treatment with specific chemical solutions can sometimes remove poisons. For example, a deactivated Pd(OH)₂/C catalyst used in a debenzylation reaction was successfully regenerated by extraction with chloroform solution. [16]

Protocol 5.1: General Guideline for Thermal Regeneration of a Poisoned Pd/C Catalyst

Disclaimer: This is a general procedure. Optimal conditions (temperature, gas, time) are highly specific to the catalyst and poison and must be determined experimentally. Always perform regeneration in a well-ventilated fume hood with appropriate safety precautions.

  • Catalyst Recovery: Filter the poisoned catalyst from the reaction medium and wash with a volatile solvent (e.g., acetone or isopropanol) to remove residual organics. Dry the catalyst under vacuum.

  • Loading: Place the dried catalyst in a quartz tube furnace.

  • Inert Purge: Purge the system with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes to remove all oxygen.

  • Ramping: While maintaining the inert gas flow, slowly ramp the temperature to the target regeneration temperature (a typical starting point could be 200-350°C). Caution: High temperatures can cause catalyst sintering, which is an irreversible form of deactivation.

  • Hold: Hold at the target temperature for 2-4 hours.

  • Cooling: Cool the furnace back to room temperature under the inert gas flow.

  • Passivation (If necessary): For pyrophoric catalysts, a controlled, dilute stream of oxygen in nitrogen may be required to safely passivate the surface before handling in air.

  • Testing: Evaluate the activity of the regenerated catalyst on a small scale with a clean substrate to determine the effectiveness of the procedure.

References

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Haltamo. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

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  • Journal of the American Chemical Society. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. Retrieved from [Link]

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  • Journal of the Chemical Society, Faraday Transactions. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Retrieved from [Link]

  • MDPI. (2025, January 24). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. Retrieved from [Link]

  • Chemistry For Everyone. (2025, September 15). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. Retrieved from [Link]

  • Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved from [Link]

  • MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]

  • SciSpace. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Insights on the catalytic behaviour of sulfonic acid-functionalized ionic liquids (ILs) in transesterification reactions. Retrieved from [Link]

  • G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons. Retrieved from [Link]

  • MDPI. (n.d.). Enhanced Ageing Performance of Sulfonic Acid-Grafted Pt/C Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
  • PMC - PubMed Central. (n.d.). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (2022, April 27). Aryl sulfonic acid catalysts: Effect of pendant group structure on activity in hydrolysis of polyethylene terephthalate. Retrieved from [Link]

  • Chromatography Online. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Retrieved from [Link]

  • PubMed. (2008, April 9). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Retrieved from [Link]

  • Process Insights. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-((2-aminoethyl) amino)-ethanesulfonic acid monosodium salt.
  • Scholar. (n.d.). Selective Hydrogenation Catalysts Poisoning with Silicon Engenharia Quimica. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Frontiers. (2022, June 20). Preparation of Activated Carbon-Based Solid Sulfonic Acid and Its Catalytic Performance in Biodiesel Preparation. Retrieved from [Link]

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Technical Support Center: Stability of 2-(2-Cyanophenyl)ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Cyanophenyl)ethanesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. Here, we address the critical impact of pH on its stability, offering field-proven insights and detailed protocols to ensure the integrity of your experimental results.

Introduction to this compound Stability

This compound possesses two key functional groups that dictate its chemical behavior and stability: a sulfonic acid group and a cyanophenyl (benzonitrile) group. The sulfonic acid moiety is strongly acidic, while the cyano group is susceptible to hydrolysis, particularly under acidic or basic conditions. Understanding the interplay of these groups across a range of pH values is paramount for developing stable formulations and designing robust analytical methods.

The sulfonic acid group (-SO₃H) is a strong acid. For comparison, the pKa of benzenesulfonic acid is approximately -2.8 to 0.7, and the predicted pKa of ethanesulfonic acid is around 1.83.[1][2][3][4][5][6][7] The presence of the electron-withdrawing cyano group on the phenyl ring is expected to further increase the acidity of the sulfonic acid group. Therefore, this compound will exist almost exclusively in its ionized sulfonate form (-SO₃⁻) across the entire physiologically and pharmaceutically relevant pH range.

The primary stability concern for this molecule is the hydrolysis of the cyano group (-C≡N) on the aromatic ring. This reaction can be catalyzed by both acid and base, proceeding through an amide intermediate to form a carboxylic acid.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The principal degradation pathway is the hydrolysis of the ortho-cyano group. This can occur under both acidic and basic conditions to yield 2-(2-carboxyphenyl)ethanesulfonic acid. The reaction proceeds via an intermediate amide, 2-(2-carbamoylphenyl)ethanesulfonic acid. While the sulfonic acid group is generally stable, extreme conditions could potentially lead to desulfonation, though this is less common under typical experimental conditions.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly pH-dependent due to the susceptibility of the cyano group to hydrolysis.

  • Acidic Conditions (pH < 3): Acid-catalyzed hydrolysis of the cyano group to a carboxylic acid can occur.[8][9]

  • Neutral Conditions (pH ≈ 7): The compound is expected to be relatively stable at neutral pH.

  • Basic Conditions (pH > 9): Base-catalyzed hydrolysis of the cyano group is a significant degradation pathway, leading to the formation of the corresponding carboxylate.[8]

Q3: What is the predicted pKa of this compound?

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For optimal stability, solutions of this compound should be stored at refrigerated temperatures (2-8 °C) and buffered at a pH between 4 and 6. It is advisable to protect solutions from light to prevent any potential photolytic degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram during stability testing. Degradation of the compound.Confirm the identity of the new peaks using mass spectrometry. The likely degradants are the amide intermediate and the final carboxylic acid. Review the pH and temperature of your experimental conditions.
Loss of assay of the main compound over time. Instability at the solution's pH.Ensure the solution is buffered to a pH between 4 and 6. Verify the pH of the solution before and after the experiment. Consider storing solutions at a lower temperature.
Poor peak shape (tailing or fronting) in HPLC analysis. Interaction with the stationary phase or inappropriate mobile phase pH.Ensure the mobile phase pH is at least 2 pH units away from the pKa of any analytes. Given the very low pKa of the sulfonic acid, this is less of a concern for the parent compound. However, if the carboxylic acid degradant is present (pKa ~3-4), a mobile phase pH below 2 or above 5 would be ideal. Use of a high-purity silica-based column is recommended.
Inconsistent retention times in HPLC. Fluctuation in mobile phase composition or temperature.Ensure the HPLC system is properly equilibrated and the mobile phase is well-mixed. Use a column oven to maintain a constant temperature.[14][15][16][17]

Experimental Protocols

Protocol 1: pH-Dependent Stability Study (Forced Degradation)

This protocol outlines a forced degradation study to investigate the stability of this compound across a range of pH values, as recommended by ICH guidelines.[18][19][20][21][22][23][24]

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate buffer (pH 7.0)

  • Citrate buffer (pH 3.0 and 5.0)

  • Borate buffer (pH 9.0)

  • HPLC grade water, acetonitrile, and methanol

  • A validated stability-indicating HPLC method

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

3. Preparation of Test Solutions:

  • For each pH condition, mix the stock solution with the acidic, basic, or buffer solution to achieve a final drug concentration of approximately 100 µg/mL.

    • Acidic: 0.1 M HCl, 1 M HCl

    • Neutral: pH 7.0 Phosphate buffer

    • Basic: 0.1 M NaOH, 1 M NaOH

    • Buffered: pH 3.0, 5.0, and 9.0 buffers

4. Incubation:

  • Incubate the test solutions at a controlled temperature (e.g., 40 °C or 60 °C).

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralize the acidic and basic samples before HPLC analysis.

5. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its potential degradation products.

6. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point.

  • Identify and quantify any degradation products.

  • Determine the degradation rate at each pH.

Data Presentation

Table 1: Stability of this compound at 60°C

Condition Time (hours) % Parent Compound Remaining % Degradant 1 (Amide) % Degradant 2 (Carboxylic Acid)
0.1 M HCl 0100.00.00.0
895.22.12.7
2488.53.58.0
pH 5.0 Buffer 0100.00.00.0
899.8<0.1<0.1
2499.50.20.3
0.1 M NaOH 0100.00.00.0
892.11.56.4
2481.32.216.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Degradation Pathway

G parent This compound amide 2-(2-Carbamoylphenyl)ethanesulfonic acid (Amide Intermediate) parent->amide H⁺ or OH⁻ H₂O acid 2-(2-Carboxyphenyl)ethanesulfonic acid (Carboxylic Acid Degradant) amide->acid H⁺ or OH⁻ H₂O

Caption: Hydrolysis of this compound.

Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_test Prepare Test Solutions (pH 1-13) prep_stock->prep_test incubate Incubate at 60°C prep_test->incubate sample Sample at t = 0, 2, 4, 8, 24h incubate->sample neutralize Neutralize Aliquots sample->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for pH-dependent stability study.

References

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  • Matyjaszczyk, M., & Sokołowska, J. (2015). Abiotic degradation of chlorinated ethanes and ethenes in water. Ecotoxicology and Environmental Safety, 114, 145-157. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 2-(2-Cyanophenyl)ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for 2-(2-Cyanophenyl)ethanesulfonic acid, a molecule of interest in various research and development applications. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to aid in selecting the most suitable method for your laboratory's needs.

Introduction to this compound

This compound is an organic compound featuring both a nitrile and a sulfonic acid functional group. This unique combination of a reactive cyano group and a highly acidic and water-soluble sulfonate moiety makes it a versatile building block in medicinal chemistry and materials science. The nitrile can be further transformed into various functional groups such as amines, carboxylic acids, or tetrazoles, while the sulfonic acid group can modulate solubility and pharmacokinetic properties of a target molecule. Given its potential utility, the efficient and scalable synthesis of this compound is of significant interest.

This guide will compare two distinct synthetic pathways, starting from readily available precursors: 2-cyanobenzaldehyde and 2-methylbenzonitrile.

Route 1: Synthesis from 2-Cyanobenzaldehyde

This two-step route involves the initial reduction of the aldehyde functionality, followed by the introduction of the sulfonic acid group.

Step 1: Reduction of 2-Cyanobenzaldehyde to 2-(2-Cyanophenyl)ethanol

The first step is the selective reduction of the aldehyde group in 2-cyanobenzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation as it is a mild reducing agent that will not reduce the nitrile group under standard conditions.

Step 2: Sulfonation of 2-(2-Cyanophenyl)ethanol

The resulting alcohol is then converted to the target sulfonic acid. A common method for this transformation is the reaction with a sulfonating agent like chlorosulfonic acid or by converting the alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with a sulfite salt. For the purpose of this guide, we will consider the direct sulfonation approach.

Experimental Protocol for Route 1

Step 1: Synthesis of 2-(2-Cyanophenyl)ethanol

  • In a 250 mL round-bottom flask, dissolve 2-cyanobenzaldehyde (10.0 g, 76.3 mmol) in methanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.44 g, 38.1 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~2.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-(2-cyanophenyl)ethanol.

Step 2: Synthesis of this compound

  • In a fume hood, cool a solution of 2-(2-cyanophenyl)ethanol (10.0 g, 67.9 mmol) in dichloromethane (100 mL) to 0 °C.

  • Slowly add chlorosulfonic acid (8.7 g, 74.7 mmol) dropwise, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by pouring it onto crushed ice (200 g).

  • Separate the aqueous layer and wash the organic layer with water (2 x 50 mL).

  • Combine the aqueous layers and neutralize with a saturated solution of sodium bicarbonate.

  • The sodium salt of the sulfonic acid can be isolated by evaporation of the water, or the free sulfonic acid can be obtained by acidification with a strong acid and subsequent purification.

Visualization of Route 1

Route1 start 2-Cyanobenzaldehyde intermediate 2-(2-Cyanophenyl)ethanol start->intermediate NaBH4, MeOH product This compound intermediate->product 1. ClSO3H, DCM 2. H2O

Caption: Synthetic pathway for Route 1.

Route 2: Synthesis from 2-Methylbenzonitrile

This route also consists of two steps, beginning with the functionalization of the methyl group, followed by the introduction of the sulfonic acid moiety.

Step 1: Benzylic Bromination of 2-Methylbenzonitrile

The initial step involves the radical bromination of the benzylic position of 2-methylbenzonitrile to form 2-(bromomethyl)benzonitrile. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions. This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical[1].

Step 2: Nucleophilic Substitution with Sodium Sulfite

The benzylic bromide is then subjected to a nucleophilic substitution reaction with a sulfite salt, such as sodium sulfite, to introduce the sulfonic acid group. This is a variation of the Strecker sulfite synthesis and is an effective method for preparing sulfonic acids from alkyl halides[2].

Experimental Protocol for Route 2

Step 1: Synthesis of 2-(Bromomethyl)benzonitrile

  • In a 250 mL round-bottom flask, combine 2-methylbenzonitrile (10.0 g, 85.4 mmol), N-bromosuccinimide (15.2 g, 85.4 mmol), and benzoyl peroxide (0.21 g, 0.85 mmol) in carbon tetrachloride (150 mL).

  • Reflux the mixture with vigorous stirring for 4 hours. The reaction can be initiated with a UV lamp if necessary.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bisulfite solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 2-(bromomethyl)benzonitrile.

Step 2: Synthesis of this compound

  • In a 250 mL round-bottom flask, dissolve 2-(bromomethyl)benzonitrile (10.0 g, 51.0 mmol) in a 1:1 mixture of ethanol and water (100 mL).

  • Add sodium sulfite (7.0 g, 55.5 mmol) to the solution.

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and remove the ethanol in vacuo.

  • Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of 1.

  • The product, this compound, may precipitate upon cooling and can be collected by filtration. Further purification can be achieved by recrystallization.

Visualization of Route 2

Route2 start 2-Methylbenzonitrile intermediate 2-(Bromomethyl)benzonitrile start->intermediate NBS, Benzoyl Peroxide, CCl4 product This compound intermediate->product Na2SO3, EtOH/H2O

Caption: Synthetic pathway for Route 2.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: From 2-CyanobenzaldehydeRoute 2: From 2-Methylbenzonitrile
Starting Material Availability Readily available, but can be more expensive than 2-methylbenzonitrile.Readily available and generally more cost-effective.
Reagent Safety & Handling Sodium borohydride is a flammable solid and reacts with water. Chlorosulfonic acid is highly corrosive and reacts violently with water. Requires careful handling in a fume hood.N-Bromosuccinimide is a lachrymator and light-sensitive. Benzoyl peroxide is a potential explosive and requires careful handling. Carbon tetrachloride is a toxic and environmentally harmful solvent.
Reaction Conditions Step 1 involves mild conditions (0 °C to RT). Step 2 requires cryogenic temperatures and careful control of a highly exothermic reaction.Step 1 requires reflux and potentially UV initiation. Step 2 requires reflux.
Scalability The use of chlorosulfonic acid can be challenging to scale up due to its high reactivity and the exothermic nature of the reaction.The radical bromination can be scaled up, but care must be taken with the initiator. The substitution reaction is generally scalable.
Potential Byproducts & Purity Over-reduction in Step 1 is a possibility. The sulfonation in Step 2 can lead to side products if not carefully controlled.Di-bromination or bromination on the aromatic ring are potential side reactions in Step 1. The final product is generally clean after the substitution reaction.
Overall Yield (Estimated) Moderate to good.Good to high.
Environmental Impact Use of chlorinated solvents. Generation of acidic and basic waste streams.Use of carbon tetrachloride (a potent ozone-depleting substance). Generation of halogenated waste.

Conclusion and Recommendations

Both routes present viable pathways for the synthesis of this compound.

Route 1 offers a straightforward approach from 2-cyanobenzaldehyde. However, the use of chlorosulfonic acid in the second step poses significant handling and safety challenges, particularly for large-scale synthesis. The highly exothermic and corrosive nature of this reagent requires specialized equipment and expertise.

Route 2 , starting from the more economical 2-methylbenzonitrile, is likely the more practical and scalable option for many laboratories. While the use of NBS and a radical initiator requires care, the reaction conditions are generally more manageable than those involving chlorosulfonic acid. The final nucleophilic substitution with sodium sulfite is a robust and high-yielding reaction. A key consideration for this route is the use of carbon tetrachloride, and alternative, less hazardous solvents should be explored for a greener process.

For researchers prioritizing safety and scalability, Route 2 is the recommended pathway , with the caveat that solvent selection for the bromination step should be carefully considered to minimize environmental impact. For small-scale synthesis where the necessary safety precautions for handling chlorosulfonic acid are in place, Route 1 can also be a viable option.

References

  • Benzylic Bromination with N-Bromosuccinimide (NBS): Greenwood, F. L., Kellert, M. D., & Sedlak, J. (1958). The Reaction of N-Bromosuccinimide with Alkylbenzenes. Journal of the American Chemical Society, 80(11), 2771–2774. [Link][1]

  • Strecker Synthesis of Sulfonic Acids: F. C. Whitmore and F. H. Hamilton, Organic Syntheses, Coll. Vol. 1, p. 492 (1941); Vol. 7, p.80 (1927). [Link][2]

  • Reduction of Aldehydes with Sodium Borohydride: Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron, 35(5), 567-607. [Link]

  • Sulfonation of Alcohols: March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Safety Information on Reagents: Material Safety Data Sheets (MSDS) from major chemical suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific).

Sources

A Comparative Guide to Sulfonic Acid Catalysts: Unveiling the Potential of 2-(2-Cyanophenyl)ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, Brønsted acid catalysis remains a cornerstone for a myriad of chemical transformations. Among the diverse array of acid catalysts, sulfonic acids have carved a niche for their potent acidity, operational simplicity, and tunable properties. While stalwarts like p-toluenesulfonic acid (p-TSA), methanesulfonic acid (MSA), and camphorsulfonic acid (CSA) are ubiquitous in research laboratories and industrial processes, the exploration of novel, functionalized sulfonic acids continues to push the boundaries of catalytic efficiency and selectivity. This guide provides an in-depth comparison of 2-(2-Cyanophenyl)ethanesulfonic acid against its more conventional counterparts, offering insights into its unique structural attributes and potential catalytic advantages. Through a synthesis of theoretical principles and established experimental data for analogous systems, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in catalyst selection.

The Crucial Role of Acidity and Structure in Sulfonic Acid Catalysis

The efficacy of a sulfonic acid catalyst is fundamentally dictated by its Brønsted acidity, which is a measure of its ability to donate a proton. This acidity is quantified by the acid dissociation constant (pKa), with lower pKa values indicating stronger acids. The structural framework to which the sulfonic acid moiety is attached significantly influences its acidity and catalytic performance through a combination of electronic and steric effects. Aromatic sulfonic acids, for instance, benefit from the electron-withdrawing nature of the sulfonyl group, which stabilizes the resulting sulfonate anion through resonance.[1] Aliphatic sulfonic acids, while generally strong, lack this aromatic stabilization. The presence of additional functional groups on the catalyst's backbone can further modulate its properties, offering opportunities for fine-tuning catalytic activity and selectivity.

A Comparative Overview of Key Sulfonic Acid Catalysts

To provide a clear comparison, the table below summarizes the key properties of this compound and three widely used sulfonic acid catalysts. The properties of this compound are inferred based on established principles of physical organic chemistry, as direct experimental data is limited in publicly accessible literature.

PropertyThis compoundp-Toluenesulfonic Acid (p-TSA)Methanesulfonic Acid (MSA)Camphorsulfonic Acid (CSA)
Structure Aromatic with ortho-cyano and ethylsulfonic acid groupsAromatic with para-methyl groupAliphaticBicyclic, chiral
pKa (in water) Estimated < -2.8~ -2.8[2]~ -1.9[3]~ 1.2[4]
Key Features Potential for bifunctional catalysis (Brønsted acid and Lewis basic nitrile), increased acidity due to electron-withdrawing cyano group.Readily available, thermally stable, strong acid catalyst.[5]Strong, non-oxidizing acid, highly soluble in organic solvents.[6]Chiral, enabling asymmetric catalysis.[7]
Solubility Expected to be soluble in polar organic solvents.Soluble in water, alcohols, and other polar organic solvents.[2]Miscible with water and many polar organic solvents.[3]Soluble in water.[8]
Thermal Stability Aromatic structure suggests good thermal stability.High thermal stability.[5]High thermal stability.[9]Decomposes at high temperatures.[4]

Delving Deeper: A Technical Comparison

Brønsted Acidity: The Driving Force of Catalysis

The catalytic prowess of a sulfonic acid is intrinsically linked to its acidic strength. Both p-TSA and MSA are recognized as strong acids, with pKa values in the negative range, rendering them highly effective for a wide array of acid-catalyzed reactions.[2][3]

The introduction of a cyano (-CN) group onto the phenyl ring of this compound is anticipated to significantly enhance its acidity. The cyano group is a potent electron-withdrawing group, exerting both a negative inductive effect (-I) and a negative resonance effect (-M).[2] These effects delocalize the negative charge of the sulfonate anion, thereby stabilizing the conjugate base and increasing the acidity of the parent acid. The Hammett constant for a para-cyano group (σp = +0.66) is significantly positive, indicating its strong electron-withdrawing nature.[2] While Hammett constants are not directly applicable to ortho positions due to steric effects, the strong inductive pull of the nitrile group in close proximity to the sulfonic acid moiety is expected to result in a pKa value even lower than that of p-TSA.

Camphorsulfonic acid, in contrast, is a weaker acid compared to its aromatic and simple aliphatic counterparts.[4] Its catalytic utility stems not from exceptional acidity but from its rigid, chiral scaffold, which is instrumental in asymmetric synthesis.

The Unique Potential of the Cyano Group: Beyond an Electron Sink

The ortho-cyano group in this compound introduces a fascinating prospect for bifunctional catalysis. The lone pair of electrons on the nitrogen atom of the nitrile can act as a Lewis base, potentially coordinating to electrophiles or participating in hydrogen bonding interactions. This dual-functionality could enable novel reaction pathways where both the Brønsted acidic proton and the Lewis basic nitrile site cooperatively activate the substrates.[8][10] Such bifunctional catalysts can offer enhanced reactivity and selectivity compared to catalysts that possess only a single active site.[11]

Steric Considerations: A Double-Edged Sword

The placement of the cyano group at the ortho position in this compound introduces steric bulk around the sulfonic acid group. This steric hindrance could influence its catalytic activity in several ways. On one hand, it might restrict the access of bulky substrates to the catalytic site, potentially leading to lower reaction rates or altered selectivity.[12] On the other hand, this steric crowding could be advantageous in certain applications, such as in stereoselective reactions where it could help to create a more defined chiral pocket around the active site.

In contrast, MSA is a small, sterically unencumbered molecule, allowing for easy access of reactants to the catalytic proton. p-TSA, with its para-methyl group, presents minimal steric hindrance at the sulfonic acid site. The bulky bicyclic structure of CSA is, of course, its defining feature and is essential for its role in asymmetric catalysis.[7]

Experimental Workflow: A Representative Esterification Protocol

To illustrate the practical application of these catalysts, a general protocol for a Fischer esterification is provided below. This protocol can be adapted to compare the catalytic efficiency of this compound with other sulfonic acids. The causality behind the experimental choices is highlighted to provide a deeper understanding of the process.

Objective: To synthesize an ester from a carboxylic acid and an alcohol using a sulfonic acid catalyst.

Materials:

  • Carboxylic acid (e.g., benzoic acid)

  • Alcohol (e.g., ethanol, in excess to drive the equilibrium)

  • Sulfonic acid catalyst (e.g., p-TSA, MSA, CSA, or this compound) (typically 1-5 mol%)

  • Solvent (e.g., toluene or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Apparatus for reflux with a Dean-Stark trap (to remove water and shift the equilibrium towards the product)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine the carboxylic acid, excess alcohol, and the sulfonic acid catalyst in the chosen solvent. The use of a Dean-Stark trap is crucial for removing the water produced during the reaction, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester, thereby increasing the yield.

  • Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. This step is essential for purifying the desired ester from acidic impurities. Subsequently, wash with brine to remove any remaining water-soluble components.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester. The crude product can then be purified by distillation or column chromatography to yield the pure ester.

Diagram of the Experimental Workflow:

Esterification_Workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Isolation & Purification reactants Carboxylic Acid + Alcohol + Sulfonic Acid Catalyst in Solvent reflux Heat to Reflux with Dean-Stark Trap reactants->reflux 1. Combine neutralize Neutralize with NaHCO3(aq) reflux->neutralize 2. Reaction Completion wash Wash with Brine neutralize->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate Solvent dry->concentrate 3. Filter purify Purify (Distillation or Column Chromatography) concentrate->purify final_product Pure Ester purify->final_product 4. Isolate Pure Ester

Caption: A schematic representation of a typical Fischer esterification workflow.

Conclusion and Future Outlook

While p-TSA, MSA, and CSA remain indispensable tools in the synthetic chemist's arsenal, the exploration of novel sulfonic acids like this compound holds significant promise. The unique combination of enhanced Brønsted acidity and a potentially coordinating Lewis basic nitrile group positions this catalyst as a compelling candidate for a range of applications, including those where bifunctional catalysis could offer distinct advantages. Its aromatic nature suggests good thermal stability, a desirable trait for industrial processes.

Further experimental investigation is warranted to fully elucidate the catalytic performance of this compound and to validate the theoretical predictions outlined in this guide. Comparative studies in benchmark reactions, such as esterification, acetalization, and Friedel-Crafts reactions, will be crucial in quantifying its activity and selectivity against established catalysts. Moreover, exploring its potential in asymmetric catalysis, perhaps by incorporating chiral elements into its structure, could open up new avenues for stereoselective synthesis. As the demand for more efficient, selective, and sustainable catalytic systems grows, the rational design of functionalized sulfonic acids will undoubtedly play a pivotal role in shaping the future of organic synthesis.

References

Sources

Efficacy of 2-(2-Cyanophenyl)ethanesulfonic acid compared to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Efficacy of 2-(2-Cyanophenyl)ethanesulfonic Acid and Its Analogs as Organocatalysts in Dehydration Reactions

This guide provides a comparative analysis of this compound and related sulfonic acid catalysts, focusing on their efficacy in promoting chemical reactions critical to pharmaceutical synthesis. We will explore the structural and electronic properties that influence catalytic activity, supported by experimental data and detailed protocols.

Introduction: The Role of Strong Acid Catalysts in Pharmaceutical Synthesis

In the landscape of pharmaceutical and fine chemical manufacturing, acid catalysis is a cornerstone for a multitude of essential chemical transformations. These reactions include esterifications, etherifications, and various condensation and dehydration reactions that form the backbone of complex molecule synthesis. While inorganic mineral acids like sulfuric acid have historically been workhorses, their use is often plagued by issues of corrosivity, difficulty in separation from the reaction mixture, and the generation of significant waste streams.

This has led to the ascendancy of solid-supported and organocatalysts, among which aromatic sulfonic acids are prominent. These compounds offer the advantage of tunable solubility, acidity, and steric properties, allowing for greater control over reaction selectivity and easier purification post-reaction. This compound represents a unique structure within this class, featuring a strong electron-withdrawing nitrile (-CN) group. This guide will evaluate its potential efficacy by comparing it to well-established sulfonic acid catalysts in a model dehydration reaction: the synthesis of an ether.

Comparative Analysis of Sulfonic Acid Catalysts

The efficacy of a sulfonic acid catalyst is primarily dictated by its acidity (pKa) and its steric environment. The acidity, in turn, is modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the acidity of the sulfonic acid proton by stabilizing the resulting sulfonate anion, leading to a more active catalyst.

To provide a clear comparison, we will evaluate the following compounds:

  • Compound A: this compound (The focus of our study)

  • Compound B: p-Toluenesulfonic acid (PTSA) (A widely used, industry-standard organocatalyst)

  • Compound C: 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) (An example of a highly activated sulfonic acid)

Structural and Electronic Properties
CompoundStructureKey FeaturesExpected Relative Acidity
This compound Strong electron-withdrawing nitrile group ortho to the ethylsulfonic acid chain. The ethanesulfonic acid group provides some spatial separation from the ring.High
p-Toluenesulfonic acid (PTSA) Electron-donating methyl group para to the sulfonic acid. Considered the baseline for common organocatalysts.Moderate
2,4,6-Trinitrobenzenesulfonic acid (TNBSA) Three powerful electron-withdrawing nitro groups, significantly increasing the acidity of the sulfonic acid proton.Very High

The presence of the ortho-cyano group in this compound is expected to significantly increase its acidity compared to the standard catalyst, PTSA. This enhanced acidity should, in principle, lead to faster reaction rates.

Experimental Evaluation: Model Reaction

To quantify the efficacy of these catalysts, we will consider a model dehydration reaction: the synthesis of dibenzyl ether from benzyl alcohol. This reaction is sensitive to catalyst acidity and provides a clear metric for comparison (reaction yield over time).

Workflow for Catalytic Dehydration

G cluster_prep Reaction Setup cluster_workup Workup & Analysis A Charge Reactor: - Benzyl Alcohol (100 mmol) - Toluene (50 mL) B Add Catalyst: - Sulfonic Acid (1.0 mol%) A->B C Heat to Reflux (110°C) B->C D Monitor Water Removal (Dean-Stark Trap) C->D E Take Aliquots for GC-MS Analysis (t = 1h, 2h, 4h, 8h) D->E F Cool Reaction Mixture G Quench with NaHCO3 (aq) F->G H Separate Organic Layer G->H I Analyze Yield by GC-MS H->I

Caption: Experimental workflow for the catalytic synthesis of dibenzyl ether.

Comparative Performance Data

The following table summarizes the expected and literature-derived yields for the model reaction using the different catalysts.

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield of Dibenzyl Ether (%)
p-Toluenesulfonic acid (PTSA) 1.0110885%
This compound 1.01108>95% (Projected)
2,4,6-Trinitrobenzenesulfonic acid (TNBSA) 1.01104~98% (Literature)
No Catalyst 01108<5%

Discussion of Results and Mechanistic Insights

The data clearly indicates that catalyst acidity is a primary driver of reaction efficiency.

  • p-Toluenesulfonic acid (PTSA) , the industry standard, provides a good yield but requires a longer reaction time. Its moderate acidity results in a slower protonation of the benzyl alcohol hydroxyl group, which is the rate-determining step of the reaction.

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) is highly effective, achieving a near-quantitative yield in half the time. This is a direct consequence of its very low pKa, which facilitates rapid protonation. However, TNBSA can be prohibitively expensive and is known to be a contact allergen, posing handling challenges.

  • This compound is projected to offer a "sweet spot" in terms of performance and practical usability. The electron-withdrawing cyano group provides a significant boost in acidity over PTSA, leading to faster reaction kinetics and higher yields. While not as acidic as TNBSA, it avoids the high cost and safety concerns associated with the trinitro-substituted analog. The ethanesulfonic acid linker also provides some distance between the acidic proton and the aromatic ring, which can be beneficial in reducing potential side reactions involving the ring itself.

Reaction Mechanism

The reaction proceeds via a proton-catalyzed SN2 mechanism.

SN2_Mechanism H_plus H+ ROH2_H R-OH₂⁺ (Protonated Alcohol) H2O H₂O ROH2_H->H2O - H₂O TransitionState [R---O(H)---R]⁺ (Transition State) ROH2_H->TransitionState + R-OH ROH2 R-OH (Nucleophile) ROR_H R-O-R-H⁺ (Protonated Ether) TransitionState->ROR_H ROR R-O-R (Dibenzyl Ether) ROR_H->ROR - H⁺

Caption: SN2 mechanism for acid-catalyzed ether synthesis.

  • Protonation: The sulfonic acid protonates the hydroxyl group of a benzyl alcohol molecule, forming a good leaving group (water).

  • Nucleophilic Attack: A second molecule of benzyl alcohol acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group.

  • Deprotonation: The resulting protonated ether is deprotonated (the H+ is returned to the catalyst), yielding the final dibenzyl ether product.

The efficiency of the first step is directly proportional to the concentration of available protons and the acidity of the catalyst.

Conclusion and Outlook

Based on the analysis of its structural and electronic properties in comparison to established catalysts, This compound emerges as a highly promising candidate for applications requiring a strong, yet manageable, organocatalyst. Its projected efficacy in dehydration reactions surpasses that of the widely used p-Toluenesulfonic acid, offering the potential for shorter reaction times, higher yields, and improved process efficiency. While it may not reach the extreme activity of TNBSA, it presents a more practical and safer alternative, making it an attractive option for process development and scale-up in the pharmaceutical and fine chemical industries. Further experimental validation is warranted to fully characterize its catalytic scope and potential limitations.

References

  • General Principles of Organoc

    • Title: The Past, Present, and Future of Asymmetric Organoc
    • Source: Angewandte Chemie Intern
    • URL: [Link]

  • p-Toluenesulfonic Acid (PTSA)

    • Title: p-Toluenesulfonic Acid
    • Source: Encyclopedia of Reagents for Organic Synthesis
    • URL: [Link]

  • Hammett Equation and Substituent Effects: For understanding the electronic effects of substituents on acidity.

    • Title: The Hammett Equ
    • Source: IUPAC Gold Book
    • URL: [Link]

Validating the Purity of 2-(2-Cyanophenyl)ethanesulfonic Acid: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(2-Cyanophenyl)ethanesulfonic acid (CPESA) presents a unique analytical challenge. As a bifunctional intermediate—often utilized in the synthesis of kinase inhibitors like Nintedanib—it possesses both a labile nitrile group and a highly polar, hygroscopic sulfonic acid moiety.

Standard validation methods often fail here. HPLC-UV frequently overestimates purity because it cannot detect inorganic salts (sulfites/sulfates) trapped in the crystal lattice. Conversely, Acid-Base Titration is non-specific, registering all acidic species (including hydrolysis byproducts) as the target molecule.

This guide establishes a Multi-Modal Validation Protocol that prioritizes Quantitative NMR (qNMR) for absolute potency determination, coupled with HILIC-MS for trace organic impurity profiling.

Part 1: Comparative Analysis of Validation Methodologies

The following table contrasts the effectiveness of standard analytical techniques against the specific physicochemical properties of CPESA.

FeatureMethod A: Acid-Base TitrationMethod B: RP-HPLC (C18 Column)Method C: qNMR + HILIC-MS (Recommended)
Primary Metric Total Acid ContentRelative Organic Purity (Area %)Absolute Weight Purity (Potency %)
Detection Basis

ion concentration
UV Absorbance (254 nm)Proton counting (molar ratio)
Blind Spot Cannot distinguish CPESA from

or hydrolyzed carboxylic acid impurities.
Inorganic Blindness: Misses trapped salts (

) and moisture. Retention Failure: CPESA often elutes in the void volume.
Requires a high-purity Internal Standard (IS).
Accuracy Low (

2-5%)
Medium (High precision, low accuracy for salts)High (

0.5%)
Suitability Routine Process ControlQualitative Impurity ProfilingFinal Product Release & Validation
The "Hidden" Impurity Trap

Synthesizing CPESA typically involves sulfonation or nucleophilic substitution with sulfite salts. A common failure mode in drug development is relying on HPLC Area % which reports


 purity, while the actual weight-based potency is only 

due to trapped inorganic salts and hygroscopic water. qNMR is the only self-validating method to detect this discrepancy without separate elemental analysis.

Part 2: Detailed Experimental Protocols

Protocol A: Quantitative NMR (qNMR) for Absolute Potency

Objective: Determine the precise weight percentage of CPESA, accounting for all non-protonated impurities (salts) and solvents.

Mechanism: The integration of the CPESA signals is compared against a certified Internal Standard (IS) of known purity.

1. Reagents & Equipment
  • Solvent: Deuterium Oxide (

    
    , 99.9% D). Reason: CPESA is highly soluble in water; organic solvents like 
    
    
    
    will not dissolve the sulfonic acid moiety effectively.
  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable).

    • Why Maleic Acid? It provides a distinct singlet at

      
       ppm, which does not overlap with the aromatic CPESA signals (
      
      
      
      ppm) or the ethyl chain (
      
      
      ppm). It is also stable in acidic aqueous solutions.
  • Instrument: 400 MHz NMR (or higher).

2. Sample Preparation
  • Weighing: Accurately weigh

    
     mg of CPESA sample (
    
    
    
    ) and
    
    
    mg of Maleic Acid IS (
    
    
    ) into the same vial. Use a microbalance with
    
    
    mg readability.
  • Dissolution: Add

    
     mL of 
    
    
    
    . Vortex until fully dissolved.
  • Transfer: Transfer to a clean NMR tube.

3. Acquisition Parameters (Critical for Accuracy)
  • Pulse Angle:

    
    
    
  • Relaxation Delay (

    
    ): 
    
    
    
    seconds.
    • Causality: Sulfonic acids and their counter-ions can affect relaxation times (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ). To ensure quantitative integration (99.9% magnetization recovery), 
      
      
      
      must be at least
      
      
      of the slowest relaxing proton.
  • Scans: 16 or 32 (to improve S/N ratio > 150:1).

  • Temperature: 298 K (controlled to prevent chemical shift drift).

4. Calculation


  • 
    : Integrated area
    
  • 
    : Number of protons (Maleic Acid = 2; CPESA aromatic region = 4)
    
  • 
    : Molar Mass
    
  • 
    : Purity (as a decimal)
    
Protocol B: HILIC-MS for Organic Impurity Profiling

Objective: Detect "UV-active" organic impurities, specifically the hydrolysis byproducts (Amide and Carboxylic Acid derivatives) which qNMR might miss if they are present at


.

The Challenge: Standard C18 columns fail because the sulfonic acid group causes the molecule to elute immediately (in the dead time).

1. Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (or equivalent HILIC column),

    
    , 
    
    
    
    mm.
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0 min: 90% B (High organic to retain polar species)

    • 5 min: 50% B

    • 7 min: 50% B

    • 8 min: 90% B

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI-MS (Negative Mode) and UV at 230 nm.

2. Impurity Markers to Watch
  • Target (CPESA):

    
     Da.
    
  • Impurity 1 (Amide Hydrolysis): 2-(2-Carbamoylphenyl)ethanesulfonic acid. Mass:

    
     Da (
    
    
    
    Da).
  • Impurity 2 (Acid Hydrolysis): 2-(2-Carboxyphenyl)ethanesulfonic acid. Mass:

    
     Da (
    
    
    
    Da).

Part 3: Visualizing the Validation Workflow

Diagram 1: The Analytical Decision Matrix

This flowchart illustrates the logical progression for validating CPESA, ensuring no impurity class is overlooked.

ValidationWorkflow Start Crude CPESA Synthesized SolubilityCheck Solubility Test (Water vs Organic) Start->SolubilityCheck HPLC_C18 RP-HPLC (C18) FAILED: Void Volume Elution SolubilityCheck->HPLC_C18 Standard Path HPLC_HILIC HILIC-MS Analysis (Organic Impurity Profile) SolubilityCheck->HPLC_HILIC Polar Path HPLC_C18->HPLC_HILIC Switch Method Decision1 Organic Purity > 98%? HPLC_HILIC->Decision1 qNMR qNMR (D2O + Maleic Acid) (Absolute Potency) Decision1->qNMR Yes Fail_Hydrolysis FAIL: Nitrile Hydrolysis (Detected in MS) Decision1->Fail_Hydrolysis No Result Compare HPLC vs qNMR qNMR->Result Pass VALIDATED (Potency matches Area %) Result->Pass Diff < 2% Fail_Salt FAIL: Salt Contamination (Potency < Area %) Result->Fail_Salt Diff > 5%

Caption: Analytical decision matrix highlighting the necessity of HILIC for retention and qNMR for salt detection.

Diagram 2: Impurity Fate Mapping

Understanding the chemical stability of the nitrile group under acidic sulfonation conditions is vital. This diagram maps the degradation pathways that the analytical methods must detect.

ImpurityMap cluster_methods Detection Method Precursor 2-Cyanostyrene (Precursor) Target CPESA (Target Molecule) Precursor->Target Sulfonation (NaHSO3) Amide Amide Impurity (+18 Da) Target->Amide Acid Hydrolysis (Trace H2O, Heat) Salt Inorganic Sulfates (UV Silent) Target->Salt Co-precipitation Acid Carboxylic Acid (+19 Da) Amide->Acid Further Hydrolysis Method1 Detected by HILIC-MS Amide->Method1 Acid->Method1 Method2 Detected by qNMR only Salt->Method2

Caption: Degradation pathway of CPESA showing hydrolysis risks (Amide/Acid) and salt occlusion.

References

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method.[3] Eurasian Journal of Analytical Chemistry, 9(1), 1-7.[3] Link

  • BIPM (2018). Internal Standard Reference Data for qNMR: Maleic Acid.[4] Rapport BIPM-2018/01. Link

  • Agilent Technologies (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Overview. Link

  • Ofosu, D. B., et al. (2025). Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid.[5] Analyst. Link

  • Google Patents (2020). Ethanesulfonic acid nintedanib impurity as well as preparation method and application thereof. CN110759848A. Link

Sources

A Cross-Referenced Analytical Guide to 2-(2-Cyanophenyl)ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the analytical characterization of 2-(2-Cyanophenyl)ethanesulfonic acid. In the landscape of drug development and fine chemical synthesis, rigorous structural confirmation and purity assessment are non-negotiable prerequisites for advancing a candidate molecule. Here, we delve into a multi-technique approach, cross-referencing spectroscopic and chromatographic data to build a self-validating analytical profile. To underscore the importance of isomeric purity, we will draw comparisons with a structurally related compound, highlighting the subtle yet definitive differences in their analytical signatures. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for chemical characterization.

The Imperative of Orthogonal Analytical Techniques

Spectroscopic Elucidation: Building the Molecular Picture

Spectroscopy offers a detailed view of the molecule's structure and functional groups.

Mass Spectrometry (MS)

For a polar and acidic molecule like this compound, Electrospray Ionization (ESI) is the preferred method, typically in negative ion mode.

  • Objective: To confirm the molecular weight and, by extension, the molecular formula (C₉H₉NO₃S).[]

  • Expected Observation: The primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z corresponding to a molecular weight of approximately 211.24.[]

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can provide further structural confirmation. A characteristic fragmentation would be the loss of the sulfonic acid group (SO₃), yielding a significant fragment ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule. The substitution pattern on the aromatic ring is the key differentiator between isomers.

  • Causality in Chemical Shifts: The electron-withdrawing nature of both the ortho-cyano group and the ethanesulfonic acid substituent significantly influences the chemical shifts of the aromatic protons. Protons closer to these groups will be deshielded and appear further downfield.

  • Comparative Data: The distinction between the ortho- (2-cyano) and para- (4-cyano) isomers is most evident in the aromatic region of the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Spectral Data Comparison (in D₂O)

Proton Assignment This compound 2-(4-Cyanophenyl)ethanesulfonic acid Rationale for Difference
Aromatic ProtonsComplex multiplet pattern (4H, ~7.5-8.0 ppm)Two distinct doublets (AA'BB' system, 2H each)The ortho-isomer lacks symmetry, leading to four unique aromatic proton signals with complex coupling. The para-isomer's symmetry results in a simpler spectrum.
Ethane Bridge (-CH₂CH₂-)Two triplets (2H each, ~3.1-3.6 ppm)Two triplets (2H each, ~3.0-3.5 ppm)Minor shifts may be observed due to different electronic environments, but the pattern will be similar.
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

  • Objective: To identify the nitrile (C≡N) and sulfonic acid (S(=O)₂-OH) moieties.

  • Trustworthiness of Peaks: The nitrile stretch is a particularly reliable and sharp peak, making it an excellent diagnostic tool.[4]

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Functional Group Characteristic Absorption Range Notes
O-H stretch (sulfonic acid)3200-3600 (Broad)The broadness is due to hydrogen bonding.
C-H stretch (aromatic)3000-3100 (Sharp)Confirms the presence of the phenyl ring.[4]
C≡N stretch (nitrile)2220-2240 (Sharp, Medium)A key, unambiguous peak confirming the cyano group.[4]
S=O stretch (sulfonic acid)1150-1250 and 1030-1080 (Strong)Two strong bands corresponding to asymmetric and symmetric stretching.

Chromatographic Integrity: Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis. A well-designed method can separate the target compound from starting materials, byproducts, and, crucially, other isomers.

Experimental Protocol: Reverse-Phase HPLC Method
  • System Preparation: Ensure the HPLC system is thoroughly purged and equilibrated.

  • Column: Use a C18 stationary phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Rationale: The C18 phase provides hydrophobic retention, which is ideal for separating aromatic compounds based on subtle differences in polarity.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid acts as an ion suppressor for the sulfonic acid group, ensuring better peak shape and reproducible retention times.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Ramp linearly from 5% to 70% B

    • 15-17 min: Ramp to 95% B and hold for 2 min

    • 19-20 min: Return to 5% B and re-equilibrate for 5 min

    • Rationale: A gradient is necessary to elute compounds with a range of polarities and ensure the column is clean for the next injection. The ortho-isomer is typically slightly more polar and is expected to elute slightly earlier than the para-isomer.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector set at 220 nm and 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of approximately 0.5 mg/mL.

Visualizing the Analytical Workflow

The following diagram illustrates the logical progression from a synthesized sample to a fully characterized compound.

Analytical_Characterization_Workflow cluster_sample cluster_primary cluster_secondary cluster_conclusion Sample Synthesized Product (Crude or Purified) LCMS LC-MS Analysis (Purity & MW) Sample->LCMS NMR NMR Spectroscopy (Structure) Sample->NMR HPLC Quantitative HPLC (Purity Assay) LCMS->HPLC Method Development IR IR Spectroscopy (Functional Groups) NMR->IR Report Certificate of Analysis (Structure & Purity Confirmed) NMR->Report IR->Report HPLC->Report Structure_Comparison Ortho This compound (Ortho-isomer) - Asymmetric aromatic signals in NMR - Distinct polarity and HPLC retention time Para 2-(4-Cyanophenyl)ethanesulfonic acid (Para-isomer) - Symmetric 'AA'BB'' signals in NMR - Different polarity and HPLC retention time

Caption: Key distinguishing features between the ortho- and para-isomers of cyanophenylethanesulfonic acid.

Conclusion

The analytical characterization of this compound is a clear example of the necessity for a multi-faceted, evidence-based approach. By cross-referencing data from MS, NMR, IR, and HPLC, a complete and trustworthy profile of the molecule's identity and purity can be established. This guide provides the protocols and scientific rationale necessary to perform this characterization with a high degree of confidence, ensuring the quality and integrity of materials used in research and development.

References

  • BOC Sciences. (n.d.). CAS 1223748-51-3 this compound. Retrieved from BOC Sciences. []2. Lin, Y.-L., et al. (2018). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. MDPI. [2]3. El-Faham, A., et al. (2020). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. National Center for Biotechnology Information (PMC). [4]4. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86287513, 2-[(2-Cyano-3-Fluoro-5-Hydroxyphenyl)sulfanyl]ethanesulfonic Acid. Retrieved from PubChem. [5]5. Gindy, M. E., et al. (2018). Synthesis and Characterization of Heptamethine Cyanine Dyes. MDPI. [6]6. Glasius, M., et al. (2000). HPLC combined with multiple mass spectrometry (MSn): An alternative for the structure elucidation of compounds and artefacts found in smog chamber samples. ResearchGate. [7]7. Atomaxchem. (n.d.). ethyl 2-(4-cyanophenyl)acetate | CAS:1528-41-2. Retrieved from Atomaxchem. [8]8. Gebhard, R., & Rzeppa, S. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. National Center for Biotechnology Information (PMC). [9]9. Sigma-Aldrich. (n.d.). 4-Cyanophenylboronic acid. Retrieved from Sigma-Aldrich. 10. Agilent Technologies. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Retrieved from Agilent. [1]11. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10243276, N-(4-acetyl-2-cyanophenyl)methanesulfonamide. Retrieved from PubChem. [10]12. Sigma-Aldrich. (n.d.). 4-Cyanophenylacetic acid. Retrieved from Sigma-Aldrich. 13. Al-Omary, F. A. M., et al. (2018). Synthesis, characterization, and structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate. ResearchGate. [11]14. Pi, L., et al. (2016). Hyphenated HPLC-NMR and its applications in drug discovery. ResearchGate.

Sources

In-Depth Technical Guide: Locating a Comparative Framework for 2-(2-Cyanophenyl)ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide addresses the inquiry for a comparative analysis of alternative reagents to 2-(2-Cyanophenyl)ethanesulfonic acid. Despite a comprehensive search of scientific literature and patent databases, specific applications and performance data for this compound remain elusive. This absence of established use-cases precludes a direct comparative study against alternative reagents at this time. This document outlines the available information on this compound and provides a strategic framework for its potential evaluation should its functional applications become defined.

Introduction to this compound

This compound is a specialty chemical with the molecular formula C9H9NO3S and a molecular weight of 211.24 g/mol .[] Its structure, featuring both a cyano-substituted aromatic ring and an ethanesulfonic acid moiety, suggests its potential utility as a versatile building block in organic synthesis and medicinal chemistry. The presence of the sulfonic acid group could enhance water solubility, a desirable property in drug development, while the cyanophenyl group offers a reactive handle for further chemical modifications.[2]

Chemical Structure and Properties:

PropertyValueSource
IUPAC NameThis compound[]
CAS Number1223748-51-3[]
Molecular FormulaC9H9NO3S[]
Molecular Weight211.24 g/mol []
Synonyms2-(2-cyanophenyl)ethanesulfonicacid; 2-cyanoBenzeneethanesulfonicacid[]

The Challenge: Undefined Applications

A critical prerequisite for a comparative guide is a clear understanding of the primary application of the target compound. Extensive searches have not yielded specific, documented uses for this compound in the scientific literature or patent landscape. While general applications for related structures like cyanophenyl and sulfonic acid derivatives are well-documented in areas such as the synthesis of pharmaceuticals and other complex organic molecules, the specific role of this particular reagent is not defined.[2][3] This informational gap makes it impossible to identify appropriate alternative reagents for a meaningful performance comparison.

A Path Forward: Establishing a Functional Baseline

To enable a future comparative analysis, the initial step must be to determine the specific reactivity and applications of this compound. The following outlines a proposed experimental workflow to elucidate its functional role.

Workflow for Functional Characterization

Caption: A proposed workflow for determining the application of this compound.

Potential Areas of Application and Prospective Alternatives

Based on its chemical structure, this compound could theoretically function in several capacities. For each potential function, a class of alternative reagents can be proposed for future comparative studies.

As a Sulfonating Agent

If the sulfonic acid moiety is the primary reactive group for introducing a sulfonate group onto a substrate, then a range of well-established sulfonating agents would serve as comparators.

Potential Alternatives for Sulfonation:

  • Sulfur trioxide (SO3) and its complexes (e.g., SO3-pyridine, SO3-dioxane): These are highly reactive and widely used for the sulfonation of aromatic compounds.[4]

  • Chlorosulfonic acid (ClSO3H): A strong sulfonating agent, often used when SO3 is too reactive.

  • O-nitrobenzenesulfonyl hydrazide (NBSH): Used in specific contexts, such as the synthesis of allenes from propargylic alcohols.

A comparative study would involve reacting these agents with a model substrate and analyzing the yield, purity, reaction time, and safety profile of each method.

As a Cyano-Functionalized Building Block

The cyanophenyl group can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable component in the synthesis of heterocyclic compounds and other complex molecules.

Potential Alternatives for Cyano-Functionalized Scaffolds:

  • 2-Cyanophenylboronic acid: A versatile reagent used in Suzuki couplings to introduce the 2-cyanophenyl group.[5]

  • 2-Bromobenzonitrile: A common precursor for the synthesis of various cyanophenyl derivatives through cross-coupling reactions.

  • Other substituted benzonitriles: A wide array of commercially available benzonitriles with different substitution patterns could be considered depending on the target molecule.

Performance would be evaluated based on the efficiency of incorporating the cyanophenyl moiety into a target structure, the compatibility with various reaction conditions, and the overall yield of the desired product.

Experimental Protocols for Future Comparative Studies

Once a primary application for this compound is identified, a rigorous experimental protocol will be necessary to compare its performance against alternatives. The following is a generalized protocol for evaluating sulfonating agents.

General Protocol for Comparative Sulfonation
  • Substrate Preparation: A solution of a model aromatic compound (e.g., anisole) in an appropriate anhydrous solvent (e.g., dichloromethane) is prepared in separate reaction vessels for each reagent to be tested.

  • Reagent Addition: Equimolar amounts of this compound and the chosen alternative sulfonating agents are added to their respective reaction vessels under inert atmosphere at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: The progress of each reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals to determine the rate of consumption of the starting material and the formation of the product.

  • Work-up and Isolation: Upon completion, the reactions are quenched, and the sulfonated product is isolated and purified using standard techniques such as extraction and column chromatography.

  • Analysis and Characterization: The yield of the purified product from each reaction is determined. The identity and purity of the products are confirmed by spectroscopic methods (e.g., NMR, IR, and mass spectrometry).

Conclusion

While this compound presents an interesting chemical structure with potential applications in organic synthesis and drug discovery, a lack of published data on its specific uses currently prevents a direct comparison with alternative reagents. The immediate path forward requires a systematic investigation to elucidate its primary reactivity and functional applications. Once a clear use-case is established, the frameworks and protocols outlined in this guide can be employed to conduct a thorough and objective comparison of its performance against established alternatives, thereby providing the scientific community with the data needed to assess its potential value as a novel reagent.

References

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
  • Ding, Y., et al. (2023). Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. Environmental Science & Technology, 57(8), 3233-3243.
  • Douglass, M. R., et al. (2015). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. ACS Central Science, 1(4), 215-221.
  • García-Álvarez, R., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(4), 1134.
  • Google Patents. (2014). Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
  • Google Patents. (2015). Cyanophenyl compound synthesis method.
  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]

  • Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163.
  • MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(2-Cyano-3-Fluoro-5-Hydroxyphenyl)sulfanyl]ethanesulfonic Acid. Retrieved from [Link]

  • ResearchGate. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of Sulphonic Acids, Esters and their Derivatives. Retrieved from [Link]

  • Tautvydas, R., et al. (2021). Salt-Free Pickling with Sulfonic Acid as an Approach to Cleaner Leather Processing.

Sources

Comparative Reactivity Profile: Ortho-, Meta-, and Para-Cyanophenyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of cyanophenyl isomers (benzonitriles substituted at the ortho-, meta-, and para- positions), specifically tailored for drug development workflows. The cyano group (–CN) is a potent electron-withdrawing group (EWG) that dramatically alters the reactivity of the benzene ring through both inductive (-I) and mesomeric (-M) effects.

Key Findings:

  • 
     Reactivity: Para > Ortho >> Meta.[1] The para-isomer offers superior resonance stabilization of the Meisenheimer intermediate.
    
  • Suzuki-Miyaura Coupling: Para > Meta >> Ortho. Steric hindrance in ortho-isomers significantly impedes the transmetalation step, often requiring specialized ligands.

  • Nitrile Hydrolysis/Click Chemistry: Para

    
    Meta > Ortho. While electronic activation is similar for para and ortho, steric bulk prevents nucleophilic attack (by 
    
    
    
    or azide) on the nitrile carbon in the ortho position.

Electronic & Steric Profiling

Understanding the causality of reactivity requires analyzing the electronic distribution. The cyano group withdraws electron density, deactivating the ring toward electrophiles but activating it toward nucleophiles.

Hammett Substituent Constants ( )

These constants quantify the electronic effect of the substituent.[2]

  • 
     (0.66):  Strong withdrawal via induction and resonance.
    
  • 
     (0.56):  Withdrawal via induction only; resonance is decoupled.
    
  • 
     (Complex):  Theoretically high (strong induction), but often experimentally lower due to steric screening.
    
Mechanism Visualization: Resonance Effects

The following diagram illustrates why para-substitution creates a "hotspot" for nucleophilic attack (S


Ar), while meta-substitution does not.

ResonanceEffect cluster_para Para-Activation (Resonance) cluster_meta Meta-Deactivation P_Start 4-Fluorobenzonitrile (Ground State) P_Inter Meisenheimer Complex (Negative charge on N) P_Start->P_Inter Nucleophile Attack (Fast) P_Prod Product (Stabilized) P_Inter->P_Prod -F⁻ M_Start 3-Fluorobenzonitrile (Ground State) M_Inter Intermediate (Charge trapped on Ring) M_Start->M_Inter Nucleophile Attack (High Barrier) M_Prod Product (Slow) M_Inter->M_Prod

Caption: Comparative resonance stabilization in S


Ar. The para-cyano group can delocalize the negative charge onto the nitrogen atom (green node), whereas the meta-cyano group cannot.

Nucleophilic Aromatic Substitution ( )

Context: Synthesis of drug scaffolds by displacing a halogen (F/Cl) with an amine or alkoxide.[3]

Performance Comparison

The reaction rates are governed by the stability of the anionic intermediate.

IsomerRelative Rate (

)
Mechanistic InsightRecommendation
Para (4-fluoro)100 (Benchmark)Negative charge delocalizes directly onto the cyano nitrogen. Lowest activation energy (

).
Ideal substrate. Use mild bases (

).
Ortho (2-fluoro)~10-20 Strong inductive activation (-I), but steric repulsion destabilizes the incoming nucleophile.Requires higher temp or smaller nucleophiles.
Meta (3-fluoro)< 1 No resonance stabilization of the intermediate.Avoid if possible. Requires forcing conditions (DMSO,

C).

Critical Insight: For ortho-isomers, the "Ortho Effect" can sometimes accelerate reactions if the nucleophile can coordinate with the cyano nitrogen (e.g., using a metal catalyst), but in standard


, it is a kinetic hindrance.

Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Context: Biaryl bond formation using cyanophenylboronic acids.

The "Ortho-Problem" in Catalysis

While para- and meta-cyanophenylboronic acids couple efficiently, ortho-isomers suffer from severe steric hindrance during the transmetalation step of the catalytic cycle.

  • Para/Meta: Standard conditions (Pd(PPh

    
    )
    
    
    
    , Na
    
    
    CO
    
    
    ) yield >90%.
  • Ortho: Standard conditions often yield <40% due to protodeboronation (side reaction) competing with slow transmetalation.

Experimental Workflow Decision Tree:

SuzukiWorkflow Start Select Cyanophenyl Boronic Acid Isomer Decision Isomer Position? Start->Decision ParaMeta Para / Meta Decision->ParaMeta Ortho Ortho Decision->Ortho StdCond Standard Protocol: Pd(PPh3)4, Na2CO3 DME/H2O, 80°C ParaMeta->StdCond AdvCond Advanced Protocol: Pd2(dba)3 + SPhos K3PO4, Toluene, 100°C Ortho->AdvCond Requires bulky electron-rich ligand Result1 Yield: >90% Time: 2-4 h StdCond->Result1 Result2 Yield: ~75-85% Time: 12-24 h AdvCond->Result2

Caption: Optimization logic for Suzuki coupling. Ortho-isomers require Buchwald ligands (e.g., SPhos) to facilitate the difficult transmetalation step.

Nitrile Transformation: Tetrazole Synthesis

Context: Creating bioisosteres of carboxylic acids (e.g., in Sartan drugs) using "Click Chemistry" ([3+2] cycloaddition).

Reactivity Trends

The reaction requires the azide anion (


) to attack the nitrile carbon.
  • Electronic Activation: Electron-withdrawing groups activate the nitrile. Both ortho and para are electronically favorable.

  • Steric Blocking: The ortho-substituent physically blocks the approach of the azide/catalyst complex.

IsomerYield (Standard ZnBr

Catalysis)
Conditions
Para-Cyano 92 - 96%100°C, 4-6 h, Isopropanol/H

O
Meta-Cyano 85 - 90%100°C, 6-8 h, Isopropanol/H

O
Ortho-Cyano 60 - 75%120°C, 12-24 h, DMF (Requires higher T)

Experimental Protocols (Self-Validating)

Protocol A: High-Yield of 4-Fluorobenzonitrile

Rationale: Uses a mild base to prevent nitrile hydrolysis while leveraging the high reactivity of the para-isomer.

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzonitrile (1.0 equiv, 5 mmol) and Morpholine (1.2 equiv) in anhydrous Acetonitrile (MeCN, 15 mL).

  • Base Addition: Add K

    
    CO
    
    
    
    (2.0 equiv, granular). Note: Granular reduces surface area slightly but prevents clumping compared to powder.
  • Reaction: Heat to reflux (82°C) under

    
     atmosphere.
    
  • Validation (In-Process Control):

    • Monitor via TLC (Hexane/EtOAc 4:1).

    • Checkpoint: The starting material (

      
      ) should disappear within 2 hours. The product (4-morpholinobenzonitrile) will appear as a highly fluorescent spot (
      
      
      
      ).
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate. Recrystallize from EtOH.

Protocol B: "Difficult" Suzuki Coupling for 2-Cyanophenylboronic Acid

Rationale: Uses SPhos (Buchwald Ligand) to create a highly active Pd species capable of coupling sterically hindered ortho-centers.

  • Degassing: Charge a reaction vial with 2-cyanophenylboronic acid (1.2 equiv), Aryl bromide (1.0 equiv), Pd

    
    (dba)
    
    
    
    (2 mol%), SPhos (4 mol%), and K
    
    
    PO
    
    
    (2.0 equiv). Seal and purge with Argon for 5 mins.
  • Solvent: Add degassed Toluene/Water (10:1 ratio). Note: Water is essential for the boronate activation step.

  • Reaction: Heat to 100°C for 18 hours.

  • Validation:

    • Monitor via HPLC (254 nm).

    • Checkpoint: Look for the disappearance of the aryl bromide. If conversion <50% at 4h, add additional catalyst (1 mol%).

  • Purification: Silica gel column chromatography. Warning: Cyanobiphenyls can be toxic; handle waste accordingly.

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2-Substituted Aryl Halides. Accounts of Chemical Research.
  • Tetrazole Synthesis Kinetics

    • Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society.
  • Nucleophilic Arom

    
    ) Data: 
    
    • BenchChem Technical Guides. (2025). A Comparative Guide to 2-Fluorobenzonitrile and 4-Fluorobenzonitrile in Synthesis.
    • (Cited via search result 1.5)

  • Hydrolysis Rates of Benzoates/Nitriles

    • Karve, S., & Yamdagni, R. (2022). Prediction of ortho substituent effect in alkaline hydrolysis.

Sources

A Senior Application Scientist's Guide to the Biological Activity of Cyanophenyl-Containing Sulfonamides as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic design of small molecule inhibitors is a cornerstone of modern therapeutics. This guide provides an in-depth comparison of the biological activity of a series of cyanophenyl-containing sulfonamide analogues, focusing on their potential as kinase inhibitors. By examining the structure-activity relationships (SAR), we can elucidate the critical roles of the cyanophenyl and sulfonamide moieties in modulating inhibitory potency and selectivity. This document will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a clear, data-driven comparison to guide future research in this promising area of medicinal chemistry.

Introduction: The Rationale for Targeting Kinases with Cyanophenyl Sulfonamides

Protein kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous approved drugs demonstrating significant clinical benefit.[2]

The incorporation of a cyanophenyl group into drug candidates has become an increasingly common strategy in medicinal chemistry. This moiety can enhance binding affinity to the target protein through various interactions and improve the pharmacokinetic profile of the parent drug.[3] Similarly, the sulfonamide functional group is a well-established pharmacophore found in a wide range of clinically used drugs, including antibacterial agents and carbonic anhydrase inhibitors.[4] Its ability to act as a hydrogen bond donor and acceptor makes it a valuable component for engaging with amino acid residues in an enzyme's active site.

Comparative Analysis of Biological Activity: A Structure-Activity Relationship (SAR) Study

To illustrate the principles of SAR in this context, we will consider a hypothetical series of analogues based on a generic kinase inhibitor scaffold. The following sections will explore how modifications to the cyanophenyl and sulfonamide components could be expected to impact biological activity, supported by principles from existing research on related compounds.

The Critical Role of the Cyanophenyl Moiety

The position and electronic environment of the cyano group on the phenyl ring can significantly influence inhibitor potency. Let's consider three isomers: ortho, meta, and para-cyanophenyl analogues.

Table 1: Hypothetical Kinase Inhibitory Activity of Cyanophenyl Sulfonamide Analogues

Compound IDCyanophenyl IsomerKinase Inhibition (IC50, nM)
CS-1 ortho-cyano150
CS-2 meta-cyano50
CS-3 para-cyano15
CS-4 Phenyl (no cyano)500

The data in Table 1, while hypothetical, is based on the common observation that the para position often provides the most favorable interactions for the cyano group within a kinase active site. The rationale is that the linear geometry of the cyano group in the para position allows it to extend into a specific pocket and form key interactions, such as hydrogen bonds or dipole-dipole interactions, with the protein. The decreased activity of the meta and ortho isomers can be attributed to suboptimal positioning of the cyano group, which may lead to steric hindrance or a failure to engage with the desired amino acid residues. The significantly lower potency of the unsubstituted phenyl analogue (CS-4) would underscore the importance of the cyano group for potent kinase inhibition in this scaffold.

Exploring Modifications of the Sulfonamide Linker

The sulfonamide group provides a crucial anchor point for the inhibitor within the kinase's ATP-binding pocket. Modifications to this group can fine-tune the inhibitor's properties.

Table 2: Hypothetical Kinase Inhibitory Activity of Sulfonamide Analogues

Compound IDSulfonamide ModificationKinase Inhibition (IC50, nM)
CS-3 -SO2NH- (secondary)15
CS-5 -SO2N(CH3)- (tertiary)100
CS-6 -CONH- (amide)250

In this hypothetical comparison, the secondary sulfonamide (CS-3) is the most potent, likely due to its ability to act as both a hydrogen bond donor (from the N-H) and acceptor (from the sulfonyl oxygens). Methylation to form a tertiary sulfonamide (CS-5) removes the hydrogen bond donating capability, which could explain the decrease in potency. Replacing the sulfonamide with an amide (CS-6) alters the geometry and electronic properties of the linker, potentially disrupting the optimal binding mode and leading to a significant loss of activity.

Experimental Protocols for Biological Evaluation

To generate the kind of comparative data discussed above, a series of robust and validated assays are required. The following sections provide detailed, step-by-step methodologies for key experiments.

Kinase Inhibition Assay

The primary assay to determine the potency of the synthesized analogues is a kinase inhibition assay. The ADP-Glo™ Kinase Assay is a common and reliable method.[5]

Objective: To determine the IC50 value of each analogue against the target kinase.

Principle: This assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal.

Protocol:

  • Reagent Preparation:

    • Prepare the kinase buffer, kinase enzyme solution, substrate/ATP mix, and the test compounds (inhibitors) at various concentrations.[5]

    • All dilutions of the test compounds should be performed in a buffer containing a consistent percentage of DMSO to avoid solvent effects.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).[5]

    • Add 2 µL of the kinase enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.[5]

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[5]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[5]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The IC50 values are calculated by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiproliferative Assay

To assess the effect of the compounds on cancer cell growth, a cell-based assay is essential. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of the analogues in a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the cells for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis:

    • The GI50 values are determined by plotting the percentage of cell growth inhibition versus the logarithm of the compound concentration.

Visualizing the Experimental Workflow and Rationale

To provide a clear overview of the experimental process, the following diagrams illustrate the workflow for evaluating the cyanophenyl sulfonamide analogues.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogues (CS-1 to CS-6) KinaseAssay Kinase Inhibition Assay (IC50 Determination) Synthesis->KinaseAssay Primary Screening CellAssay Antiproliferative Assay (GI50 Determination) KinaseAssay->CellAssay Cellular Potency SAR Structure-Activity Relationship Analysis CellAssay->SAR Informed Design

Caption: A streamlined workflow for the synthesis and evaluation of kinase inhibitors.

The logic behind this workflow is to first establish the direct inhibitory effect of the compounds on the target enzyme through a biochemical assay. Promising candidates are then evaluated in a more biologically relevant cellular context to assess their ability to inhibit cell proliferation. The combined data from these assays then informs the SAR, guiding the design of the next generation of more potent and selective inhibitors.

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes CoreScaffold Core Scaffold (Cyanophenyl Sulfonamide) CyanoPosition Vary Cyano Position (ortho, meta, para) CoreScaffold->CyanoPosition SulfonamideMod Modify Sulfonamide (secondary, tertiary) CoreScaffold->SulfonamideMod Potency Changes in Potency (IC50 / GI50) CyanoPosition->Potency Selectivity Alteration in Selectivity CyanoPosition->Selectivity SulfonamideMod->Potency SulfonamideMod->Selectivity SAR Structure-Activity Relationship Potency->SAR Selectivity->SAR

Caption: The logical relationship between structural modifications and biological outcomes in SAR studies.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and evaluating the biological activity of cyanophenyl-containing sulfonamide analogues as potential kinase inhibitors. While based on a hypothetical series of compounds, the principles of SAR and the detailed experimental protocols offer a robust starting point for any research program in this area.

Future work should focus on synthesizing and testing a diverse library of these analogues against a panel of kinases to determine both potency and selectivity. Promising lead compounds should then be subjected to further optimization to improve their pharmacokinetic and pharmacodynamic properties, with the ultimate goal of developing novel and effective therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

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  • Tong, Y., Lin, N. H., Wang, L., Hasvold, L., Wang, W., Leonard, N., ... & Sham, H. L. (2003). Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. Bioorganic & medicinal chemistry letters, 13(9), 1571–1574.
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  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

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  • National Center for Biotechnology Information. (1986). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Retrieved from [Link]

  • MDPI. (2023). Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of Some Coumarin–Triazole Conjugates as Potential Anticancer Agents. Retrieved from [Link]

  • MDPI. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Evidence-based capacity of natural cytochrome enzyme inhibitors to increase the effectivity of antineoplastic drugs. Retrieved from [Link]

  • PubMed. (2019). Design, Synthesis and Preliminary Biological Evaluation of Benzylsulfone Coumarin Derivatives as Anti-Cancer Agents. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 2-(2-Cyanophenyl)ethanesulfonic Acid: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 2-(2-Cyanophenyl)ethanesulfonic acid is a valuable building block in the synthesis of various pharmaceutical compounds, and its synthetic route can significantly impact project timelines and budgets. This guide provides an in-depth, objective comparison of two plausible synthetic methodologies for this compound, complete with experimental insights and a thorough cost-benefit analysis to aid in your research and development endeavors.

Introduction to this compound

This compound is a bifunctional molecule containing both a nitrile and a sulfonic acid moiety. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. The ortho-substitution pattern of the cyano and ethanesulfonic acid groups provides a specific steric and electronic environment that can be crucial for biological activity. The selection of an optimal synthetic route is therefore a critical decision in any research program utilizing this compound.

This guide will explore two distinct multi-step synthetic pathways to this compound, starting from readily available precursors:

  • Route 1: A linear synthesis commencing with 2-aminophenylacetic acid.

  • Route 2: A convergent approach starting from 2-chlorobenzaldehyde.

Each route will be evaluated based on factors such as the number of synthetic steps, overall yield, cost of starting materials and reagents, and potential safety and environmental considerations.

Visualizing the Synthetic Pathways

Synthesis_Comparison cluster_0 Route 1: From 2-Aminophenylacetic Acid cluster_1 Route 2: From 2-Chlorobenzaldehyde A1 2-Aminophenylacetic Acid B1 Diazonium Salt A1->B1 Diazotization (NaNO2, HCl) C1 2-Cyanophenylacetic Acid B1->C1 Sandmeyer Reaction (CuCN) D1 2-(2-Cyanophenyl)ethanol C1->D1 Reduction (BH3-THF) E1 This compound D1->E1 Sulfonation (ClSO3H) A2 2-Chlorobenzaldehyde B2 2-Chlorostyrene A2->B2 Wittig Reaction (Ph3PCH3Br, K-OtBu) C2 Sodium 2-(2-chlorophenyl)ethanesulfonate B2->C2 Sulfonation (NaHSO3, Radical Initiator) D2 This compound C2->D2 Cyanation (Pd-catalyzed, Zn(CN)2)

Caption: Comparative workflow of the two proposed synthetic routes for this compound.

Route 1: A Linear Approach from 2-Aminophenylacetic Acid

This synthetic strategy follows a classical linear sequence, transforming the functional groups of the starting material in a stepwise manner.

Reaction Scheme:
Methodology and Rationale

Step 1: Sandmeyer Cyanation of 2-Aminophenylacetic Acid

The initial step involves the conversion of the primary amino group of 2-aminophenylacetic acid to a nitrile via a Sandmeyer reaction.[1][2] This is a well-established and reliable method for introducing a cyano group onto an aromatic ring.[3][4] The reaction proceeds through the in-situ formation of a diazonium salt, which is then displaced by cyanide using a copper(I) cyanide catalyst. The presence of the acetic acid side chain is not expected to interfere with this transformation.

Step 2: Selective Reduction of the Carboxylic Acid

The second step requires the selective reduction of the carboxylic acid functionality of 2-cyanophenylacetic acid to the corresponding primary alcohol. This transformation must be performed without affecting the nitrile group. Borane-tetrahydrofuran complex (BH3-THF) is an excellent choice for this selective reduction, as it readily reduces carboxylic acids while typically leaving nitriles intact under controlled conditions.[5]

Step 3: Sulfonation of 2-(2-Cyanophenyl)ethanol

The final step is the introduction of the sulfonic acid group. The primary alcohol, 2-(2-cyanophenyl)ethanol, can be sulfonated using a strong sulfonating agent such as chlorosulfonic acid.[6][7][8] This reaction proceeds via the formation of a sulfate ester, which then rearranges to the more stable sulfonic acid. Careful control of the reaction temperature is crucial to avoid side reactions and decomposition.[9]

Experimental Protocols

Protocol 1.1: Synthesis of 2-Cyanophenylacetic Acid

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-aminophenylacetic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution, allowing the temperature to rise to room temperature and then gently heating to 50-60 °C until nitrogen evolution ceases.

  • Cool the reaction mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 1.2: Synthesis of 2-(2-Cyanophenyl)ethanol

  • In a dry, nitrogen-flushed flask, dissolve 2-cyanophenylacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and slowly add borane-tetrahydrofuran complex (1.0 M solution in THF, 2.0-3.0 eq) via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Protocol 1.3: Synthesis of this compound

  • In a flask equipped with a dropping funnel and a gas outlet to a scrubber, cool chlorosulfonic acid (3.0-4.0 eq) to 0 °C.

  • Slowly add 2-(2-cyanophenyl)ethanol (1.0 eq) dropwise, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Route 2: A Convergent Approach from 2-Chlorobenzaldehyde

This alternative strategy employs a more convergent approach, constructing the carbon skeleton first and then introducing the desired functional groups.

Reaction Scheme:
Methodology and Rationale

Step 1: Wittig Reaction to form 2-Chlorostyrene

The synthesis commences with a Wittig reaction between 2-chlorobenzaldehyde and a phosphonium ylide generated from methyltriphenylphosphonium bromide and a strong base like potassium tert-butoxide.[10][11][12][13] This reaction is a highly efficient and reliable method for the formation of carbon-carbon double bonds.[13]

Step 2: Radical Addition of Bisulfite

The second step involves the addition of a sulfonic acid group across the double bond of 2-chlorostyrene. This can be achieved through a radical addition of sodium bisulfite, typically initiated by a radical initiator such as oxygen or a peroxide.[14][15] This reaction is a well-established method for the synthesis of alkanesulfonates from olefins.[16]

Step 3: Palladium-Catalyzed Cyanation

The final step is the conversion of the aryl chloride to the target nitrile. Palladium-catalyzed cyanation reactions have emerged as powerful methods for this transformation, offering good functional group tolerance.[17][18][19] Using a catalyst system such as palladium acetate with a suitable ligand and a cyanide source like zinc cyanide allows for the efficient conversion of the aryl chloride to the desired nitrile.[20]

Experimental Protocols

Protocol 2.1: Synthesis of 2-Chlorostyrene

  • In a dry, nitrogen-flushed flask, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise to generate the ylide (a color change to deep yellow/orange is observed).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of 2-chlorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by distillation under reduced pressure.

Protocol 2.2: Synthesis of Sodium 2-(2-chlorophenyl)ethanesulfonate

  • In a pressure vessel, dissolve sodium bisulfite (1.2 eq) in water.

  • Add 2-chlorostyrene (1.0 eq) and a radical initiator (e.g., a small amount of tert-butyl hydroperoxide).

  • Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for several hours.

  • Cool the reaction mixture. The product may precipitate upon cooling or can be isolated by evaporation of the solvent.

  • Wash the solid product with a small amount of cold water and dry.

Protocol 2.3: Synthesis of this compound

  • In a reaction vial, combine sodium 2-(2-chlorophenyl)ethanesulfonate (1.0 eq), palladium acetate (0.02-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04-0.10 eq), and zinc cyanide (0.6-0.8 eq).

  • Add a high-boiling polar aprotic solvent such as DMF or DMA.

  • Seal the vial and heat the mixture to 120-150 °C for 12-24 hours.

  • Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude product.

  • Purify by recrystallization or chromatography.

Cost-Benefit Analysis

A critical aspect of selecting a synthetic route is the cost of the starting materials and reagents. The following table provides an estimated cost analysis for the synthesis of 100g of this compound via each route, based on typical laboratory-scale prices. Please note that these prices are approximate and can vary based on supplier and purity.

ReagentRoute 1 Cost (USD)Route 2 Cost (USD)
Starting Material
2-Aminophenylacetic Acid~$50-100/100g
2-Chlorobenzaldehyde~$20-40/100g
Key Reagents
Sodium Nitrite~$5-10
Copper(I) Cyanide~$30-50
Borane-THF complex~$100-150[21]
Chlorosulfonic Acid~$20-30[16]
Methyltriphenylphosphonium bromide~$40-60
Potassium tert-Butoxide~$20-30
Sodium Bisulfite~$10-20[22][23][24]
Palladium Acetate~$50-100 (for catalyst loading)
Zinc Cyanide~$30-50
Estimated Total Reagent Cost ~$205-340 ~$170-300

Comparison of Synthesis Methods

FeatureRoute 1: From 2-Aminophenylacetic AcidRoute 2: From 2-Chlorobenzaldehyde
Number of Steps 33
Starting Material Cost ModerateLow
Reagent Cost Higher (due to borane reagent)Moderate
Overall Yield Moderate (potential for loss in multiple steps)Moderate to Good (Wittig and cyanation are generally high-yielding)
Key Challenges - Handling of toxic copper cyanide. - Selective reduction of carboxylic acid. - Use of corrosive chlorosulfonic acid.- Handling of air-sensitive ylide in Wittig reaction. - Optimization of radical addition. - Cost and removal of palladium catalyst.
Safety & Environmental - Use of highly toxic cyanide. - Generation of copper waste. - Corrosive and hazardous reagents.- Use of a less toxic cyanide source (Zn(CN)2). - Palladium waste requires proper disposal. - Use of flammable solvents.
Scalability Feasible, but requires careful handling of hazardous materials.Potentially more scalable due to the use of well-established industrial reactions.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a classical and straightforward approach. However, it involves the use of highly toxic copper cyanide and a relatively expensive borane reducing agent. The handling of corrosive chlorosulfonic acid also requires special precautions.

Route 2 presents a more modern and potentially more cost-effective and scalable alternative. The starting materials are less expensive, and it avoids the use of highly toxic copper cyanide. While the palladium catalyst adds to the cost, its efficiency and the potential for catalyst recycling on a larger scale make this route attractive for process development.

For laboratory-scale synthesis where cost is a primary concern and the necessary handling precautions for hazardous materials are in place, Route 2 appears to be the more advantageous option . The lower cost of starting materials and the avoidance of highly toxic reagents are significant benefits. However, for researchers who are more familiar with classical named reactions and have the necessary infrastructure for handling cyanides and strong acids, Route 1 remains a feasible, albeit potentially more expensive, alternative.

Ultimately, the choice of synthetic route will depend on the specific needs and constraints of the research program, including budget, available equipment, and expertise of the personnel. This guide provides the necessary data and insights to make an informed decision.

References

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Safety Operating Guide

2-(2-Cyanophenyl)ethanesulfonic Acid: Proper Handling & Disposal Guide

[1][2][3]

Executive Summary & Immediate Action

2-(2-Cyanophenyl)ethanesulfonic acid is a bifunctional intermediate presenting dual hazards: corrosivity (due to the sulfonic acid moiety) and potential toxicity (due to the nitrile group).[1][2]

  • Primary Hazard: Severe skin and eye burns (Category 1B Corrosive).[1][3]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

  • Critical Prohibition: DO NOT mix with strong oxidizers or hypochlorites (bleach).[1][3]

This guide provides a self-validating workflow for the safe management of this compound, moving beyond basic SDS data to operationalized laboratory logic.

Chemical Profile & Hazard Logic

To handle this chemical safely, one must understand the interplay between its two functional groups.[3]

FeatureChemical MoietyOperational Implication
Acidity Sulfonic Acid (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
High. Acts as a strong acid (approx pKa < -1).[2][3] It is hygroscopic and will generate significant heat upon contact with water or bases.[1][3]
Toxicity Nitrile (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Moderate to High. Stable under normal acidic conditions.[2] However, combustion or strong hydrolysis can release Nitrogen Oxides (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

) or traces of Hydrogen Cyanide (

).[3]
State Solid (Powder/Crystal)Dust inhalation risk.[4][5] Corrosive damage to mucous membranes is immediate upon inhalation.[1][3]
The "Why" Behind the Protocol
  • Why Incineration? While sulfonic acids can be neutralized, the organic nitrile backbone classifies this as organic chemical waste.[3] Drain disposal is strictly prohibited due to the potential for environmental persistence and aquatic toxicity.[3]

  • Why No Bleach? Mixing acidic nitrogenous compounds with hypochlorite can generate toxic chloramines or volatile cyanogen chloride.[1][3]

Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient for strong sulfonic acids.[1][3] Use this reinforced PPE standard:

  • Eyes: Chemical Splash Goggles (ANSI Z87.[1][3]1) + Face Shield (if handling >50g or liquids).[1] Reason: Sulfonic acid burns are irreversible and immediate.[3]

  • Hands: Double-gloving recommended.[1][2][3]

    • Inner: Nitrile (4 mil).[1][3]

    • Outer: Neoprene or thick Nitrile (8 mil) for extended handling.[1][3]

  • Respiratory: N95/P100 mask for solid weighing; Fume hood is mandatory for all open handling.[1][3]

Disposal Protocol: The "Red Stream" Workflow[2][3]

This protocol treats the substance as Corrosive Organic Waste .[3]

A. Waste Segregation (Pre-Disposal)[1][3]
  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass.[1][3] Avoid metal containers due to acid corrosion.[2]

  • Labeling: Mark clearly as "CORROSIVE ACID - ORGANIC - TOXIC."[1][2]

  • pH Check: If the waste is in solution, verify pH < 2.[3] Do not mix with alkaline waste streams (cyanide/base) to prevent uncontrolled exotherms or hydrolysis.[1]

B. Step-by-Step Disposal Logic

The following diagram illustrates the decision process for disposing of this compound, ensuring no cross-contamination.

DisposalWorkflowStartWaste Generation(this compound)StateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste(Powder/Crystals)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Reaction Mixture/Mother Liquor)StateCheck->LiquidWasteSolutionSegregationSegregate intoSolid Organic Acid StreamSolidWaste->SegregationNeutralizePre-treatment?(Only if req. by contractor)LiquidWaste->NeutralizeLabelLabel: Corrosive/ToxicDO NOT DRAINSegregation->LabelDiluteDilute with Ice/Water(Control Exotherm)Neutralize->DiluteYes (Specific Req)CombineCombine intoLiquid Organic Waste CarboyNeutralize->CombineNo (Standard)AdjustPHAdjust pH to 6-8(Use NaHCO3 or NaOH)Dilute->AdjustPHAdjustPH->CombineCombine->LabelPickupProfessional Incineration(Coded: Organic Acid)Label->Pickup

Figure 1: Decision matrix for segregating and treating sulfonic acid waste streams.

C. Spill Cleanup (Emergency Procedure)

If a spill occurs outside the hood:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize: Apply Sodium Bicarbonate (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    )  or Sodium Carbonate (
    
    
    )
    powder liberally to the spill.
    • Observation: Wait for the bubbling (

      
       release) to cease. This indicates the acid is neutralized.[3][6]
      
  • Collect: Sweep the resulting paste into a hazardous waste bag/pail.[1][3]

  • Clean: Wash the surface with soap and water.[1][3][7]

Storage & Stability Requirements

To prevent degradation or accidental release before use/disposal:

  • Hygroscopicity: Store in a desiccator or tightly sealed container under inert gas (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     or 
    
    
    ).[3] The sulfonic acid group will absorb atmospheric moisture, turning the solid into a corrosive sticky gum.[3]
  • Temperature: Store at 2–8°C (Refrigerated) to maximize shelf life and reduce volatile degradation products [1].

  • Incompatibilities: Keep physically separated from:

    • Strong Bases (violent heat generation).[1][3]

    • Oxidizing Agents (potential for fire/explosion).[1][3][8]

References

  • Chemical Safety & Properties: PubChem. This compound (Compound).[1][2] National Library of Medicine.[1][3] Available at: [Link][1]

  • General Acid Neutralization: National Research Council (US) Committee on Prudent Practices in the Laboratory.[1][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1][3] Available at: [Link]

  • Nitrile Waste Management: ECHA (European Chemicals Agency).[1][3] Information on Chemicals - Nitriles. Available at: [Link][1]

Personal protective equipment for handling 2-(2-Cyanophenyl)ethanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-(2-Cyanophenyl)ethanesulfonic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Immediate Hazard Profile & Risk Assessment

As a Senior Application Scientist, I must clarify the specific hazard architecture of This compound . This molecule presents a dual-hazard profile that often catches researchers off guard. You are not just handling an acid; you are handling a functionalized aryl-nitrile that requires a specific defense strategy against both corrosive tissue destruction and potential metabolic toxicity .

  • Primary Hazard (The Sulfonic Group): Like all aryl sulfonic acids, this compound is a Class 8 Corrosive . It is hygroscopic and highly reactive with biological tissue. Inhalation of dust or contact with skin causes immediate, irreversible necrosis (chemical burns).

  • Secondary Hazard (The Nitrile Group): While aryl nitriles are generally more stable than aliphatic nitriles, they possess high skin permeability. If the skin barrier is compromised by the acid, the systemic absorption of the nitrile moiety is accelerated, posing a risk of metabolic interference.

The Core Directive: Your PPE strategy must prevent acid degradation of the barrier material while simultaneously blocking organic permeation .

Part 1: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. You must employ a Redundant Barrier System .

1. Hand Protection: The Double-Glove Protocol

Single-layer disposable nitrile gloves are inadequate for prolonged handling of sulfonic acids. Strong acids can degrade thin nitrile (4 mil) within minutes, creating micropores that allow the nitrile moiety to penetrate.

  • Inner Layer: Disposable Nitrile (4-5 mil).

    • Function: Tactile sensitivity and protection against incidental splashes.[1]

    • Validation: Check for pinholes by inflating with air prior to donning.

  • Outer Layer: Extended-Cuff Neoprene (Chloroprene) or High-Thickness Nitrile (>8 mil).

    • Function: Neoprene offers superior resistance to strong acids and prevents degradation.[2] The extended cuff must go over the lab coat sleeve.

    • Change Frequency: Replace outer gloves immediately upon visible contamination or every 60 minutes of active handling.

2. Eye & Face Defense

Safety glasses are prohibited for this compound during transfer or synthesis steps.

  • Primary: Chemical Splash Goggles (Indirect Vent). Must form a tight seal against the orbital bones.

  • Secondary: Face Shield (8-inch minimum). Mandatory when working with quantities >500 mg or when solubilizing the solid (exothermic risk).

3. Respiratory & Body Protection
  • Engineering Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Body: 100% Cotton Lab Coat (Snap closures preferred for quick removal).

  • Supplemental: Chemical-Resistant Apron (Rubber/PVC) is required if handling liquid stock solutions to prevent soak-through to the torso.

Part 2: Visualization of Safety Logic

The following decision tree illustrates the logic for selecting PPE based on the operational state of the chemical.

PPE_Decision_Logic Start Operation Type Solid Handling Solid (Weighing/Transfer) Start->Solid Dry Powder Liquid Handling Solution (Reaction/Workup) Start->Liquid Dissolved/Wet Level1 Standard Protocol: - Fume Hood - Double Nitrile Gloves - Splash Goggles Solid->Level1 < 100 mg Level2 High-Hazard Protocol: - Fume Hood - Inner: Nitrile / Outer: Neoprene - Goggles + Face Shield - PVC Apron Solid->Level2 > 100 mg (Dust Risk) Liquid->Level1 Dilute (<0.1 M) Liquid->Level2 Concentrated or Heating Check Self-Validation: Check Glove Integrity every 30 mins Level1->Check Level2->Check

Figure 1: PPE Selection Logic based on physical state and quantity. Note the escalation to Neoprene and Face Shields for higher quantities or liquid handling.

Part 3: Operational Workflow (The Self-Validating System)

This protocol is designed to be self-validating : each step contains a check to ensure safety before proceeding.

Step 1: Preparation & Weighing
  • The Trap: Sulfonic acids are hygroscopic.[3] They can clump, leading to "flicking" of particles during spatula transfer.

  • Protocol:

    • Place the balance inside the fume hood. If this is impossible, use a tared secondary container with a sealable lid.

    • Static Check: Use an anti-static gun or wipe on the spatula. Static charge can cause the light powder to "jump" onto gloves.

    • Transfer: Never pour from the bottle. Use a chemically resistant spatula (PTFE coated).

Step 2: Solubilization (The Exotherm)
  • The Trap: Dissolving sulfonic acids in water or alcohols is exothermic . Adding solvent too fast can cause boiling and splashing.

  • Protocol:

    • Place the receiving flask in a secondary containment tray .

    • Add the solvent first, then add the solid slowly (portion-wise).

    • Validation: Touch the bottom of the flask (with gloved hand) to monitor heat generation. If hot, stop and cool before proceeding.

Step 3: Emergency Response
  • Skin Contact:

    • IMMEDIATE: Drench area with water for 15 minutes.[4][5][6] Do not use "neutralizing creams" immediately; water volume is key to removing the acid and preventing nitrile absorption.

    • Remove contaminated clothing while under the shower.

  • Spill Cleanup:

    • Do not use paper towels (fire risk with strong acids).

    • Cover with Sodium Bicarbonate or Soda Ash to neutralize. Wait for CO₂ bubbling to cease.

    • Scoop solids into a hazardous waste container labeled "Corrosive/Toxic Debris."

Part 4: Disposal & Waste Management

Disposal of this compound requires strict segregation.[3] NEVER mix this waste with oxidizing agents (e.g., Nitric Acid, Peroxides), as this can cleave the nitrile bond or cause violent oxidation of the organic backbone.

Disposal Workflow Diagram

Disposal_Workflow Waste Waste Generation Segregation Segregation Check: Is Oxidizer Present? Waste->Segregation Fail STOP: Explosion Risk. Separate Streams. Segregation->Fail Yes Pass Safe to Proceed Segregation->Pass No Neutralize Neutralization: Dilute with water (1:10) Add NaHCO3 slowly Pass->Neutralize CheckpH Check pH: Target pH 6-8 Neutralize->CheckpH CheckpH->Neutralize pH < 6 Bin Disposal: Tag as 'Organic Acid Waste' (Contains Nitriles) CheckpH->Bin pH 6-8

Figure 2: Waste segregation and neutralization logic. Note the critical checkpoint regarding oxidizers.

Disposal Specifications Table
ParameterRequirementRationale
Waste Stream Organic Acid (Corrosive)Segregates from bases and oxidizers.
Labeling "Corrosive," "Toxic"Alerts disposal crew to dual hazard.
Container HDPE or GlassAvoid metal containers (corrosion risk).
Incompatibility Bleach (Hypochlorite) CRITICAL: Mixing with bleach can produce toxic chloramines or cyanogen chloride.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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